molecular formula C18H14F3NO B1306083 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol CAS No. 493024-38-7

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Cat. No.: B1306083
CAS No.: 493024-38-7
M. Wt: 317.3 g/mol
InChI Key: CKXRKWAKMIHZSV-UHFFFAOYSA-N
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Description

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (CAS 493024-38-7) is a synthetic organic compound with a molecular formula of C18H14F3NO and a molecular weight of 317.31 g/mol . This compound features a quinoline moiety, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, including anticancer, antibacterial, and antiviral activities . The molecule also contains a trifluoromethyl phenyl group, a common substituent in drug discovery that can enhance metabolic stability and membrane permeability. The primary research application of this compound is likely as a key intermediate or precursor in the synthesis of more complex molecules. Quinoline derivatives are extensively investigated for their role as histone deacetylase (HDAC) inhibitors, a validated target for anticancer drug development . Such inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in modifying the cap region of HDAC inhibitors to improve potency and selectivity . The compound has a calculated density of 1.311 g/cm³ and a reported melting point of 141-143°C . This product is For Research Use Only. It is not intended for human or veterinary, household, or personal use.

Properties

IUPAC Name

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10,17,23H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXRKWAKMIHZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381210
Record name 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493024-38-7
Record name 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 493024-38-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound method for the synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, a valuable scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule. The presented methodology is grounded in established principles of organic chemistry, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical transformations.

Introduction and Significance

Quinoline and its derivatives are privileged heterocyclic scaffolds that form the core of a wide array of pharmacologically active compounds. Their presence in numerous natural products and synthetic drugs underscores their importance in medicinal chemistry. The trifluoromethyl group is a key substituent in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The combination of a quinoline moiety and a trifluoromethylphenyl group in the target molecule, this compound (CAS No. 493024-38-7), results in a chiral alcohol with significant potential for further chemical elaboration and biological evaluation.

This guide details a proposed synthetic route based on the nucleophilic addition of a 4-quinolyl organometallic reagent to 4-(trifluoromethyl)benzaldehyde. This approach is chosen for its efficiency and reliability in forming the critical carbon-carbon bond.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points towards a disconnection at the C-C bond between the quinoline ring and the benzylic alcohol. This suggests a synthetic strategy involving the reaction of a quinolin-4-yl nucleophile with the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde.

Diagram: Retrosynthetic Analysis

G target This compound disconnection C-C Bond Formation target->disconnection intermediates Quinolin-4-yl Nucleophile + 4-(Trifluoromethyl)benzaldehyde disconnection->intermediates G cluster_0 Step 1: Generation of 4-Lithioquinoline cluster_1 Step 2: Nucleophilic Addition and Work-up 4-Bromoquinoline 4-Bromoquinoline 4-Lithioquinoline 4-Lithioquinoline 4-Bromoquinoline->4-Lithioquinoline n-BuLi, THF, -78 °C Lithium Alkoxide Intermediate Lithium Alkoxide Intermediate 4-Lithioquinoline->Lithium Alkoxide Intermediate + 4-(Trifluoromethyl)benzaldehyde 4-Lithioquinoline->Lithium Alkoxide Intermediate Target Molecule This compound Lithium Alkoxide Intermediate->Target Molecule Aqueous Work-up (NH4Cl) 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Bromoquinoline98%Commercially Available
n-Butyllithium (2.5 M in hexanes)Reagent GradeCommercially Available
4-(Trifluoromethyl)benzaldehyde98%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Saturated Aqueous Ammonium ChlorideACS GradeCommercially Available
Anhydrous Magnesium SulfateACS GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available

4.2. Step-by-Step Synthesis Protocol

Step 1: In situ Generation of 4-Lithioquinoline and Reaction with 4-(Trifluoromethyl)benzaldehyde

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Setup: To the flask, add 4-bromoquinoline (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF) (approximately 10 mL per mmol of 4-bromoquinoline).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Addition of Aldehyde: In a separate flame-dried flask, prepare a solution of 4-(trifluoromethyl)benzaldehyde (1.2 eq) in anhydrous THF (approximately 2 mL per mmol). Add this solution dropwise to the 4-lithioquinoline solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

Step 2: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water. [1]

Characterization of this compound

PropertyValueSource
CAS Number 493024-38-7
Molecular Formula C₁₈H₁₄F₃NO
Molecular Weight 317.31 g/mol
Appearance White to off-white solidExpected
Melting Point 141-143 °C
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 8.8-7.2 (m, 9H, Ar-H), 5.5-5.3 (m, 1H, CH-OH), 3.5-3.3 (m, 2H, CH₂), 2.5-2.0 (br s, 1H, OH)Based on similar structures
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 150-120 (Ar-C), 124 (q, J = 272 Hz, CF₃), 72 (CH-OH), 45 (CH₂)Based on similar structures
Mass Spectrometry (ESI+) Predicted: m/z 318.11 [M+H]⁺Calculated

Note: The NMR and MS data are predicted based on the analysis of similar structures and require experimental verification.

Safety and Handling Precautions

This synthesis involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • n-Butyllithium: Highly pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon). Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.

  • 4-Bromoquinoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • 4-(Trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Anhydrous Solvents: Flammable. Handle with care and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use. An appropriate fire extinguisher (Class D for organometallic fires) should be readily accessible.

Conclusion

This technical guide outlines a detailed and practical synthetic route for the preparation of this compound. The proposed methodology, centered around the generation and reaction of 4-lithioquinoline, provides a reliable pathway to this valuable chemical entity. Adherence to the described protocols and safety precautions is paramount for the successful and safe execution of this synthesis. The characterization data provided serves as a benchmark for product identification and purity assessment. This guide is intended to empower researchers in their efforts to synthesize and explore the potential of novel quinoline-based compounds in the pursuit of new therapeutic agents.

References

  • Strekowski, L., et al. (1997). A Facile Synthesis of 2-Substituted tert-Butoxycarbonyl-N-methyl-1,3-propanediamines, Key Intermediates for the Preparation of Triplex DNA-Specific Intercalators. Tetrahedron Letters, 36(2), 225–228.

Sources

Unraveling the Mechanism of Action of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A Postulated Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide delineates a proposed mechanism of action for the novel synthetic compound, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. Synthesizing evidence from the established bioactivities of quinoline derivatives and trifluoromethyl-containing pharmacophores, we postulate that this compound functions as a potent anticancer agent. The proposed mechanism centers on the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive theoretical framework, substantiated by analogous compounds, and outlines a rigorous, self-validating experimental workflow to empirically test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Rationale for a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for substitutions that can modulate its pharmacological profile.[1] Concurrently, the incorporation of a trifluoromethylphenyl moiety is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and target-binding affinity.

The compound this compound combines these two key pharmacophores. While direct experimental data on its mechanism of action is not yet available in the public domain, its structural similarity to other quinoline-derived trifluoromethyl alcohols with demonstrated anticancer and neuroactive properties provides a strong basis for hypothesizing its biological activity.[3][4] Notably, a study on quinoline-derived trifluoromethyl alcohols identified them as potent growth inhibitors in a zebrafish embryo model and in vitro cell proliferation assays, with one compound showing more potent anticancer activity than cisplatin.[4][5] This earlier work suggests that the mechanism of action may involve the induction of apoptosis.[4][5] Another study on similar compounds identified them as sodium channel blockers with antiepileptic and analgesic properties.[3]

This guide will focus on the most probable mechanism of action, its potential as an anticancer agent, and will provide the experimental framework to validate this hypothesis.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the evidence from structurally related compounds, we propose that this compound exerts its anticancer effects through a dual mechanism: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis

It is hypothesized that the compound triggers the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.[6][7] The proposed signaling cascade is as follows:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The compound is thought to induce stress on the mitochondria, leading to the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase, pro-caspase-9.[6]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily pro-caspase-3.

  • Substrate Cleavage and Cell Death: Active caspase-3 cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9]

Proposed Apoptotic Pathway Compound 2-Quinolin-4-yl-1- (4-trifluoromethylphenyl)ethanol Mito Mitochondrial Stress Compound->Mito MOMP MOMP Mito->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, it is plausible that this compound causes a halt in cell cycle progression, preventing cancer cells from proliferating. This is a common mechanism for quinoline-based anticancer agents.[10] The compound may interfere with the regulation of cyclin-dependent kinases (CDKs), leading to arrest at the G2/M or G1/S phase of the cell cycle.

Experimental Validation Workflow

To empirically validate the proposed mechanism of action, a multi-stage experimental workflow is proposed. This workflow is designed to be self-validating, with each stage providing evidence to support or refute the hypothesis.

Experimental Workflow cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: Apoptosis Confirmation cluster_2 Stage 3: Cell Cycle Analysis cluster_3 Stage 4: In Vivo Validation MTT Cell Viability Assay (MTT) IC50 Determine IC50 MTT->IC50 AnnexinV Annexin V/PI Staining IC50->AnnexinV WesternBlot Western Blot (Caspases, PARP) IC50->WesternBlot FlowCyto Flow Cytometry (Propidium Iodide) IC50->FlowCyto Zebrafish Zebrafish Embryo Model AnnexinV->Zebrafish WesternBlot->Zebrafish FlowCyto->Zebrafish

Caption: Experimental validation workflow.

Stage 1: In Vitro Anticancer Activity Screening

The initial step is to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.[11][12][13][14][15]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Stage 2: Confirmation of Apoptosis Induction

Following the determination of the IC50 value, experiments should be conducted to confirm that the observed cytotoxicity is due to apoptosis.[16]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, and cleaved PARP. Use an antibody against β-actin as a loading control.[17][18]

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.

Stage 3: Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry with propidium iodide staining will be employed.[19][20][21][22]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest the cells and fix them in cold 70% ethanol.[21][22]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Stage 4: In Vivo Validation in a Zebrafish Embryo Model

The zebrafish (Danio rerio) model is a powerful in vivo system for rapid screening of drug toxicity and efficacy due to its genetic homology with humans, rapid development, and optical transparency.[23][24][25][26][27]

Protocol: Anticancer Activity in Zebrafish Embryos

  • Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 medium.

  • Compound Exposure: At 24 hours post-fertilization (hpf), expose the embryos to various concentrations of the compound.

  • Toxicity Assessment: Monitor the embryos for any developmental toxicity, such as mortality, malformations, and changes in heart rate.

  • Tumor Xenograft Model: Inject fluorescently labeled human cancer cells into the yolk sac of 48 hpf embryos.

  • Treatment and Imaging: Treat the tumor-bearing embryos with the compound and monitor tumor growth and metastasis over several days using fluorescence microscopy.

Data Presentation and Interpretation

The quantitative data generated from the experimental workflows should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HeLaData to be determinedData to be determinedData to be determined
MCF-7Data to be determinedData to be determinedData to be determined
A549Data to be determinedData to be determinedData to be determined

Table 2: Apoptosis and Cell Cycle Analysis

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase in Cleaved Caspase-3% Cells in G2/M Phase
ControlData to be determined1.0Data to be determined
TreatedData to be determinedData to be determinedData to be determined

Conclusion

This technical guide presents a scientifically-grounded, hypothetical mechanism of action for this compound as a novel anticancer agent. By leveraging the known pharmacological profiles of its constituent chemical moieties, we propose that this compound induces apoptosis and cell cycle arrest in cancer cells. The detailed experimental workflows provided herein offer a robust framework for the empirical validation of this hypothesis. The successful completion of these studies will not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of quinoline-based derivatives in cancer therapy.

References

  • Abou-Ghali M, Stiban J. (2015). Cytology of apoptosis. Methods Mol Biol.
  • Al-Sanea, M. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules.
  • American Association for Cancer Research. (n.d.). Zebrafish: Speeding Up the Cancer Drug Discovery Process. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

  • Darzynkiewicz, Z. (2011). Critical Aspects in Analysis of Cellular DNA Content. Current Protocols in Cytometry.
  • Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry.
  • Georgia Southern University. (2022).
  • Hason, K., & Bartunek, P. (2019). Zebrafish as a model for cancer research. Frontiers in Molecular Biosciences.
  • Joshi, S. D., et al. (2016). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters.
  • Letz, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Parray, J. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.
  • ResearchGate. (2022).
  • ResearchGate. (n.d.).
  • Singh, S., et al. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology.
  • Sittaramane, V., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ACS Chemical Neuroscience.
  • Sung, H., et al. (2021). Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries. CA: A Cancer Journal for Clinicians.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Various Authors. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?
  • Various Authors. (n.d.). Cell Cycle Tutorial Contents.
  • Various Authors. (n.d.). Assaying cell cycle status using flow cytometry. CSH Protocols.
  • Vinoth, S., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem.
  • Vinoth, S., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern University.
  • Wodsedalek, J. E. (1913). The Zebrafish as a Tool in Cancer Drug Discovery. Science.
  • Xu, B., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity.
  • ZeClinics. (2025). Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. Retrieved from [Link]

  • Zhang, X., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.

Sources

A Prospective Analysis of the Biological Activity of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The continual emergence of drug-resistant pathogens and the complexities of cancer biology necessitate the exploration of novel chemical entities. This guide focuses on 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, a compound distinguished by the fusion of a quinoline core with a trifluoromethylphenyl moiety. While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structural components suggest significant therapeutic potential. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is a feature of several successful anticancer drugs.[4][5] This guide will provide a prospective analysis of the likely biological activities of this compound, propose detailed experimental workflows for its evaluation, and discuss potential mechanisms of action based on the established activities of structurally related molecules.

Hypothesized Biological Activities and Supporting Rationale

Based on its chemical architecture, this compound is a prime candidate for investigation as both an antimicrobial and an anticancer agent.

Antimicrobial Potential: A New Generation of Quinolines?

Quinoline derivatives have long been recognized for their potent antibacterial and antifungal effects.[6][7] The proposed mechanism for many quinoline-based antibacterials involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.

Rationale for Antimicrobial Activity:

  • Quinoline Core: The foundational quinoline ring is a well-established pharmacophore with inherent antimicrobial properties.[2]

  • Structural Similarity to Known Inhibitors: The overall structure bears resemblance to other quinoline derivatives that have demonstrated significant antimicrobial efficacy.[1]

Anticancer Potential: Targeting Cellular Proliferation

The inclusion of a trifluoromethylphenyl group strongly suggests potential anticancer activity. This moiety is known to contribute to the efficacy of various anticancer agents by enhancing their lipophilicity and ability to interact with biological targets.[8][9] Quinoline derivatives themselves have been shown to exert cytotoxic effects on various cancer cell lines, including liver cancer (HepG2).[10]

Rationale for Anticancer Activity:

  • Trifluoromethylphenyl Group: This group is a hallmark of potent kinase inhibitors and other anticancer drugs, suggesting that the compound may interfere with signaling pathways critical for cancer cell survival and proliferation.[4][5]

  • Proven Cytotoxicity of Related Scaffolds: Similar quinoline-based molecules have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.[10]

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

Workflow for Antimicrobial Activity Screening

A standard workflow to determine the antimicrobial efficacy would involve initial screening followed by quantitative assessment.

Antimicrobial_Workflow cluster_prep Preparation cluster_screening Screening & Quantification cluster_mechanism Mechanism of Action Compound_Prep Compound Solubilization (DMSO Stock) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Microbe_Prep Microbial Culture (Bacteria & Fungi) Microbe_Prep->MIC_Assay MBC_MFC_Assay Subculturing on Agar (Determine MBC/MFC) MIC_Assay->MBC_MFC_Assay From non-turbid wells DNA_Gyrase_Assay DNA Gyrase Inhibition Assay MBC_MFC_Assay->DNA_Gyrase_Assay If bactericidal Anticancer_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity & Proliferation cluster_mechanism Mechanism of Action Compound_Prep Compound Solubilization (DMSO Stock) MTT_Assay MTT Assay (Determine IC50) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., HepG2, MCF-7) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay If cytotoxic

Caption: Proposed workflow for anticancer activity assessment.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Hypothesized Mechanisms of Action

Based on the activities of related compounds, we can postulate several potential mechanisms of action for this compound.

Potential Antimicrobial Mechanism

A likely mechanism of antibacterial action is the inhibition of bacterial DNA gyrase, a type II topoisomerase.

DNA_Gyrase_Inhibition Compound This compound DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Kinase_Inhibition_Pathway Compound This compound Kinase Protein Kinase (e.g., EGFR) Compound->Kinase Inhibits Signaling_Cascade Downstream Signaling (Proliferation & Survival) Kinase->Signaling_Cascade Blocks Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Induces

Caption: Hypothesized kinase inhibition pathway in cancer cells.

By inhibiting a critical kinase, the compound could block downstream signaling pathways that are essential for cancer cell proliferation and survival, leading to apoptosis and cell cycle arrest.

[9][10]### Quantitative Data from Structurally Related Compounds

While no specific data exists for the title compound, the following table presents data from other quinoline derivatives to provide a context for expected potency.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (MIC/IC50)Reference
2-substituted-4-amino-quinolinesAntifungalCandida albicans4-32 µg/mL
2-morpholino-4-anilinoquinolinesAnticancerHepG28.50-12.76 µM
Novel Quinoline DerivativesAntibacterialStaphylococcus aureus0.8 µM

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule in the landscape of drug discovery. Its composite structure, leveraging the established biological relevance of the quinoline core and the potency-enhancing trifluoromethylphenyl group, provides a strong rationale for its investigation as a dual antimicrobial and anticancer agent. The experimental workflows outlined in this guide offer a clear and systematic path for elucidating its biological activity and mechanism of action. Future research should focus on the synthesis and subsequent in vitro evaluation of this compound, followed by in vivo studies if promising activity is observed. The insights gained from such studies could pave the way for the development of a new class of therapeutic agents.

References

  • Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.
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  • LookChem. (n.d.). 493024-38-7.
  • Wang, C., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • Ghosh, S., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
  • Sharma, P. C., et al. (2022).
  • Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.
  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR.
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  • Wang, Y., et al. (2022).
  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.
  • Qin, T., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed.
  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • Qin, T., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Semantic Scholar.
  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] Derivatives of this nitrogen-containing heterocycle have been extensively explored, leading to the development of drugs for treating malaria, cancer, infections, and inflammatory conditions.[1][3] The compound of interest, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol , combines this potent quinoline core with a trifluoromethylphenyl ethanol moiety. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the alcohol functional group provides a potential site for hydrogen bonding interactions with biological targets.[4]

This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed for researchers and drug development professionals. Our approach is not a rigid template but a logical, cascading workflow designed to efficiently characterize its biological activity, elucidate its mechanism of action, and assess its drug-like properties.

Compound Profile:

  • IUPAC Name: 2-(Quinolin-4-yl)-1-(4-(trifluoromethyl)phenyl)ethanol

  • CAS Number: 493024-38-7[5][6]

  • Molecular Formula: C₁₈H₁₄F₃NO[5][6]

  • Molecular Weight: 317.31 g/mol [5][6]

Part 1: Foundational Screening: Cytotoxicity and Antiproliferative Potential

Rationale: The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability.[7] Cytotoxicity screening provides a foundational dataset that informs the concentration range for all subsequent experiments and gives the first indication of potential therapeutic efficacy or toxicity.[7][8] We aim to determine the compound's potency (quantified by the IC₅₀ value) and its selectivity towards cancerous versus non-cancerous cells.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells).[9]

    • Culture cells in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the media in the wells with the media containing the compound dilutions. Include vehicle controls (DMSO-treated) and untreated controls.

  • Incubation:

    • Incubate the plates for a defined period, typically 24 to 48 hours.[9][10]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability data against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[8]

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be presented clearly for comparative analysis.

Cell LineCell TypeCompound IC₅₀ (µM) [Mean ± SD]Doxorubicin (Positive Control) IC₅₀ (µM) [Mean ± SD]Selectivity Index (SI)¹
MCF-7Breast AdenocarcinomaExperimental Value1.2 ± 0.3Calculated Value
HeLaCervical AdenocarcinomaExperimental Value1.5 ± 0.4Calculated Value
HEK293Normal Kidney EpithelialExperimental Value15.8 ± 2.1N/A

¹Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Cancer & Normal Cell Lines plate_cells Seed Cells in 96-Well Plates cell_culture->plate_cells treat_cells Treat Cells with Compound (24-48h Incubation) plate_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50 report report calc_ic50->report Report Potency & Selectivity

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Part 2: Elucidating the Mechanism of Action (MoA)

Rationale: Once antiproliferative activity is confirmed, the next logical question is how the compound induces cell death. Understanding the mechanism of action (MoA) is fundamental for further drug development.[11] Key distinctions must be made between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). A compound that selectively induces apoptosis in cancer cells is often a desirable characteristic for an anticancer agent.[12]

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[8]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere.

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Adherent cells are detached using trypsin.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[8]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[8]

    • Incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[8]

    • Collect data from at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).

Visualization: Apoptosis Detection Workflow

G start Seed and Treat Cells with Compound (IC50) harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide wash->stain analyze Analyze via Flow Cytometry stain->analyze end Quantify Apoptotic vs. Necrotic Cell Populations analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Assessing Druggability: In Vitro ADME/DMPK Profiling

Rationale: A compound that is potent in a cell-based assay does not automatically translate into a viable drug candidate. Early-phase in vitro Drug Metabolism and Pharmacokinetics (DMPK) studies, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays, are crucial to identify potential liabilities that could lead to late-stage drug development failures.[13][14] These assays provide essential data on the compound's pharmacokinetic properties.[14][15]

Key In Vitro DMPK Assays

A panel of integrated assays provides a holistic view of the compound's profile.[16]

  • Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes, which influences its half-life and dosing frequency.[14] This is commonly performed using human liver microsomes (HLMs) or hepatocytes.[14][16]

  • Plasma Protein Binding (PPB): Determines the extent to which a drug binds to proteins in the blood. Only the unbound fraction is free to interact with the target, so high binding can limit efficacy.[15][16]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions (DDIs).[15] Inhibition of major cytochrome P450 enzymes can dangerously alter the metabolism of co-administered drugs.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: The compound is incubated with HLMs, which contain a high concentration of drug-metabolizing enzymes (like CYPs). The reaction is initiated by adding the cofactor NADPH. The concentration of the parent compound is measured over time using LC-MS/MS to determine its rate of depletion.

Step-by-Step Methodology:

  • Incubation Preparation:

    • In a 96-well plate, add HLM and the test compound to a phosphate buffer.

    • Pre-incubate the plate at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Presentation: Summarizing DMPK Profile
AssayMatrixMethodResultInterpretation
Metabolic StabilityHuman Liver MicrosomesLC-MS/MSt½ = XX minPredicts in vivo clearance rate
Plasma Protein BindingHuman PlasmaEquilibrium DialysisXX% BoundIndicates fraction available for therapeutic effect
CYP3A4 InhibitionRecombinant EnzymeFluorometricIC₅₀ = XX µMAssesses risk of drug-drug interactions
Visualization: Overall In Vitro Evaluation Cascade

G cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Druggability Profile cytotoxicity Cytotoxicity Screening (IC50 Determination) decision1 Active? cytotoxicity->decision1 apoptosis Apoptosis vs. Necrosis (Annexin V Assay) target_id Target Deconvolution (Proteomics, etc.) apoptosis->target_id decision2 Favorable Mechanism? target_id->decision2 met_stability Metabolic Stability (HLM) ppb Plasma Protein Binding met_stability->ppb cyp CYP Inhibition ppb->cyp decision3 Good Profile? cyp->decision3 decision1->apoptosis Yes stop Stop decision1->stop No decision2->met_stability Yes decision2->stop No decision3->stop No proceed Proceed to In Vivo Studies decision3->proceed Yes

Caption: A structured cascade for the in vitro evaluation of a novel compound.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • Comprehensive in vitro DMPK services for drug development | Nuvisan, the Science CRO.
  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures.
  • In Vitro DMPK - Curia Global.
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  • Mechanism of Action: discover your small molecule's interactions and targets.
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  • This compound - Sigma-Aldrich.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed.
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Unlocking the Therapeutic Potential of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic applications, from anticancer and antimalarial to antimicrobial and anti-inflammatory agents.[1][2][3] The compound 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, a distinct molecule featuring a quinoline core, an ethanol linker, and a trifluoromethylphenyl group, stands as a promising candidate for drug discovery. The inclusion of the trifluoromethyl group is particularly noteworthy, as it is known to enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[4][5][6] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore and validate the potential therapeutic targets of this intriguing molecule. We will delve into hypothesized mechanisms of action, drawing parallels with established quinoline-based therapeutics, and outline a rigorous, multi-pronged experimental strategy for target identification and validation.

Deconstructing the Molecule: Structural Clues to Biological Function

The molecular architecture of this compound offers initial hypotheses regarding its potential biological activities.

  • The Quinoline Core: This nitrogen-containing heterocyclic system is a well-established pharmacophore. Its planar nature allows for potential intercalation into DNA, a mechanism employed by some anticancer agents.[7] Furthermore, the quinoline ring is a common feature in a multitude of kinase inhibitors, where it often interacts with the ATP-binding pocket of the enzyme.

  • The Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can influence the acidity of the adjacent hydroxyl group and enhance interactions with biological targets.[5][6] This group is a common feature in many modern pharmaceuticals, contributing to improved efficacy and pharmacokinetic profiles.[4]

  • The Ethanol Linker: The flexible ethanol linker provides rotational freedom, allowing the quinoline and trifluoromethylphenyl moieties to adopt optimal conformations for binding to a target protein. The hydroxyl group can act as a hydrogen bond donor or acceptor, which is a critical interaction for many ligand-receptor binding events.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the structural features and the known pharmacology of related compounds, we can postulate several potential therapeutic targets for this compound.

Protein Kinases: A Primary Avenue of Investigation

Numerous FDA-approved quinoline-containing drugs are potent protein kinase inhibitors.[8] These enzymes play a pivotal role in cellular signaling pathways that are often dysregulated in cancer and other diseases. The structural resemblance of our topic compound to known kinase inhibitors, such as bosutinib and cabozantinib, strongly suggests that it may also target this enzyme family.[9][10][11][12][13]

Potential Kinase Targets:

  • Tyrosine Kinases: Receptors like VEGFR, EGFR, and c-MET, as well as non-receptor tyrosine kinases like Src and Abl, are frequently targeted by quinoline-based inhibitors in oncology.[14][11][12][13]

  • PI3K/Akt/mTOR Pathway: This is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway.[14][15]

Diagram: Hypothesized Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound 2-Quinolin-4-yl-1- (4-trifluoromethylphenyl)ethanol Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->mTORC1 Potential Inhibition workflow cluster_A Phase 1: Hypothesis Generation cluster_B Phase 2: Target Engagement cluster_C Phase 3: Cellular Activity cluster_D Phase 4: Preclinical Efficacy A In Silico & Initial Screening B Biochemical & Biophysical Assays A->B Informed by C Cell-Based Assays B->C Validated in D In Vivo Model Validation C->D Confirmed in A1 Molecular Docking (Kinases, DNA, etc.) A2 Broad Phenotypic Screening (e.g., NCI-60 Panel) B1 Kinase Panel Screening B2 DNA Intercalation Assays (UV-Vis, CD, Viscosity) B3 Topoisomerase Inhibition Assays C1 Cell Viability & Apoptosis Assays (MTT, Annexin V) C2 Western Blotting for Pathway Modulation C3 Cell Cycle Analysis D1 Zebrafish Embryo Xenograft Model

Caption: A multi-phase workflow for target validation.

Phase 1: In Silico and Initial Screening
  • Molecular Docking: Utilize computational models to predict the binding affinity of the compound to the active sites of various protein kinases and its potential for DNA intercalation.

  • Broad Phenotypic Screening: Screen the compound against a diverse panel of cancer cell lines, such as the NCI-60 panel, to identify potential cancer types that are particularly sensitive to its effects. [16][17]

Phase 2: Biochemical and Biophysical Assays

Protocol 1: In Vitro Kinase Inhibition Assay

  • Objective: To determine if this compound directly inhibits the activity of a panel of purified protein kinases.

  • Materials: Purified recombinant kinases, appropriate peptide substrates, ATP, and the test compound.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, combine the kinase, its substrate, and ATP in a suitable buffer. c. Add the test compound at various concentrations. d. Incubate the reaction at the optimal temperature for the kinase. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radioisotope labeling). f. Calculate the IC50 value for each kinase.

Protocol 2: DNA Intercalation Assays

  • Objective: To assess the ability of the compound to intercalate into the DNA double helix.

  • Methods:

    • UV-Visible Spectroscopy: Monitor changes in the absorbance spectrum of the compound upon titration with DNA. Intercalation typically leads to hypochromism and a bathochromic shift. [18] * Circular Dichroism (CD) Spectroscopy: Observe changes in the CD spectrum of DNA in the presence of the compound, which can indicate conformational changes associated with intercalation. [19] * Viscosity Measurement: Measure the viscosity of a DNA solution upon addition of the compound. An increase in viscosity is indicative of DNA lengthening due to intercalation. [18][19] * Ethidium Bromide Displacement Assay: Measure the decrease in fluorescence of an ethidium bromide-DNA complex upon addition of the test compound, which competes for intercalation sites. [19] Protocol 3: Topoisomerase Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of topoisomerase I or II.

  • Procedure (for Topoisomerase I): a. Incubate supercoiled plasmid DNA with purified topoisomerase I in the presence and absence of the test compound. b. Topoisomerase I will relax the supercoiled DNA. c. Analyze the DNA topology by agarose gel electrophoresis. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form. [5][7][15][20][21]

Phase 3: Cell-Based Assays

Protocol 4: Cell Viability and Apoptosis Assays

  • Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound on cancer cells.

  • Methods:

    • MTT or CellTiter-Glo Assay: Treat cancer cell lines with increasing concentrations of the compound and measure cell viability to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation). [14][18] * Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Protocol 5: Western Blot Analysis for Pathway Modulation

  • Objective: To investigate the effect of the compound on specific signaling pathways within the cell.

  • Procedure: a. Treat cells with the compound for various time points. b. Lyse the cells and separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for key proteins in the hypothesized pathways (e.g., phospho-Akt, phospho-mTOR, total Akt, total mTOR). [22] d. Detect the antibody binding to visualize changes in protein expression and phosphorylation status.

Phase 4: In Vivo Model Validation

Protocol 6: Zebrafish Embryo Xenograft Model

  • Objective: To assess the in vivo anti-tumor and anti-angiogenic activity of the compound.

  • Procedure: a. Inject fluorescently labeled human cancer cells into the yolk sac or perivitelline space of zebrafish embryos. [2][4][23][24][25] b. Expose the embryos to the test compound in their water. c. Monitor tumor growth and angiogenesis in real-time using fluorescence microscopy. [24] d. Quantify the tumor size and the extent of new blood vessel formation around the tumor.

Data Presentation and Interpretation

Assay Parameter Measured Expected Outcome for an Active Compound
In Vitro Kinase Assay IC50 valueLow nanomolar to micromolar IC50 against specific kinases.
DNA Intercalation Assays Spectral shifts, viscosity changesHypochromism, bathochromic shift, increased viscosity.
Topoisomerase Assay DNA topologyInhibition of DNA relaxation (supercoiled form persists).
Cell Viability Assay GI50 valuePotent growth inhibition in sensitive cancer cell lines.
Western Blot Analysis Protein phosphorylationDecreased phosphorylation of key signaling proteins (e.g., Akt, mTOR).
Zebrafish Xenograft Tumor size, angiogenesisReduction in tumor growth and inhibition of new blood vessel formation.

Conclusion and Future Directions

The compound this compound represents a promising starting point for the development of a novel therapeutic agent. The systematic approach outlined in this guide, from in silico analysis to in vivo validation, provides a robust framework for elucidating its mechanism of action and identifying its primary therapeutic targets. A thorough investigation into its potential as a kinase inhibitor, a DNA interacting agent, or an anti-infective, will be crucial in defining its clinical path forward. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity for the identified targets, as well as comprehensive pharmacokinetic and toxicological profiling.

References

  • Bedaquiline. (URL: [Link])

  • Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Chloroquine: Structure, Mechanism, Uses & Side Effects Explained. (URL: [Link])

  • Topoisomerase Assays. (URL: [Link])

  • Zebrafish models for functional and toxicological screening of nanoscale drug delivery systems: promoting preclinical applications. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: [Link])

  • CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: [Link])

  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (URL: [Link])

  • Zebrafish cancer models enable in vivo drug screening and tumor tracking, helping develop targeted anticancer therapies in oncology drug development. (URL: [Link])

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Antiangiogenic Cancer Drug Using the Zebrafish Model | Arteriosclerosis, Thrombosis, and Vascular Biology. (URL: [Link])

  • Bosutinib. (URL: [Link])

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (URL: [Link])

  • Zebrafish-Based Screening Models for the Identification of Anti-Metastatic Drugs. (URL: [Link])

  • Chloroquine. (URL: [Link])

  • In vitro assays used to measure the activity of topoisomerases. (URL: [Link])

  • Cell-based Assays for Drug Discovery. (URL: [Link])

  • DNA intercalation assay. (URL: [Link])

  • [Cabozantinib: Mechanism of action, efficacy and indications]. (URL: [Link])

  • Mefloquine. (URL: [Link])

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. (URL: [Link])

  • On the molecular mechanism of chloroquine's antimalarial action. (URL: [Link])

  • Mefloquine | C17H16F6N2O | CID 4046. (URL: [Link])

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (URL: [Link])

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (URL: [Link])

  • Bosutinib | C26H29Cl2N5O3 | CID 5328940. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: [Link])

  • Bedaquiline | C32H31BrN2O2 | CID 5388906. (URL: [Link])

  • Cell-culture based test systems for anticancer drug screening. (URL: [Link])

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  • What is the mechanism of Bosutinib Monohydrate?. (URL: [Link])

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  • What is the mechanism of Bedaquiline Fumarate?. (URL: [Link])

  • Structure of mefloquine and synthesis of 4-position library. The.... (URL: [Link])

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a.. (URL: [Link])

  • Molecular structure of bosutinib. 16 | Download Scientific Diagram. (URL: [Link])

  • Researchers uncover the mechanism of mefloquine. (URL: [Link])

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  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (URL: [Link])

  • In vitro assays for DNA pairing and recombination-associated DNA synthesis. (URL: [Link])

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (URL: [Link])

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understanding the pharmacokinetics of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of this compound, a novel quinoline derivative with potential therapeutic applications.[1][2] Quinoline-based compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development as a therapeutic agent.[4] This document outlines a strategic and methodologically sound approach to characterizing the pharmacokinetic profile of this compound, from early in vitro metabolic stability assays to in vivo studies in rodent models. Detailed experimental protocols, data interpretation strategies, and bioanalytical method development are presented to guide researchers in generating robust and reliable pharmacokinetic data.

Introduction to this compound

This compound is a synthetic compound featuring a quinoline core linked to a trifluoromethylphenyl ethanol moiety.[1][5] The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, suggesting a broad range of potential biological targets.[2][6] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties.[7] Given its structural features, this compound warrants a comprehensive investigation of its ADME properties to assess its potential as a drug candidate.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C18H14F3NO[1]

  • Molecular Weight: 317.31 g/mol [1]

In Vitro Assessment of Metabolic Stability

Early assessment of metabolic stability is crucial to identify compounds that are likely to have favorable pharmacokinetic profiles in vivo.[4][8][9] These assays provide initial estimates of a compound's intrinsic clearance, which can be used to predict its in vivo hepatic clearance and half-life.[9][10]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][9][10] This assay is a cost-effective and high-throughput method to evaluate the susceptibility of a compound to CYP-mediated metabolism.[9][10]

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the incubation medium to the final desired concentration. The final solvent concentration should not exceed 1% to avoid enzyme inhibition.[11]

  • Incubation: Incubate the test compound with liver microsomes from the desired species (e.g., human, rat, mouse) in a phosphate buffer at 37°C.[8][10]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[8]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[8]

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[8][12]

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Hypothetical Data Summary:

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Hepatocyte Stability Assay

Intact hepatocytes contain both Phase I and Phase II metabolic enzymes and represent a more complete in vitro model system for studying drug metabolism.[11] Cryopreserved hepatocytes are commonly used for their convenience and retention of enzymatic activities similar to fresh hepatocytes.[11]

Experimental Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Compound Incubation: Incubate the test compound with a suspension of hepatocytes in a suitable incubation medium at 37°C in a shaking water bath or on an orbital shaker.[11]

  • Time-Point Sampling: Collect aliquots of the hepatocyte suspension at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[11]

  • Reaction Termination and Sample Preparation: Terminate the reaction by adding a cold organic solvent. Process the samples for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound in the samples.

Data Analysis:

Similar to the microsomal stability assay, the in vitro half-life and intrinsic clearance are calculated. The intrinsic clearance can be scaled to predict in vivo hepatic clearance.[11]

Workflow for In Vitro Metabolic Stability Assessment:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis Compound Test Compound Stock Micro_Incubate Incubate with Microsomes + NADPH Compound->Micro_Incubate Hep_Incubate Incubate with Hepatocytes Compound->Hep_Incubate Microsomes Liver Microsomes Microsomes->Micro_Incubate Hepatocytes Cryopreserved Hepatocytes Hepatocytes->Hep_Incubate Timepoints Collect Samples at Time Points Micro_Incubate->Timepoints Hep_Incubate->Timepoints Quench Quench Reaction Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc_t12 Calculate In Vitro t½ LCMS->Calc_t12 Calc_CLint Calculate Intrinsic Clearance (CLint) Calc_t12->Calc_CLint

Caption: Workflow for in vitro metabolic stability assays.

In Vivo Pharmacokinetic Studies in Rodents

In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.[13] Rodent models, such as rats and mice, are commonly used in early drug discovery for these assessments.[13][14][15]

Study Design

A well-designed pharmacokinetic study will provide key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).[15]

  • Animal Models: Male Sprague-Dawley rats or CD-1 mice are frequently used.[13][15]

  • Routes of Administration: Both intravenous (IV) and oral (PO) administration are typically performed to assess absolute bioavailability.[13]

  • Dosing: A single dose is administered. The dose level is determined based on preliminary toxicity and efficacy studies.

  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing.[13][15][16] Microsampling techniques can be employed to minimize the blood volume collected from each animal.[17]

  • Biological Matrices: Plasma is the most common matrix for analysis.[13] Urine and feces can also be collected to investigate excretion pathways.[13][17]

Experimental Protocol:

  • Animal Acclimation: Animals are acclimated to the facility for a minimum period before the study.

  • Dose Administration: The compound is formulated in a suitable vehicle and administered via the chosen route.

  • Blood Collection: Blood samples are collected into tubes containing an anticoagulant at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method.

Hypothetical Pharmacokinetic Parameters:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.0831.0
AUC (0-t) (ng*h/mL)25004500
t½ (h)3.54.0
Bioavailability (%)-18

Workflow for In Vivo Pharmacokinetic Study:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Model Rodent Model (Rat/Mouse) IV_Dose Intravenous (IV) Dosing Animal_Model->IV_Dose PO_Dose Oral (PO) Dosing Animal_Model->PO_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Prep->LCMS_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) LCMS_Analysis->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Development by LC-MS/MS

A robust and validated bioanalytical method is critical for the accurate quantification of the test compound in biological matrices.[12][18][19] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[12][20]

Method Development Steps:

  • Analyte and Internal Standard Selection: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be selected to ensure accurate quantification.[20][21]

  • Mass Spectrometry Optimization: The compound is infused into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).

  • Chromatographic Separation: An LC method is developed to separate the analyte from endogenous matrix components, ensuring no ion suppression or enhancement.[21]

  • Sample Preparation: An efficient extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is developed to isolate the analyte from the biological matrix.[12][18]

  • Method Validation: The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[12][20]

Potential Metabolic Pathways

Based on its chemical structure, this compound may undergo several metabolic transformations. The quinoline ring is susceptible to oxidation at various positions. The secondary alcohol can be oxidized to a ketone or undergo glucuronidation. The trifluoromethyl group is generally resistant to metabolism but can influence the metabolism of adjacent groups.

Potential Metabolic Transformations:

  • Oxidation: Hydroxylation of the quinoline ring.

  • Oxidation: Oxidation of the secondary alcohol to a ketone.

  • Conjugation: Glucuronidation or sulfation of the secondary alcohol.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation_Ring Ring Hydroxylation Parent->Oxidation_Ring CYP450 Oxidation_Alcohol Alcohol Oxidation (Ketone) Parent->Oxidation_Alcohol ADH/CYP450 Glucuronidation Glucuronidation Parent->Glucuronidation UGTs

Caption: Potential metabolic pathways.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the preclinical pharmacokinetic characterization of this compound. The successful execution of these studies will provide critical data to support its further development as a potential therapeutic agent. Future studies should focus on metabolite identification to fully understand its biotransformation and clearance mechanisms. Additionally, pharmacokinetic studies in non-rodent species may be warranted to support the progression to clinical trials.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • DISCOVERY IN VIVO PHARMACOKINETICS. (n.d.).
  • Cas 493024-38-7, this compound. (n.d.).
  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays. (2023). WuXi AppTec.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI.
  • Small Animal In Vivo PK Service. (n.d.). Creative Biolabs.
  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray.
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Metabolic Stability Assay. (n.d.). Creative Biolabs.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). NIH. Retrieved from

  • Bioanalytical method development and validation by lc-ms/ms. (2024).
  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2006).
  • A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis. (n.d.). Journal of Integral Sciences.
  • Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023).
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed.
  • This compound. (n.d.). Sigma-Aldrich.
  • Biological activities of quinoline derivatives. (2009). PubMed.
  • This compound. (n.d.). Sigma-Aldrich.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). PubMed. Retrieved from

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
  • Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats. (1997). PubMed.
  • Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. (2003). PubMed.
  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2025). PubMed Central.
  • ALCOHOL METABOLISM. (n.d.). PubMed Central.
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025). ResearchGate.
  • Pathophysiological Aspects of Alcohol Metabolism in the Liver. (n.d.). MDPI.
  • 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide–ethanol–methanol (1/0.47/0.53). (n.d.). PMC - NIH.
  • This compound. (n.d.). Sigma-Aldrich.
  • Pharmacological Studies on the New Quinoline Derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] Quinoline With Potent Anti-Ulcer Effect. (1998). PubMed.

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Methodological & Application

how to dissolve 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol for cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solubilization and Handling of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol for In Vitro Cell-Based Assays

Abstract

This document provides a comprehensive guide for the effective solubilization, handling, and application of the investigational small molecule, this compound, in cell-based assays. Due to the hydrophobic nature typical of quinoline-based compounds, achieving a stable, biologically compatible solution is paramount for generating accurate and reproducible experimental data. This guide moves beyond a simple set of instructions, elucidating the scientific rationale behind solvent selection, stock solution preparation, and the critical validation steps necessary to ensure data integrity. We present a primary protocol based on the use of dimethyl sulfoxide (DMSO) as a solubilizing agent, supplemented with essential validation assays and troubleshooting strategies to empower researchers in adapting the methodology to their specific cellular models.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems

This compound is a heterocyclic organic molecule featuring a quinoline core. Compounds of this class are frequently investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] A common and significant challenge in the preclinical evaluation of such small molecules is their inherent low solubility in aqueous environments, such as cell culture media.[3] Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and ultimately, artifactual or non-reproducible results.

The primary objective of this protocol is to establish a robust and validated method for preparing this compound for screening. This involves creating a concentrated primary stock solution in a suitable organic solvent, followed by serial dilution into aqueous media to achieve the desired final concentrations for cell treatment. The cornerstone of this process is the selection of a solvent that maximizes compound solubility while minimizing cytotoxicity to the biological system under investigation.[4]

Pre-Preparation: Compound Characterization and Solvent Selection

Accurate preparation begins with understanding the fundamental physicochemical properties of the compound. This information is crucial for all subsequent calculations and handling procedures.

Physicochemical Properties

The key properties for this compound are summarized below. This data is essential for calculating the mass required to prepare a stock solution of a specific molarity.

PropertyValueSource
CAS Number 493024-38-7[5][6]
Molecular Formula C₁₈H₁₄F₃NO[6][7]
Molecular Weight (MW) 317.31 g/mol [6][7]
Purity ≥97% (Varies by supplier)[5][7]
Appearance White to off-white powderN/A
Storage (as powder) Ambient Temperature[5][7]
Rationale for Solvent Selection

For many water-insoluble organic compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of hydrophobic molecules.[8] Most small molecule inhibitors are soluble and stable in DMSO. However, it is critical to acknowledge that DMSO is not inert and can exert biological effects, including cytotoxicity, at higher concentrations.[9] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some sensitive lines requiring a concentration of ≤0.1%.[9] Therefore, a key experimental parameter that must be validated is the maximum tolerated DMSO concentration for your specific cell line.

Materials and Equipment

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Sterile, nuclease-free microcentrifuge tubes (amber or light-blocking recommended)

  • Sterile, polypropylene tubes (15 mL and 50 mL)

  • Analytical balance (precision to 0.01 mg)

  • Vortex mixer

  • Calibrated micropipettes and sterile, low-retention tips

  • Cell culture medium appropriate for the cell line

  • Sterile 0.2 µm syringe filter (optional, for sterilization)

  • Ultrasonic water bath (optional, for difficult-to-dissolve compounds)

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution. Preparing a concentrated stock minimizes the volume of solvent added to the final cell culture, thereby reducing potential cytotoxic effects.[10]

Calculation of Required Mass

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [10]

  • Example Calculation for 1 mL of a 10 mM Stock:

    • Concentration = 10 mM = 0.010 mol/L

    • Volume = 1 mL = 0.001 L

    • Molecular Weight = 317.31 g/mol

    • Mass (mg) = (0.010 mol/L) * (0.001 L) * (317.31 g/mol ) * (1000 mg/g) = 3.1731 mg

Step-by-Step Procedure
  • Preparation: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[10]

  • Weighing: On an analytical balance, carefully weigh out the calculated mass (e.g., 3.17 mg) of the compound into a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) directly to the tube containing the compound powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed. If dissolution is difficult, brief sonication in a water bath (5-10 minutes) may be employed.[11]

  • Sterilization (Optional): If sterility of the stock solution is a major concern, it can be passed through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter. Note that this step may lead to some loss of material. High-temperature sterilization is not recommended as it can degrade the compound.[12]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes.[10][11]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM in DMSO), preparation date, and your initials.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C . For most compounds in DMSO, -20°C is sufficient for long-term stability.[10]

Experimental Application: Dosing Cells in Culture

The following workflow illustrates the process of diluting the primary stock for use in a typical cell-based assay (e.g., in a 96-well plate). The central principle is to perform an intermediate dilution step to avoid precipitation of the compound when transferring from a pure organic solvent to an aqueous medium.

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay stock 10 mM Primary Stock in 100% DMSO (Stored at -20°C) intermediate Intermediate Dilutions (e.g., 1000 µM, 100 µM, etc.) in 100% DMSO stock->intermediate Thaw one aliquot. Perform serial dilutions in DMSO. final_dilution Final Working Solutions (e.g., 20 µM for 1:100 dilution) in Cell Culture Medium intermediate->final_dilution Dilute highest concentration (e.g., 20 µL of 1000 µM stock) into medium (e.g., 980 µL). plate 96-Well Plate with Cells (e.g., 198 µL medium/well) final_dilution->plate Add 2 µL of Working Solution to each well. final_conc Final Concentration in Well (e.g., 0.2 µM) Final DMSO: 0.1%

Diagram 1: Workflow for preparing working solutions and dosing cells.

Protocol for Cell Dosing (Example: 10 µM final concentration)
  • Thaw Stock: Thaw a single aliquot of the 10 mM primary stock solution.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in fresh, anhydrous DMSO (e.g., 5 µL of 10 mM stock + 45 µL DMSO).

  • Final Working Solution: Prepare a 2X final working solution in pre-warmed cell culture medium. For a final concentration of 10 µM, you would prepare a 20 µM working solution. For example, add 2 µL of the 1 mM intermediate stock to 98 µL of medium. Mix thoroughly by pipetting.

  • Dosing: Add an equal volume of the 2X working solution to the wells containing cells and medium (e.g., add 100 µL of 20 µM solution to wells containing 100 µL of medium). This results in a final concentration of 10 µM.

  • Vehicle Control: It is imperative to include a vehicle control. This control should contain the same final concentration of DMSO as the treated wells but without the compound.[4] For the example above, the final DMSO concentration would be 0.1%.

Essential Validation: Ensuring Trustworthy Data

A protocol is only as reliable as its validation. The following steps are critical for ensuring that the observed biological effects are due to the compound and not experimental artifacts.

G start Start: New Compound or Cell Line q1 Determine Max Tolerable Solvent Concentration start->q1 proc_solvent_assay Protocol: Solvent Tolerance Assay (e.g., MTT, CellTiter-Glo) Test DMSO from 0.05% to 2.0% q1->proc_solvent_assay q2 Is cytotoxicity observed at a low concentration (e.g., <0.5%)? proc_solvent_assay->q2 set_max_dmso Establish Max Final DMSO % (e.g., 0.1%) for all experiments q2->set_max_dmso No fail Troubleshoot: - Lower stock concentration - Consider alternative solvent - Use solubility enhancers q2->fail Yes proc_solubility_test Protocol: Test Compound Solubility Prepare highest desired concentration in medium with max final DMSO % set_max_dmso->proc_solubility_test q3 Does compound precipitate upon dilution in medium? (Visual inspection / microscopy) proc_solubility_test->q3 success Optimized Protocol Validated Proceed with experiment q3->success No q3->fail Yes

Diagram 2: Logical workflow for solvent and compound solubility validation.

Protocol: Solvent Cytotoxicity Assay

Objective: To determine the highest concentration of DMSO that does not significantly impact the viability or function of the chosen cell line.

  • Plate Cells: Seed your cells in a 96-well plate at the density you will use for your main experiment and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your cell culture medium to achieve final concentrations ranging from, for example, 2% down to 0.05% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "medium only" control (0% DMSO).

  • Treat Cells: Replace the existing medium with the medium containing the various DMSO concentrations.

  • Incubate: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®) to measure the effect of the solvent on cell health.

  • Analysis: Determine the highest DMSO concentration that results in >95% cell viability compared to the "medium only" control. This is your maximum allowable final solvent concentration for all subsequent experiments.

Visual Solubility Assessment

Before treating cells, always perform a visual check. Prepare your highest desired concentration of the compound in cell culture medium. Let it sit at 37°C for 15-30 minutes. Inspect the solution by eye and under a microscope. If you see any cloudiness, crystals, or precipitate, your compound is not fully soluble at that concentration.[13]

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound precipitates upon dilution into aqueous medium. The compound's solubility limit has been exceeded.- Lower the final working concentration.[13]- Ensure the final DMSO concentration is sufficient but non-toxic.- Perform serial dilutions in DMSO to a lower concentration before the final dilution into medium.
High background cytotoxicity in vehicle control wells. The final DMSO concentration is too high for the cell line.- Perform the Solvent Cytotoxicity Assay (Section 6.1) to determine a safe DMSO concentration.[4]- Re-plan your dilution scheme to achieve a lower final DMSO concentration (e.g., use a more concentrated stock).
Inconsistent or non-reproducible results between experiments. - Degradation of stock solution due to repeated freeze-thaw cycles.- Inaccurate pipetting during serial dilutions.- Always use single-use aliquots of the primary stock solution.[12]- Use calibrated pipettes and ensure thorough mixing at each dilution step.[14]
Powder will not dissolve in 100% DMSO. The compound may have very low solubility even in DMSO, or the solvent may have absorbed water.- Use a fresh, unopened bottle of anhydrous DMSO.- Gently warm the solution (not exceeding 40-50°C) or sonicate for a longer duration.[11]- If the problem persists, a lower concentration stock solution may be necessary.

References

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  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Kühn, S., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Präbst, K., et al. (2017). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Semantic Scholar. Available at: [Link]

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  • Suharyani, S., & Danan Jaya, B. P. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. JURNAL MEDIA KESEHATAN. Available at: [Link]

  • Do, T. A. T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 917-921. Available at: [Link]

  • Musiol, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 123. Available at: [Link]

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  • Kim, Y. K., et al. (1998). Pharmacological Studies on the New Quinoline Derivative... Arzneimittelforschung, 48(12), 1168-71. Available at: [Link]

  • Joshi, H., et al. (2017). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Medicinal Chemistry Research, 26, 2230-2241. Available at: [Link]

  • PubChem. (n.d.). 2-(6-fluoro-1-methyl-2H-quinolin-4-yl)ethanol. Available at: [Link]

  • Ye, W., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues... European Journal of Medicinal Chemistry, 93, 344-353. Available at: [Link]

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Sources

Application Notes & Protocols for the Preclinical Evaluation of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (hereinafter referred to as "the Compound"), a novel investigational agent. Given the chemical scaffold, which is common in kinase inhibitors, this protocol is designed around a hypothetical application as an anti-cancer therapeutic.[1][2] The following sections detail the necessary steps from initial characterization and formulation to the design and execution of rodent efficacy and safety studies, emphasizing scientific rationale and regulatory best practices.

Introduction: The Scientific Premise

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][3] Many quinoline-based molecules function as inhibitors of protein kinases, which are critical nodes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2] The trifluoromethylphenyl moiety on the Compound is often incorporated into modern kinase inhibitors to enhance metabolic stability and target binding affinity.

While the specific molecular target of this compound requires experimental determination, for the purpose of this guide, we will hypothesize that it acts as an inhibitor of a critical oncogenic signaling pathway, such as the MAPK/ERK or PI3K/Akt pathway, both commonly dysregulated in cancer. This assumption provides a logical framework for designing pharmacodynamic (PD) biomarker studies to confirm target engagement in vivo.

Preclinical Characterization & Formulation Development

A robust in vivo study is predicated on a well-characterized molecule and a reliable formulation. Early use of a poor formulation can lead to an underestimation of toxicity or an overestimation of the required human dose.[4]

Physicochemical Properties

Before in vivo testing, fundamental properties of the Compound must be established. A commercial source for the compound exists, providing basic data such as its CAS Number (493024-38-7) and molecular weight.

PropertyValue/MethodRationale
Purity >98% (HPLC)Ensures that observed effects are due to the Compound and not impurities.
Solubility Aqueous & Organic SolventsDetermines potential formulation strategies. Poor aqueous solubility is common for kinase inhibitors.[5]
LogP/LogD Calculated & ExperimentalPredicts lipophilicity and membrane permeability, informing on potential bioavailability.
pKa Potentiometric TitrationIdentifies ionizable groups, which affects solubility at different pH values (e.g., in the GI tract).
Solid-State Form XRPD, DSCCharacterizes the crystalline form (polymorphism), which can impact solubility and stability.[5]
In Vitro Biological Activity

The potency and selectivity of the Compound must be profiled in vitro to establish a therapeutic hypothesis and guide dose selection for in vivo studies.

Assay TypeExample MethodPurpose
Primary Target Assay Biochemical Kinase AssayDetermines the IC50 against the hypothesized primary kinase target(s).
Selectivity Panel Broad Kinase Panel (e.g., 400+ kinases)Assesses off-target activities to predict potential side effects.
Cellular Potency Cancer Cell Line Proliferation Assay (e.g., MTT)Measures the EC50 for inhibition of cancer cell growth.[6][7]
Target Engagement Western Blot for Phospho-proteinsConfirms that the Compound inhibits the target signaling pathway in cells.
Formulation for In Vivo Administration

Many novel compounds are poorly water-soluble, belonging to the Biopharmaceutics Classification System (BCS) class II or IV.[4][5] This necessitates specialized formulations to achieve adequate exposure in animal models.

Formulation Strategy Workflow

Caption: Workflow for selecting a suitable in vivo formulation.

Recommended Starting Formulation (for a BCS Class II Compound): A common and effective vehicle for initial rodent studies is a suspension.

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween® 80 in sterile water.

  • Preparation: The Compound is first wetted with a small amount of Tween® 80, then the CMC solution is added incrementally with sonication to create a homogenous suspension.

Pharmacokinetic (PK) Studies

The objective of a PK study is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the Compound.[8] This is essential for selecting a dose and schedule that will maintain therapeutic concentrations at the target site.

Protocol: Mouse Pharmacokinetic Study

  • Animals: Female BALB/c mice, 8-10 weeks old.[7][9] (n=3 per timepoint).

  • Formulation: Compound suspended in 0.5% CMC / 0.1% Tween 80.

  • Dosing:

    • Intravenous (IV): 2 mg/kg via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO): 10 mg/kg via oral gavage to determine oral bioavailability.

  • Sample Collection: Collect blood (approx. 50 µL) via submandibular bleed at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the Compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Half-lifeDetermines dosing frequency.
F% Oral Bioavailability(AUC_PO / AUC_IV) * 100. Guides route of administration.

In Vivo Efficacy Studies (Xenograft Model)

The primary goal is to determine if the Compound can inhibit tumor growth in a living organism. The selection of the animal model is critical for obtaining reliable and applicable data.[10][11]

Protocol: Human Tumor Xenograft Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line with a known dependency on the hypothesized target pathway (e.g., A375 melanoma with BRAF V600E mutation for a MAPK pathway inhibitor).

  • Animals: Immunocompromised mice (e.g., Athymic Nude or NSG), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC / 0.1% Tween 80), PO, daily.

    • Group 2: Compound, Low Dose (e.g., 10 mg/kg), PO, daily.

    • Group 3: Compound, High Dose (e.g., 30 mg/kg), PO, daily.

    • Group 4: Positive Control (Standard-of-care drug), PO, daily.

  • Dosing & Monitoring: Administer treatments for 21-28 days. Monitor tumor volume, body weight (as a measure of toxicity), and clinical signs of distress.

  • Endpoint: Euthanize mice when tumors exceed 2000 mm³, exhibit ulceration, or if body weight loss exceeds 20%.

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

    • Plot mean tumor volume ± SEM over time for each group.

    • Statistically compare treatment groups to the vehicle control (e.g., using ANOVA).

Pharmacodynamic (PD) & Biomarker Analysis

PD studies are crucial to demonstrate that the Compound is engaging its target in the tumor tissue at tolerated doses.

Protocol: Tumor Target Modulation Study

  • Study Design: Use the same xenograft model as the efficacy study. Treat tumor-bearing mice with a single dose of Vehicle or the Compound.

  • Tissue Collection: At selected time points post-dose (e.g., 2, 8, 24 hours, guided by PK data), euthanize mice and harvest tumors.

  • Sample Processing: Flash-freeze a portion of the tumor in liquid nitrogen for protein analysis (Western blot) and fix the other portion in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot: Measure the levels of the phosphorylated (inactive) form of the direct target and downstream pathway proteins (e.g., p-ERK, p-Akt) relative to the total protein.

    • IHC: Stain tumor sections for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved Caspase-3).

Hypothetical Signaling Pathway Inhibition

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors Compound The Compound (Hypothesized) Compound->RAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by the Compound.

Preliminary Toxicology Assessment

Throughout the efficacy study, careful observation provides initial safety data. The FDA expects a toxicological evaluation in two species (rodent and non-rodent) for IND submission.[8][12]

Key Observations During Efficacy Studies:

  • Body Weight: A sensitive indicator of general toxicity.

  • Clinical Signs: Observe for changes in posture, activity, fur texture, etc.

  • Gross Necropsy: At the end of the study, perform a visual inspection of major organs for any abnormalities.

A formal dose-range finding (DRF) toxicity study may be required to establish the Maximum Tolerated Dose (MTD) before proceeding to larger, GLP-compliant toxicology studies.[8][12]

Conclusion

This document outlines a logical, stepwise protocol for the preclinical in vivo evaluation of this compound. By integrating robust formulation development, pharmacokinetic profiling, and well-designed efficacy and pharmacodynamic studies, researchers can generate the critical data package needed to assess the therapeutic potential of this novel compound and make informed decisions for further development. Adherence to ethical guidelines and rigorous experimental design are paramount throughout this process.[10]

References

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  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. [Link]

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  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. [Link]

  • Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. (2009). PubMed. [Link]

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  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central - NIH. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed. [Link]

  • Pharmacological Studies on the New Quinoline Derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] Quinoline With Potent Anti-Ulcer Effect. (1998). PubMed. [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). PubMed. [Link]

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  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). PubMed. [Link]

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Application Notes & Protocols: Investigating 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] In oncology, quinoline derivatives have been successfully developed into targeted therapies that inhibit key signaling pathways driving tumor growth and proliferation.[4][5] The versatility of the quinoline ring system allows for diverse chemical modifications, enabling the fine-tuning of biological activity against various cancer-specific targets.[2]

This document concerns 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (CAS: 493024-38-7), a novel compound whose specific anticancer activities are not yet extensively documented in peer-reviewed literature. However, its structural components suggest significant potential as an investigational anticancer agent.

  • The Quinoline Core: This bicyclic aromatic system is a key pharmacophore in numerous approved anticancer drugs, where it often functions to interact with the ATP-binding pockets of kinases.[5]

  • The 4-(Trifluoromethyl)phenyl Group: The inclusion of a trifluoromethyl (CF3) moiety is a common strategy in modern drug design. This electron-withdrawing group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable intermolecular interactions.[6]

Given the established anticancer properties of the quinoline scaffold and the pharmacological benefits of trifluoromethyl substitution, this compound represents a promising candidate for preclinical investigation. These application notes provide a comprehensive framework and detailed protocols for characterizing its potential anticancer efficacy, from initial in vitro screening to preliminary in vivo evaluation.

Compound Profile: this compound
Synonym(s) 2-(4-quinolinyl)-1-[4-(trifluoromethyl)phenyl]ethanol[7]
CAS Number 493024-38-7[7]
Molecular Formula C₁₈H₁₄F₃NO
Molecular Weight 317.31 g/mol [7]
Purity Typically ≥97% (Verify with supplier)[7]
Storage Ambient temperature[7]
Solubility Soluble in DMSO and other organic solvents. Determine empirical solubility in cell culture media for experimental use.

Part 1: Hypothesized Mechanisms of Action

Based on extensive research into structurally related quinoline derivatives, we can hypothesize several potential mechanisms through which this compound may exert anticancer effects. Many quinoline-based inhibitors target critical nodes in cell signaling pathways that are frequently dysregulated in cancer.[4][5]

Inhibition of Receptor Tyrosine Kinase (RTK) Pathways

Quinoline derivatives are well-known inhibitors of RTKs such as EGFR, VEGFR, and c-Met, as well as downstream pathways like PI3K/Akt/mTOR.[4][5] These pathways govern cell proliferation, survival, angiogenesis, and metastasis. Disruption of these cascades is a clinically validated anticancer strategy.

Hypothesized_PI3K_Akt_Pathway_Inhibition RTK Growth Factor Receptor (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activates Compound 2-Quinolin-4-yl-1- (4-trifluoromethylphenyl)ethanol Compound->RTK Inhibits Compound->PI3K Inhibits Akt Akt Compound->Akt Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of targeting key survival pathways is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle, preventing cancer cells from replicating.[8][9] Quinoline derivatives have been shown to arrest cells in the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways.[8][9]

The following workflow provides a logical progression for testing these hypotheses.

Experimental_Workflow start Start: Compound Preparation & Cell Line Selection protocol1 Protocol 1: In Vitro Cytotoxicity Assay (MTT) Determine IC50 Value start->protocol1 protocol2 Protocol 2: Cell Cycle Analysis (Flow Cytometry) protocol1->protocol2 protocol3 Protocol 3: Apoptosis Assay (Annexin V/PI Staining) protocol1->protocol3 protocol4 Protocol 4: Mechanism of Action (Western Blot for PI3K/Akt Pathway) protocol2->protocol4 protocol3->protocol4 protocol5 Protocol 5: In Vivo Efficacy Study (Xenograft Model) protocol4->protocol5 end Data Analysis & Conclusion protocol5->end

Caption: Logical workflow for evaluating a novel anticancer compound.

Part 2: Experimental Protocols

Note on Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store at -20°C. Subsequent dilutions should be made in a complete cell culture medium. The final concentration of DMSO in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound across various cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon, HepG2 liver).[10][11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[10]

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control". A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

    • Rationale: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • 6-well plates.

  • Propidium Iodide (PI) staining solution with RNase A.

  • 70% ice-cold ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells (e.g., 2x10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes, and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-intercalating dye (PI) to enter and stain the nucleus.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control. An accumulation of cells in a particular phase indicates cell cycle arrest.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after compound treatment.

Materials:

  • 6-well plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to these cells. PI is a membrane-impermeable dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells.

      • Annexin V(+) / PI(-): Early apoptotic cells.

      • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

      • Annexin V(-) / PI(+): Necrotic cells.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation status of proteins in hypothesized target pathways (e.g., PI3K/Akt/mTOR).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Treat cells with the compound as described previously. Wash cells with cold PBS and lyse with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

    • Rationale: Blocking prevents non-specific binding of antibodies to the membrane. Using antibodies against both the phosphorylated (active) and total forms of a protein is crucial to determine if the compound inhibits activation rather than just total protein expression. β-actin serves as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control (β-actin).

Protocol 5: In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the compound in a living organism. (Note: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol).

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Human cancer cells for implantation (e.g., 1-5 x 10⁶ cells in Matrigel/PBS).

  • The compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Administer the compound (at one or more dose levels) and the vehicle control according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

    • Tumor Volume Calculation: Volume = (Length x Width²) / 2.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

  • Data Analysis: Plot the mean tumor volume over time for each group. Compare the final tumor weights between the treated and control groups to determine statistical significance.

References

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). Benchchem.
  • Quinoline derivatives known anticancer agents. (n.d.). ResearchGate.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed.
  • Synthesis and anticancer activity of novel 2-quinolone derivatives. (n.d.). ResearchGate.
  • This compound. (n.d.). Sigma-Aldrich.
  • 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol. (n.d.). Benchchem.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
  • Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones. (n.d.). PubMed.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Royal Society of Chemistry.
  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024). PubMed.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI.
  • f25, a novel synthetic quinoline derivative, inhibits tongue cancer cell invasion and survival by the PPAR pathway in vitro and vivo. (2024). PubMed.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). PubMed.
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Application Notes and Protocols for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Fluorophore for Cellular Interrogation

The field of cellular and molecular biology is continually driven by advancements in imaging technologies. Fluorescent probes, in particular, serve as indispensable tools for visualizing and quantifying specific cellular components and dynamic processes.[1] Quinoline-based fluorophores have emerged as a significant class of probes due to their inherent photophysical properties, including high quantum yields and sensitivity to the local environment.[2][3] The quinoline scaffold, a heterocyclic aromatic structure, provides a rigid framework that often results in strong fluorescence emission.[4]

This document introduces 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (hereafter referred to as Q-TFE ), a novel synthetic fluorophore with significant potential for bio-imaging applications. The incorporation of a trifluoromethyl (-CF3) group is a key design feature, as this moiety is known to enhance the photostability and can influence the electron-accepting properties of the molecule, potentially leading to interesting solvatochromic behavior.[5] While comprehensive application data for Q-TFE is emerging, its structural similarity to other quinoline-based probes suggests its utility in various cell-based assays.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the characterization and potential applications of Q-TFE as a fluorescent probe. The protocols outlined herein are designed to be a robust starting point for exploring the capabilities of this promising new tool.

Predicted Photophysical Properties and Rationale

Based on the analysis of structurally related quinoline derivatives, we can anticipate the key photophysical characteristics of Q-TFE.

PropertyPredicted CharacteristicRationale and Supporting Evidence
Excitation Wavelength (λex) ~310-350 nmQuinoline-based fluorophores typically exhibit excitation maxima in the near-UV to violet range. For instance, a novel quinoline derivative for Fe3+ detection was excited at 314 nm[2].
Emission Wavelength (λem) ~380-500 nmThe emission is expected in the blue to green region of the spectrum. The exact wavelength will likely be influenced by the solvent polarity due to potential solvatochromic effects.[6][7]
Solvatochromism Moderate to HighThe presence of the trifluoromethyl group, an electron-withdrawing moiety, and the quinoline nitrogen can create a push-pull system, making the excited state more polar than the ground state. This often leads to a red-shift in emission in more polar solvents.[6]
Quantum Yield (ΦF) Moderate to HighQuinoline derivatives are known for their high fluorescence quantum yields.[2] The rigid structure of the quinoline ring system restricts non-radiative decay pathways.
Potential Applications Cellular imaging, ion sensing, pH sensingQuinoline-based probes have been successfully employed as sensors for metal ions like Fe3+ and for monitoring pH changes within cells.[2][8] The trifluoromethyl group may also influence its lipophilicity, potentially targeting lipid-rich structures.

Experimental Workflows and Protocols

Part 1: Characterization of Q-TFE Photophysical Properties

This initial set of protocols is designed to empirically determine the fundamental fluorescent properties of Q-TFE.

Workflow for Photophysical Characterization

Caption: Workflow for the systematic characterization of a new fluorescent probe.

Protocol 1.1: Preparation of Q-TFE Stock Solution

  • Reagents and Materials:

    • This compound (CAS 493024-38-7)

    • Dimethyl sulfoxide (DMSO), spectroscopy grade

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Accurately weigh a small amount (e.g., 1 mg) of Q-TFE powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock in the desired solvent or buffer immediately before use.

Protocol 1.2: Determination of Excitation and Emission Spectra

  • Instrumentation:

    • Spectrofluorometer

  • Procedure:

    • Prepare a dilute solution of Q-TFE (e.g., 1-10 µM) in a solvent of interest (e.g., ethanol or phosphate-buffered saline, PBS).

    • To determine the emission spectrum: Set the excitation wavelength to a reasonable starting point for quinolines (e.g., 320 nm) and scan the emission from ~340 nm to 600 nm. The wavelength with the highest fluorescence intensity is the emission maximum (λem).

    • To determine the excitation spectrum: Set the emission monochromator to the determined λem and scan the excitation wavelengths from ~280 nm to 400 nm. The wavelength that produces the highest emission intensity is the excitation maximum (λex).

    • Repeat in various solvents to assess for shifts in the spectra.

Protocol 1.3: Assessment of Solvatochromism

  • Rationale: The sensitivity of a probe's fluorescence to the polarity of its environment is a valuable property, especially for sensing changes in cellular microenvironments.[6]

  • Procedure:

    • Prepare solutions of Q-TFE at the same concentration in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, and water).

    • For each solution, record the excitation and emission spectra as described in Protocol 1.2.

    • Plot the emission maximum (λem) as a function of the solvent polarity (e.g., using the Lippert-Mataga plot). A significant shift indicates strong solvatochromic properties.

Part 2: Application of Q-TFE in Live-Cell Imaging

This section provides a general protocol for using Q-TFE to stain and visualize subcellular structures in live mammalian cells. This protocol is a starting point and may require optimization for different cell types and experimental goals.

Workflow for Live-Cell Imaging with Q-TFE

Caption: A streamlined workflow for labeling and imaging live cells with a fluorescent probe.

Protocol 2.1: Live-Cell Staining with Q-TFE

  • Materials:

    • Mammalian cells cultured on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Q-TFE stock solution (from Protocol 1.1)

    • Live Cell Imaging Solution or appropriate buffer (e.g., HBSS)[9]

    • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set based on determined λex/λem)

  • Procedure:

    • Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).

    • Probe Loading:

      • Prepare a working solution of Q-TFE by diluting the DMSO stock solution into pre-warmed complete culture medium or imaging buffer. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.

      • Remove the culture medium from the cells and replace it with the Q-TFE-containing medium.

      • Incubate the cells for a duration that will require optimization (start with 15-30 minutes) at 37°C in a CO2 incubator.

    • Wash and Image:

      • After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.

      • Add fresh, pre-warmed imaging buffer to the cells.

      • Immediately proceed to image the cells on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.[9]

  • Microscopy and Image Acquisition:

    • Use the empirically determined excitation and emission wavelengths to select the appropriate filter cubes and laser lines.

    • Start with low laser power and exposure times to minimize phototoxicity and photobleaching.

    • Acquire images and perform any necessary co-localization studies with other known organelle-specific dyes.

Potential Applications in Drug Development

The unique chemical structure of Q-TFE, combining a quinoline core with a trifluoromethylphenyl group, suggests several potential applications in the field of drug development:

  • High-Content Screening (HCS): The potential for Q-TFE to stain specific cellular compartments could be leveraged in HCS assays to monitor morphological changes induced by drug candidates.

  • Monitoring Drug-Induced Stress: Changes in cellular microenvironments, such as pH or ion concentration, are often associated with drug-induced toxicity. A probe sensitive to these changes could serve as an early indicator of cellular stress.

  • Assessing Drug Permeability: The fluorescence properties of Q-TFE could be used to study its own uptake and distribution within cells, providing insights into the passive permeability of similar small molecules.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Low probe concentration- Insufficient incubation time- Incorrect filter sets- Increase the concentration of Q-TFE in the loading solution.- Increase the incubation time.- Verify that the excitation and emission filters match the probe's spectral properties.
High Background - Incomplete washing- Probe precipitation- Autofluorescence- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution.- Acquire an image of unstained cells to assess the level of autofluorescence and adjust imaging parameters accordingly.
Phototoxicity - High laser power- Long exposure times- Reduce laser power and exposure times to the minimum required for a good signal-to-noise ratio.- Use a more sensitive camera or objective.

Conclusion

This compound represents a promising new fluorescent probe for cellular imaging. Its quinoline core and trifluoromethyl substitution suggest favorable photophysical properties that warrant further investigation. The protocols provided in this application note offer a comprehensive framework for the characterization and initial application of Q-TFE in a research setting. As with any new tool, optimization of these protocols for specific cell types and experimental questions will be crucial for achieving the best results.

References

  • Kumar, A., Nadaf, Y., & Renuka, C. (2018). Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Asian Journal of Chemistry, 31, 61-72.
  • Al-gamal, M. A., et al. (2021). Synthesis, Dynamics of Solvatochromism and pH-sensory of Novel Push-π-pull Phenothiazine-quinoline Fluorophore Toward Turn-on Fluorescent and Colorimetric Test Strips. Dyes and Pigments, 194, 109618.
  • de Oliveira, K. T., et al. (2017). Novel aminoquinoline-based solvatochromic fluorescence probe: Interaction with albumin, lysozyme and characterization of amyloid fibrils. Journal of Photochemistry and Photobiology B: Biology, 173, 549-557.
  • Lavis, L. D. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Li, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(28), 17163-17169.
  • S. N., et al. (2014). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Journal of Fluorescence, 24(4), 1145-1150.
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  • Bino, L., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR protocols, 3(1), 101183.
  • Bino, L., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR protocols, 3(1), 101183.
  • Wang, J., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta, 192, 6-13.
  • Santos, G. F., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. The Journal of Physical Chemistry A, 121(40), 7646-7657.
  • Sun, Z. G., et al. (2016). A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. Chemical & pharmaceutical bulletin, 64(1), 27-33.
  • Wang, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 29931-29938.
  • Wang, Y., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 29931-29938.
  • Kumar, A., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 28(3), 1163.
  • Wang, Y., et al. (2022).
  • Rocha, I. O., et al. (2024). 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. Journal of Molecular Structure, 1299, 137096.
  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1850.
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  • Lim, C. S., et al. (2022). A pH-Based Single-Sensor Array for Discriminating Metal Ions in Water. Chemistry (Weinheim an der Bergstrasse, Germany), 28(33), e202200421.
  • Li, Y., et al. (2015). Fluorescence quenching studies of ethyl 2-(chloromethyl)-4-phenyl-quinoline-3-carboxylate in the presence of nitro-explosives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 113-118.
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Application Notes and Protocols for In Vitro Evaluation of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a promising class of small molecules with the potential to target various hallmarks of cancer.[1][2] These compounds have been shown to exert their anti-cancer effects through diverse mechanisms, including the induction of apoptosis, modulation of the cell cycle, and interference with critical tumor-promoting signaling pathways.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a novel quinoline compound: 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol . While specific biological data for this compound is not yet widely published, the protocols outlined herein are based on established methodologies for characterizing the cellular effects of novel small molecule inhibitors and are tailored to the known activities of the broader quinoline class.

These application notes will guide the user through the essential steps of compound handling, selection of appropriate cancer cell line models, and a tiered approach to experimental evaluation, from initial cytotoxicity screening to more detailed mechanistic studies.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable experimental results.

Compound Information:

PropertyValue
Compound Name This compound
CAS Number 493024-38-7
Molecular Formula C₁₈H₁₄F₃NO
Molecular Weight 317.31 g/mol

Stock Solution Preparation:

The majority of small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO), a versatile solvent that is generally well-tolerated by cells at low concentrations.

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance.

  • Calculating the Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound. To facilitate dissolution, the solution can be gently vortexed or sonicated in a water bath.[3] If necessary, brief warming to 37°C can also aid in solubilization.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.[4]

Working Solution Preparation:

For cell-based assays, the DMSO stock solution must be diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could induce cellular toxicity, typically below 0.5%, with 0.1% being a widely accepted limit. Always include a vehicle control (culture medium with the same final concentration of DMSO as the highest concentration of the test compound) in all experiments.

Phase 1: Initial Cytotoxicity Screening

The first step in evaluating a novel anti-cancer compound is to determine its effect on cell viability and proliferation. This is typically achieved through colorimetric assays that measure metabolic activity, which correlates with the number of viable cells.

Recommended Cell Lines:

Based on studies of other quinoline derivatives, a panel of cancer cell lines from different tissue origins is recommended for initial screening to assess the breadth of activity.[1][2]

Cell LineCancer Type
MCF-7 Breast Cancer
A549 Lung Cancer
HCT116 Colon Cancer
HepG2 Liver Cancer
K562 Leukemia
PC-3 Prostate Cancer

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[5][6][7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7][9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][7][9]

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range for initial screening is from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[5][7]

    • Add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][6]

Data Analysis:

The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated using non-linear regression analysis in graphing software such as GraphPad Prism.

Phase 2: Mechanistic Elucidation

Following the determination of the IC₅₀ value, the next phase involves investigating the mechanism by which this compound induces cell death. Based on the known activities of quinoline derivatives, key cellular processes to investigate are apoptosis and cell cycle progression.[1][2]

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11]

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

This assay utilizes Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), to detect apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Seed and treat cells with compound harvest Harvest cells (including supernatant) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate Incubate at RT in the dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Acquire data on flow cytometer add_buffer->acquire analyze Analyze quadrants (Live, Apoptotic, Necrotic) acquire->analyze

Figure 1: Workflow for Apoptosis Detection using Annexin V and PI Staining.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension and wash the pellet twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • The cell population will be differentiated into four quadrants:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), thereby preventing cell division.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[12] This allows for the differentiation of cells in different phases of the cell cycle.[12][13][14]

G cluster_0 Cell Preparation cluster_1 Fixation cluster_2 Staining and Analysis start Seed and treat cells with compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix incubate_fix Incubate at -20°C fix->incubate_fix wash_stain Wash and resuspend in staining buffer incubate_fix->wash_stain stain Add PI/RNase A staining solution wash_stain->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content histogram acquire->analyze

Figure 2: Workflow for Cell Cycle Analysis using PI Staining.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and prevent its staining by PI.[12]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Target Pathway Investigation

Some quinoline derivatives have been reported to modulate specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[15][16][17][18][19]

Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

Western blotting can be used to assess the expression and phosphorylation status of key proteins in this pathway. A decrease in the phosphorylation of proteins like Akt and mTOR upon treatment with the compound would suggest pathway inhibition.

Step-by-Step Protocol:

  • Protein Extraction:

    • Treat cells with this compound as previously described.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading across all lanes.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of This compound . By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its potential as an anti-cancer agent. The data generated from these studies will be instrumental in guiding further preclinical development and mechanistic investigations.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1952.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • East Carolina University. (n.d.). Annexin V Stain Protocol. Retrieved from [Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Darujav, 26(2), 159-171.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Journal of Pharmaceutical Sciences, 6(1), 1-15.
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  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(16), 4153.
  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K/Akt/mTOR signaling pathways. Quantitative.... Retrieved from [Link]

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Application Notes and Protocols for a Novel TRPM4 Channel Modulator in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Compound: 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol Putative Target: Transient Receptor Potential Melastatin 4 (TRPM4) Cation Channel

Introduction and Scientific Rationale

The quinoline derivative this compound is a novel small molecule under investigation for its potential as a selective modulator of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. TRPM4 is a unique, calcium-activated non-selective cation channel that is permeable to monovalent cations like Na+ and K+ but not Ca2+.[1][2] Its activation leads to membrane depolarization, thereby influencing cellular functions in both excitable and non-excitable cells.[1][3][4]

In the central nervous system (CNS), TRPM4 is expressed in neurons, astrocytes, and vascular endothelial cells. Aberrant TRPM4 activity is increasingly implicated in a range of neurological disorders, including stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis.[5] The channel's upregulation and hyperactivity can contribute to neuronal cell death, endothelial dysfunction, and neuroinflammation. Specifically, TRPM4-mediated membrane depolarization can exacerbate excitotoxicity by enhancing the activity of N-methyl-D-aspartate receptors (NMDARs).[6][7] Consequently, selective inhibitors of TRPM4 are valuable research tools and hold therapeutic promise for neurodegenerative conditions.[7][8][9]

These application notes provide a comprehensive guide for researchers utilizing this compound to investigate TRPM4 function in neuroscience. The protocols outlined below are designed to validate its mechanism of action and to explore its neuroprotective potential in relevant in vitro and in vivo models.

Mechanism of Action: Modulation of TRPM4-Mediated Depolarization

TRPM4 channels are activated by an increase in intracellular calcium ([Ca2+]i).[1] Upon activation, the influx of Na+ through the channel leads to depolarization of the cell membrane. In neurons, this depolarization can contribute to the electrical activity and, under pathological conditions, can lead to excessive neuronal firing and excitotoxicity. This compound is hypothesized to act as an antagonist, blocking the TRPM4 pore and preventing this Na+ influx, thereby stabilizing the membrane potential even in the presence of elevated intracellular Ca2+.

TRPM4_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM4 TRPM4 Channel Depolarization Membrane Depolarization TRPM4->Depolarization Na+ Influx TRPM4->Depolarization NMDAR NMDA Receptor Ca_ion [Ca2+]i ↑ NMDAR->Ca_ion Ca2+ Influx Excitotoxicity Excitotoxicity & Neuronal Injury NMDAR->Excitotoxicity Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Ca_ion Glutamate Glutamate Glutamate->NMDAR Binds Ca_ion->TRPM4 Activates Depolarization->NMDAR Enhances Activity Depolarization->Ca_Channel Opens Depolarization->Excitotoxicity Compound 2-Quinolin-4-yl-1- (4-trifluoromethylphenyl)ethanol Compound->TRPM4 Inhibits

Figure 1: Signaling pathway of TRPM4 in excitotoxicity.

Quantitative Data Summary

While specific quantitative data for this compound is not yet broadly published, the following table presents typical values for well-characterized, selective TRPM4 inhibitors like CBA (TRPM4-IN-1), which can serve as a benchmark for experimental design.[10][11]

ParameterValueDescriptionReference
IC₅₀ ~1.5 µMHalf-maximal inhibitory concentration against human TRPM4 channels.[10][11]
Solubility >50 mM in DMSORecommended solvent for stock solution preparation.[11]
Selectivity No significant activityTested against other TRP channels (TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6) and a panel of other ion channels and receptors.[11][12]
In Vitro Efficacy NeuroprotectiveDemonstrates protection against glutamate-induced neurodegeneration in cell-based assays.[9][11]

Experimental Protocols

Protocol 1: In Vitro Characterization of TRPM4 Inhibition using Patch-Clamp Electrophysiology

This protocol is designed to quantify the inhibitory effect of the compound on TRPM4 channels heterologously expressed in a cell line (e.g., HEK293).

1. Materials and Reagents:

  • HEK293 cells stably or transiently expressing human TRPM4

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Poly-L-lysine coated coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 Cs-Aspartate, 8 NaCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP, and varying free Ca²⁺ concentrations buffered with EGTA (pH 7.2 with CsOH)

  • This compound

  • DMSO (for stock solution)

  • Patch-clamp rig with amplifier and data acquisition system

2. Procedure:

  • Cell Preparation: Plate TRPM4-expressing HEK293 cells onto poly-L-lysine coated coverslips 24-48 hours before the experiment.

  • Stock Solution: Prepare a 10-50 mM stock solution of the compound in DMSO. Store at -20°C.[11]

  • Whole-Cell Patch-Clamp:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a TRPM4-expressing cell.

    • Hold the cell at a potential of -60 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit TRPM4 currents. The internal solution containing a specific free [Ca²⁺] (e.g., 1 µM) will activate the channel.

  • Compound Application:

    • After establishing a stable baseline current, perfuse the cell with the external solution containing the desired concentration of the compound (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Record the currents during compound application until a steady-state effect is observed.

    • Perform a washout by perfusing with the compound-free external solution to check for reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific positive potential (e.g., +80 mV) before, during, and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve and fit with the Hill equation to determine the IC₅₀.

Patch_Clamp_Workflow Start Start: TRPM4-expressing HEK293 cells Step1 Establish Whole-Cell Patch-Clamp Configuration Start->Step1 Step2 Record Baseline TRPM4 Current Step1->Step2 Step3 Perfuse with Compound (Varying Concentrations) Step2->Step3 Step4 Record Inhibited Current Step3->Step4 Step5 Washout with Control Solution Step4->Step5 Step6 Record Recovered Current Step5->Step6 Step7 Analyze Data: Calculate % Inhibition and IC₅₀ Step6->Step7 End End: Quantify Inhibitory Potency Step7->End

Figure 2: Workflow for electrophysiological characterization.
Protocol 2: In Vitro Neuroprotection Assay in a Model of Glutamate-Induced Excitotoxicity

This protocol assesses the ability of the compound to protect cultured neurons from cell death induced by excessive glutamate exposure.

1. Materials and Reagents:

  • Primary cortical neurons (e.g., from E18 rat embryos) or a neuronal cell line (e.g., HT22)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • This compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • 96-well cell culture plates

2. Procedure:

  • Cell Culture: Plate primary neurons or HT22 cells in 96-well plates and culture until mature (for primary neurons) or confluent.

  • Pre-treatment:

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound at various concentrations (e.g., 0.1 - 20 µM).

    • Incubate for 1-2 hours at 37°C.

  • Glutamate Challenge:

    • Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells). Do not add glutamate to control wells.

    • Incubate for 12-24 hours at 37°C.

  • Assessment of Cell Viability:

    • LDH Assay: Collect the supernatant from each well and measure LDH release according to the manufacturer's instructions. Higher LDH release indicates greater cytotoxicity.

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Image the wells using a fluorescence microscope and quantify the percentage of live cells.

  • Data Analysis:

    • Normalize the data to the control (no glutamate, no compound) and glutamate-only groups.

    • Plot cell viability (%) against compound concentration to determine the neuroprotective dose-response relationship.

Protocol 3: In Vivo Evaluation in a Mouse Model of Ischemic Stroke (Transient Middle Cerebral Artery Occlusion - tMCAO)

This protocol outlines a general approach to test the neuroprotective efficacy of the compound in an animal model of stroke. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Materials and Reagents:

  • Adult male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tMCAO

  • Laser Doppler flowmetry probe

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)[13]

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

2. Procedure:

  • Compound Formulation: Prepare a formulation of the compound suitable for the chosen route of administration (e.g., intraperitoneal - IP, or intravenous - IV).

  • tMCAO Surgery:

    • Anesthetize the mouse and maintain body temperature.

    • Perform the tMCAO surgery by inserting a filament to occlude the middle cerebral artery.

    • Monitor cerebral blood flow with a laser Doppler probe to confirm successful occlusion.

  • Compound Administration:

    • Administer the compound or vehicle at a predetermined time point (e.g., immediately after reperfusion). Dosing will need to be optimized based on pharmacokinetic studies.

  • Reperfusion: After a set period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Neurological Scoring: At 24 or 48 hours post-tMCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Analysis:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into coronal sections.

    • Stain the sections with TTC. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.

    • Image the slices and use image analysis software to quantify the infarct volume.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound represents a promising tool for the study of TRPM4 channels in the context of neurological disease. The protocols provided herein offer a systematic approach to validate its inhibitory activity and to assess its neuroprotective potential. By selectively targeting TRPM4, this compound may help to elucidate the channel's role in pathological processes such as excitotoxicity and post-ischemic brain damage, paving the way for novel therapeutic strategies.

References

  • Dienes, C., Kovács, Z. M., Hézső, T., Almássy, J., Magyar, J., Bányász, T., Nánási, P. P., Horváth, B., & Szentandrássy, N. (2022). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4. Pharmaceuticals, 15(1), 81. [Link]

  • Dienes, C., Kovács, Z. M., Hézső, T., Almássy, J., Magyar, J., Bányász, T., Nánási, P. P., Horváth, B., & Szentandrássy, N. (2022). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease. Pharmaceuticals, 15(1), 25. [Link]

  • Szentandrássy, N., et al. (2022). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel-Part 1: Modulation of TRPM4. Pharmaceuticals (Basel), 15(1), 81. [Link]

  • ResearchGate. (2022). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1. [Link]

  • Wei, S., Low, S. W., & Liao, P. (2021). Targeting the TRPM4 Channel for Neurologic Diseases: Opportunity and Challenge. Frontiers in Pharmacology, 12, 706902. [Link]

  • Semantic Scholar. (2021). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 2: TRPM4 in Health and Disease. [Link]

  • PubMed. (2024). TRPM4 blocking antibody reduces neuronal excitotoxicity by specifically inhibiting glutamate-induced calcium influx under chronic hypoxia. Neurobiology of Disease, 191, 106408. [Link]

  • Cell Press. (2024). Identification and development of TRPM4 antagonists to counteract neuronal excitotoxicity. iScience. [Link]

  • PubMed. (2018). The ion channel TRPM4 in murine experimental autoimmune encephalomyelitis and in a model of glutamate-induced neuronal degeneration. Molecular Brain, 11(1), 41. [Link]

  • MOLBASE. 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol. [Link]

  • Frontiers. (2021). Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. Frontiers in Pharmacology. [Link]

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  • Wiley Online Library. (2018). Identification of potent and selective small molecule inhibitors of the cation channel TRPM4. British Journal of Pharmacology, 175(13), 2504-2519. [Link]

  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1850. [Link]

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  • NIH. (2021). Investigation of Novel Small Molecular TRPM4 Inhibitors in Colorectal Cancer Cells. International Journal of Molecular Sciences, 22(21), 11681. [Link]

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  • PubMed. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • PubMed. (1998). Pharmacological Studies on the New Quinoline Derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] Quinoline With Potent Anti-Ulcer Effect. Arzneimittelforschung, 48(12), 1168-1171. [Link]

  • NIH. (2017). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Medicinal Chemistry Research, 26(10), 2396-2406. [Link]

  • PubChem. (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. [Link]

  • PubMed Central. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Journal of Medicinal Chemistry, 58(20), 8219-8233. [Link]

  • PubMed Central. (2009). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. Journal of Pharmacology and Experimental Therapeutics, 331(2), 569-577. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

Welcome to the technical support guide for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound.

More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a critical factor that can hinder preclinical testing and formulation development.[1] this compound, based on its chemical structure, is predicted to be a poorly soluble compound. Its structure features a large, hydrophobic quinoline ring system and a trifluoromethylphenyl group, both of which contribute to low water solubility. However, the presence of a basic nitrogen atom in the quinoline ring provides a strategic handle for pH-dependent solubility enhancement.[2][3]

This guide provides a series of frequently asked questions (FAQs) for rapid problem-solving and detailed troubleshooting guides with step-by-step experimental protocols to systematically address and overcome solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous buffer. What is its expected solubility? A1: While specific experimental data for this exact molecule is not publicly available, its structural similarity to other quinoline-based compounds like mefloquine suggests it is practically insoluble in neutral aqueous media.[4][5] You can expect the baseline solubility in a neutral buffer (e.g., PBS, pH 7.4) to be in the low µg/mL range. The compound is likely soluble in organic solvents like DMSO and ethanol.[6]

Q2: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do? A2: This common issue, known as "crashing out," occurs when the highly soluble compound in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[7]

  • Recommended Actions:

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining compound solubility, typically ≤0.5% for cell-based assays.[7]

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer to prevent immediate precipitation.[7]

    • Employ Solubilizing Excipients: Consider pre-dissolving the compound in a solution containing a solubilizing agent (as detailed in Section 3) before final dilution.

Q3: Which solubility enhancement strategy should I try first? A3: The choice of strategy depends on your experimental constraints (e.g., pH tolerance of an assay, acceptable excipients). For this specific molecule, pH adjustment is the most logical first step due to the basic quinoline nitrogen. If pH modification is not possible, co-solvents or cyclodextrin complexation are excellent alternatives. The flowchart below provides a general decision-making workflow.

G Start Start: Compound is Insoluble in Aqueous Buffer CheckpH Is pH adjustment allowed in my assay? Start->CheckpH UsepH Guide 1: Use pH-Mediated Solubilization CheckpH->UsepH  Yes CheckExcipients Are excipients (co-solvents, cyclodextrins) allowed? CheckpH->CheckExcipients  No EndSuccess Success: Compound Solubilized UsepH->EndSuccess UseCosolvent Guide 2: Screen Co-solvents CheckExcipients->UseCosolvent  Yes EndFail Contact Advanced Formulation Support CheckExcipients->EndFail  No UseCyclodextrin Guide 3: Use Cyclodextrin Complexation UseCosolvent->UseCyclodextrin Try Next UseCyclodextrin->EndSuccess

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: How do I choose the right cyclodextrin for my compound? A4: The choice depends on the size of the guest molecule and the desired solubility enhancement. For aromatic compounds like this one, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and low toxicity.[8][9] Its cavity size is generally well-suited for encapsulating phenyl and quinoline rings.[10]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for the most effective solubility enhancement techniques for this compound.

Guide 1: pH-Mediated Solubilization

Principle: As a weak base, the quinoline nitrogen in the compound can be protonated in an acidic environment.[11] This forms a more soluble salt. The solubility of such compounds increases as the pH of the solution is decreased.[12][13][14] To be effective, the solution pH should generally be 1-2 units below the compound's pKa.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant in a suitable mobile phase and determine the compound's concentration using a validated analytical method like HPLC-UV.[7]

  • Plot Data: Plot the measured solubility (on a log scale) against the measured final pH of each buffer.

Troubleshooting for pH Adjustment

IssueProbable CauseRecommended Solution
Compound precipitates over time after initial dissolution. The solution is supersaturated, or the buffer capacity is insufficient to maintain the low pH.Ensure the solution is fully equilibrated (Step 3). Verify the final pH of the solution after adding the compound. If necessary, use a buffer with a higher buffering capacity.
Solubility does not increase significantly at low pH. The pKa of the quinoline nitrogen is very low, or another functional group is dominating solubility behavior.This is unlikely for a quinoline.[2] Confirm the compound's identity and purity. If the issue persists, proceed to alternative methods like co-solvency or complexation.
Compound degrades in acidic conditions. The compound is chemically unstable at low pH.Analyze the sample for degradation products using HPLC. If degradation is confirmed, this method is not suitable. Consider methods that operate at neutral pH.[15]
Guide 2: Co-Solvent Solubilization

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16] This reduction in polarity makes the aqueous environment more favorable for dissolving hydrophobic compounds.[17][18]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[16][19]

  • Prepare Co-solvent Blends: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v in your primary buffer).

  • Determine Solubility: Use the equilibrium solubility method described in Guide 1 (Steps 2-5) for each co-solvent blend.

  • Analyze Results: Plot the solubility of the compound as a function of the co-solvent concentration for each type of co-solvent to identify the most effective one and the optimal concentration range.

Data Summary for Co-Solvent Screening

Co-solventConcentration (% v/v)Expected Solubility IncreaseNotes
Ethanol 10 - 40%Moderate to HighCan be volatile; may not be suitable for all assays.
Propylene Glycol 10 - 50%Moderate to HighA common and effective solubilizer.[18]
PEG 400 10 - 60%HighOften provides the highest solubility enhancement for hydrophobic drugs.[20]

Important Consideration: For cellular assays, the final concentration of the co-solvent must be kept low (often <0.5%) to avoid toxicity or off-target effects.[7] This technique is most useful for preparing concentrated stock solutions that can be further diluted.

Guide 3: Complexation with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like our compound, into their central cavity, forming a water-soluble inclusion complex.[21] This masking of the hydrophobic parts of the molecule significantly increases its apparent aqueous solubility.

G cluster_1 2. Complex Formation Compound Hydrophobic Compound CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD->Complex Encapsulation Compound_in_Complex Compound

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.

  • Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at a constant temperature for 48-72 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples and analyze the supernatant for compound concentration via HPLC-UV, as described in Guide 1 .

  • Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, which is ideal.

Troubleshooting for Cyclodextrin Complexation

IssueProbable CauseRecommended Solution
Solubility increase is minimal. The compound does not fit well into the cyclodextrin cavity, or the binding affinity is low.Try a different type of cyclodextrin. For example, if β-CD doesn't work, consider γ-CD (larger cavity) or α-CD (smaller cavity).
The phase solubility diagram is not linear. Formation of higher-order complexes or precipitation of the complex itself at high CD concentrations (B-type curve).Operate within the linear range of the curve. If precipitation occurs, it may indicate a limitation of this specific cyclodextrin for your compound at high concentrations.

References

  • Thakur, R., et al. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Ciobanu, A. M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Molecules, 29(1), 247. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 13013. [Link]

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  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

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  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. [Link]

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  • Mura, P. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 20(4), 7178-7201. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Cravotto, G., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 100(3-4), 167-176. [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). [Link]

  • Fiveable. (n.d.). pH and Solubility. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Jouyban, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 725-733. [Link]

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Technical Support Center: Optimizing In Vivo Dosing of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the dosage of this novel quinoline derivative in preclinical animal models. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when starting in vivo studies with this compound?

A1: Based on the structure of this compound, a quinoline derivative, you should be prepared for challenges related to its physicochemical properties and biological interactions. Quinoline derivatives are often characterized by poor water solubility, which can lead to low oral bioavailability and high variability in exposure between individual animals.[1][2][3] Key challenges include:

  • Formulation and Solubility: The compound is likely to be poorly soluble in aqueous vehicles, making it difficult to prepare a stable and homogenous formulation for administration.[1][2]

  • Bioavailability: Poor solubility can limit the absorption of the compound from the gastrointestinal tract, resulting in low and inconsistent plasma concentrations.[4]

  • Toxicity: At higher doses, off-target effects or compound-specific toxicity may be observed. Therefore, determining the maximum tolerated dose (MTD) is a critical first step.[5]

  • Metabolism: Quinoline derivatives can be metabolized by cytochrome P450 enzymes, which may influence the compound's half-life and the formation of active or inactive metabolites.[6]

Q2: How do I select an appropriate starting dose for my first in vivo efficacy study?

A2: Selecting a starting dose requires a data-driven approach that integrates in vitro and, if available, preliminary in vivo data. The primary objective is to choose a dose that is likely to be effective without causing significant toxicity.[5][7] A recommended strategy involves:

  • In Vitro Potency: Use the in vitro EC50 or IC50 values from relevant cell-based assays as a starting point. A common practice is to aim for in vivo concentrations that are a multiple of the in vitro potency value.

  • Maximum Tolerated Dose (MTD): Conduct a dose-ranging tolerability study in a small cohort of animals to determine the MTD. This will define the upper limit of your dose range for efficacy studies.[5][8]

  • Literature Review: If available, consult literature on structurally similar quinoline derivatives to inform your dose selection.[9][10]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If preliminary PK data is available, modeling can help predict the dose required to achieve the target exposure at the site of action.[11]

Q3: What are the most common reasons for high variability in animal responses within the same treatment group?

A3: High inter-animal variability is a frequent issue in in vivo studies and can obscure the true effect of the compound.[12] Common causes include:

  • Inconsistent Formulation: Poorly prepared or unstable formulations can lead to inconsistent dosing between animals.[12]

  • Administration Technique: Variability in the administration technique (e.g., gavage, injection) can significantly affect the amount of compound delivered and its absorption.[12]

  • Biological Variation: Inherent biological differences between animals, such as metabolism and gut microbiome, can lead to different pharmacokinetic profiles.

  • Animal Health and Stress: The health status and stress levels of the animals can influence their response to the treatment.

To mitigate this, it is crucial to use a standardized and validated formulation and administration protocol, and to ensure that all animals are healthy and acclimatized to the experimental conditions.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation of the compound in the formulation during administration. The compound has low aqueous solubility and the vehicle has insufficient solubilizing capacity.1. Optimize the vehicle: Screen a panel of GRAS (Generally Recognized As Safe) excipients, including co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), and cyclodextrins to improve solubility.[4] 2. Particle size reduction: Consider micronization or nanocrystal formulations to increase the surface area and dissolution rate.[4] 3. Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[2][13]
Lack of dose-dependent efficacy. 1. Poor bioavailability: The compound may not be reaching the target tissue at sufficient concentrations. 2. Saturated absorption: The mechanism of absorption may be saturated at higher doses. 3. "Bell-shaped" dose-response: The compound may have complex pharmacology where higher doses lead to off-target effects that counteract the desired efficacy.1. Conduct a pharmacokinetic (PK) study: Measure the plasma and tissue concentrations of the compound at different dose levels to assess exposure.[12] 2. Evaluate different routes of administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration.[1] 3. Expand the dose range: Test both lower and higher doses to fully characterize the dose-response relationship.
Observed toxicity at presumed therapeutic doses. 1. Off-target pharmacology: The compound may be interacting with unintended biological targets. 2. Metabolite-induced toxicity: A metabolite of the parent compound may be responsible for the observed toxicity. 3. Formulation-related toxicity: The vehicle itself may be causing adverse effects.1. Conduct a comprehensive toxicology assessment: Monitor clinical signs, body weight, and perform histopathology on key organs. 2. Metabolite profiling: Analyze plasma and tissue samples to identify and quantify major metabolites. 3. Dose fractionation: Administer the total daily dose in two or more smaller doses to reduce peak plasma concentrations (Cmax).
Inconsistent results between different batches of the compound. Variability in the purity or polymorphic form of the synthesized compound.1. Ensure rigorous quality control: Each new batch of the compound should be analyzed for purity (e.g., by HPLC) and solid-state characteristics (e.g., by XRPD, DSC). 2. Establish a Certificate of Analysis (CoA): Maintain a detailed record of the analytical data for each batch.

Experimental Protocols

Protocol 1: Formulation Development for a Poorly Soluble Quinoline Derivative

Objective: To develop a stable and homogenous formulation of this compound for oral administration in mice.

Methodology:

  • Solubility Screening:

    • Prepare saturated solutions of the compound in a panel of individual GRAS-listed excipients (e.g., PEG400, propylene glycol, Tween 80, Solutol HS 15, Captisol®).

    • Equilibrate the solutions for 24-48 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Vehicle Optimization:

    • Based on the solubility data, select promising excipients and prepare a series of co-solvent and surfactant-based vehicle systems.

    • Prepare a target concentration of the compound (e.g., 10 mg/mL) in each vehicle system.

    • Visually inspect the formulations for clarity, precipitation, and phase separation over a 24-hour period.

  • Stability Assessment:

    • Store the most promising formulations at different conditions (e.g., 4°C, room temperature) for an extended period (e.g., 7 days).

    • Periodically assess the physical stability (visual inspection) and chemical stability (HPLC analysis of compound concentration and purity).

Protocol 2: Dose-Ranging Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum tolerated dose of this compound following a single administration in mice.

Methodology:

  • Animal Model: Use a relevant strain of mice (e.g., C57BL/6 or BALB/c), age and weight-matched.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.

  • Administration: Administer the compound via the intended route of administration (e.g., oral gavage).

  • Monitoring:

    • Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, grooming) at regular intervals for at least 7 days.

    • Record body weight daily. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • At the end of the study, perform a gross necropsy and consider collecting key organs for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

Experimental Workflow for In Vivo Dose Optimization

G cluster_0 Pre-Dosing Phase cluster_1 Dose Finding Phase cluster_2 Efficacy & PK/PD Phase cluster_3 Optimized Dose Selection In Vitro Potency In Vitro Potency Formulation Development Formulation Development In Vitro Potency->Formulation Development Analytical Method Validation Analytical Method Validation Formulation Development->Analytical Method Validation MTD Study MTD Study Analytical Method Validation->MTD Study Select Starting Doses Single Dose PK Single Dose PK MTD Study->Single Dose PK Dose-Ranging Efficacy Study Dose-Ranging Efficacy Study Single Dose PK->Dose-Ranging Efficacy Study Inform Dose Selection PK/PD Modeling PK/PD Modeling Dose-Ranging Efficacy Study->PK/PD Modeling Optimized Dose for Pivotal Studies Optimized Dose for Pivotal Studies PK/PD Modeling->Optimized Dose for Pivotal Studies Refine Dose

Caption: Workflow for in vivo dose optimization.

Decision Tree for Troubleshooting Poor In Vivo Efficacy

Caption: Troubleshooting poor in vivo efficacy.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. PMC. [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. [Link]

  • FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]

  • Overcoming In Vivo Delivery Challenges With Image-Guided Innovation. Technology Networks. [Link]

  • Navigating dose optimization requirements as a small biotech. Kura Oncology. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Cas 493024-38-7,this compound. Lookchem. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • Dissolution Method Troubleshooting. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • Drug Development Solutions. Certara. [Link]

  • This compound CAS#: 493024-38-7; ChemWhat 代号:782727. ChemWhat. [Link]

  • Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. PMC - NIH. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed. [Link]

  • Pharmacological Studies on the New Quinoline Derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] Quinoline With Potent Anti-Ulcer Effect. PubMed. [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH. [Link]

  • 2-(6-fluoro-1-methyl-2H-quinolin-4-yl)ethanol. PubChem. [Link]

  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed. [Link]

  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central - NIH. [Link]

  • prop-2-en-1-yl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]. [Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]

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how to prevent the degradation of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered during experimentation. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compound, leading to reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common observations that may indicate compound degradation.

Q1: My solution of this compound has turned yellow/brown. Is it still usable?

Discoloration is a primary indicator of degradation for many quinoline-containing compounds.[1] This is frequently caused by oxidation or photodegradation, leading to the formation of chromophoric byproducts.[1] We strongly advise against using discolored solutions for sensitive quantitative assays, as the presence of degradants can lead to inaccurate results. It is recommended to prepare fresh solutions and implement preventative measures to protect against light and oxygen.

Q2: I'm seeing a new, major peak in my HPLC analysis that wasn't there when I first prepared the sample. What could it be?

The appearance of a new, more polar peak during HPLC analysis is a classic sign of degradation. Given the structure of your molecule—a secondary alcohol—the most probable degradation product is the corresponding ketone, formed via oxidation of the alcohol functional group.[2][3][4][5] This oxidation converts the hydroxyl group (-OH) into a carbonyl group (C=O), which alters the compound's polarity and chromatographic retention time.

Q3: My bioassay results are inconsistent, showing a gradual loss of compound potency over time. Could this be a stability issue?

Yes, a progressive loss of potency is a hallmark of compound instability.[1] The parent molecule, this compound, is the active species. As it degrades into other products (e.g., the ketone), its effective concentration decreases, leading to diminished activity in your assays. It is crucial to establish the stability of your compound under the specific conditions of your experiment (solvent, temperature, duration) to ensure reliable data.

Q4: I suspect my compound is degrading. What are the most likely environmental factors responsible?

Based on the chemical structure, the primary environmental culprits for degradation are:

  • Light (Photodegradation): Quinoline ring systems are often photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[1] Structurally similar compounds like mefloquine and chloroquine are known to be susceptible to photodegradation.[6][7][8]

  • Oxygen (Oxidation): The secondary alcohol is a prime target for oxidation, especially in the presence of trace metal impurities, elevated temperatures, or reactive oxygen species in the solvent.[5]

  • Extreme pH: While the trifluoromethyl group is relatively stable, harsh acidic or basic conditions can promote hydrolysis or other degradative reactions.[9][10][11] The stability of the quinoline moiety is also known to be pH-dependent.[1][12][13]

Part 2: In-Depth Troubleshooting & Prevention Guide

This section provides a deeper dive into the mechanisms of degradation and offers detailed strategies to maintain compound stability.

Understanding the Degradation Pathways

The stability of this compound is primarily dictated by two functional groups: the secondary alcohol and the quinoline ring .

  • Oxidation of the Secondary Alcohol: This is one of the most common degradation routes for this class of molecule.[3][14] The secondary alcohol can be readily oxidized to form a ketone. This reaction removes two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon.[4] This not only changes the chemical structure but also eliminates a key hydrogen bond donor, which can significantly impact biological activity.

  • Photodegradation of the Quinoline Ring: Aromatic heterocyclic systems like quinoline can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, making it susceptible to reactions with oxygen or other molecules, leading to complex degradation pathways.[1] For similar compounds, this can involve hydroxylation of the ring or cleavage of side chains.[7]

The diagram below illustrates the primary expected degradation pathway via oxidation.

Degradation Pathway Parent 2-Quinolin-4-yl-1- (4-trifluoromethylphenyl)ethanol (Active Compound) Degradant 2-Quinolin-4-yl-(4-trifluoromethylphenyl) -methanone (Ketone Degradant) Parent->Degradant Stressor Oxidizing Conditions (e.g., Air, Peroxides, Light) Stressor->Parent Causes

Caption: Primary oxidative degradation pathway of the parent compound.

Part 3: Protocols for Stability Assessment and Prevention

To ensure the integrity of your experiments, we recommend a proactive approach involving both preventative handling and systematic stability testing.

Protocol 1: Recommended Handling and Storage Procedures

These steps will minimize passive degradation during routine use.

  • Light Protection:

    • Solid Compound: Store the vial of solid material in a dark, desiccated environment.

    • Solutions: Prepare and store all solutions in amber glass vials or tubes wrapped in aluminum foil to protect from light.[1] Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere:

    • For long-term storage of solutions, particularly in solvents prone to peroxide formation (e.g., THF, Dioxane), degas the solvent before use.

    • Consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

  • Temperature Control:

    • Store stock solutions at -20°C or -80°C.[1]

    • For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Solvent and pH Management:

    • Use high-purity, HPLC-grade solvents.

    • If aqueous buffers are required, prepare them fresh and ensure the pH is maintained within a neutral range (pH 6-8), unless the experiment specifically requires otherwise. The stability of quinoline compounds can be highly pH-dependent.[13]

Protocol 2: Conducting a Forced Degradation Study

A forced degradation or "stress testing" study is the definitive way to understand your compound's liabilities.[15][16][17] It involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways.[18]

Objective: To identify the primary degradation products and the conditions that cause instability.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Photostability chamber (or a lamp emitting UV/Visible light as per ICH Q1B guidelines[19])

  • Temperature-controlled oven/incubator

Workflow:

The following flowchart outlines the process for a comprehensive forced degradation study.

Forced Degradation Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare 1 mg/mL stock solution in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic (ICH Q1B light exposure) Prep->Photo Quench Neutralize/Quench (as needed) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Quench->HPLC Eval Compare stressed samples to control (T=0, protected). Identify degradants. HPLC->Eval

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Control Sample: Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water). Analyze it immediately by HPLC. This is your T=0 reference. Keep a portion of this solution protected from light at 4°C as a control.

  • Acid Hydrolysis: Mix your compound solution with 0.1 M HCl. Incubate at 60°C. Take samples at time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and analyze.

  • Base Hydrolysis: Mix your compound solution with 0.1 M NaOH. Incubate at 60°C. Sample at time points, neutralize with HCl, and analyze.

  • Oxidative Degradation: Mix your compound solution with 3% H₂O₂. Keep at room temperature. Sample at time points and analyze.

  • Thermal Degradation: Place both solid compound and a solution sample in an oven at 80°C. Sample the solution at time points. For the solid, dissolve a small amount at each time point for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[19] Analyze alongside a "dark" control sample wrapped in foil.

Data Interpretation:

By comparing the chromatograms of the stressed samples to the control, you can determine the rate of degradation under each condition and identify the major degradants. A good stability-indicating HPLC method will show baseline separation between the parent peak and all major degradation peaks.[1][20]

Table 1: Summary of Stress Conditions and Likely Observations

Stress ConditionReagent/ParameterPotential Degradation PathwayPrimary Analytical Observation
Oxidative 3% H₂O₂Oxidation of secondary alcoholAppearance of a ketone peak
Photolytic Light (UV/Vis)Quinoline ring degradationAppearance of multiple degradant peaks, solution discoloration
Acid Hydrolysis 0.1 M HCl, HeatpH-driven degradationPotential loss of parent compound
Base Hydrolysis 0.1 M NaOH, HeatpH-driven degradation, potential -CF₃ hydrolysisPotential loss of parent; possible carboxylic acid formation[9][21]
Thermal High Temp (80°C)Thermally-induced oxidation/degradationGeneral acceleration of degradation seen in other conditions

By implementing these preventative handling techniques and, if necessary, performing a systematic forced degradation study, you can ensure the quality and reliability of your experimental data when working with this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • O'Neill, P. M., et al. (2015). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols.
  • PubMed. (n.d.). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance.
  • Lozano, E., et al. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
  • ResearchGate. (n.d.). 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Synthesis and reactions.
  • Semantic Scholar. (n.d.). PHOTOCHEMICAL REACTIVITY OF MEFLOQUINE, A NEW SYNTHETIC ANTIMALARIAL.
  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • Khan Academy. (n.d.). Oxidation of alcohols II: Examples.
  • BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols.
  • ResearchGate. (n.d.). Photoelimination reaction of mefloquine.
  • Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Trifluoromethylphenols.
  • Clark, J. (n.d.).
  • Chemistry LibreTexts. (2024).
  • Chemistry LibreTexts. (2024).
  • MedCrave. (2016).
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Microbial degradation of quinoline and methylquinolines.
  • JETIR. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • PubMed. (n.d.). A quinoline methanol (WR 30090) for treatment of acute malaria.
  • BioPharm International. (n.d.).
  • ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds.
  • Environmental Engineering Research. (2020).
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  • PubMed. (n.d.).

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Technical Support Center: Overcoming Resistance to 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (QTP-E)

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: Welcome to the technical support center for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, a novel investigational compound. For the purposes of this guide, we will refer to it as QTP-E. As this is a novel agent, this guide is built upon established principles of drug resistance observed with structurally similar compounds, such as quinoline derivatives and kinase inhibitors, which have a history of use in oncology.[1][2][3][4] This resource is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for identifying, understanding, and overcoming resistance to QTP-E in cell lines.

Part 1: Frequently Asked Questions (FAQs)

Here we address initial questions you may have when encountering unexpected results or resistance to QTP-E in your cell culture experiments.

Q1: My cells are showing reduced sensitivity to QTP-E compared to initial experiments. What are the first things I should check?

A1: This is a common issue that can often be resolved by checking fundamental aspects of your experimental setup before exploring complex biological resistance.

  • Cell Health and Passage Number: Use cells in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes.[5]

  • Compound Integrity: Ensure your stock of QTP-E has not degraded. Verify its solubility in your culture medium and use a consistent, low concentration of the solvent (e.g., <0.5% DMSO) to avoid solvent-induced cytotoxicity.[5]

  • Assay Conditions: Re-evaluate your cell viability assay parameters. For colorimetric assays like the MTT assay, ensure optimal cell seeding density, incubation times (typically 2-4 hours with the reagent), and appropriate controls.[5][6][7][8] Low cell density or short incubation can lead to low signal intensity, mimicking resistance.[5][6]

  • Contamination: Visually inspect cultures for any signs of microbial contamination, as this can interfere with assay reagents and affect cell health.[5]

Q2: What are the most common biological mechanisms of resistance to quinoline-based compounds like QTP-E?

A2: Based on the quinoline scaffold, several resistance mechanisms are plausible and have been documented for similar compounds.[1][2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a primary mechanism of multidrug resistance (MDR).[9][10][11] These transporters act as pumps, actively removing the drug from the cell and reducing its intracellular concentration.[12][13][14]

  • Alterations in Drug Target: If QTP-E acts on a specific molecular target (e.g., a protein kinase), mutations in the gene encoding this target can prevent the drug from binding effectively. This is a classic resistance mechanism for many targeted therapies.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the pathway inhibited by QTP-E, thereby maintaining proliferation and survival.

  • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire stem-cell-like characteristics and show increased resistance to apoptosis and higher expression of drug efflux pumps.[12][15][16][17][18]

Q3: How can I quickly determine if my resistant cells are overexpressing drug efflux pumps like P-glycoprotein (ABCB1)?

A3: A straightforward functional assay is to co-administer QTP-E with a known P-gp inhibitor, such as verapamil or elacridar.[9][14] If the sensitivity of your resistant cells to QTP-E is restored in the presence of the inhibitor, it strongly suggests that P-gp-mediated efflux is a key resistance mechanism. This can then be confirmed by molecular methods like Western blotting or qPCR to measure P-gp expression levels.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and address specific resistance scenarios you may encounter in your research.

Scenario 1: You observe a significant increase in the IC50 value of QTP-E in your cell line over time.

This classic sign of acquired resistance requires a systematic investigation to pinpoint the underlying cause.

Question: My cell line's IC50 for QTP-E has increased 10-fold after several months in culture. How do I determine the mechanism?

Answer: A multi-step approach is recommended to systematically investigate the potential mechanisms. This workflow allows you to test the most common mechanisms first before moving to more complex analyses.

Experimental Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Functional Assessment cluster_1 Phase 2: Decision & Molecular Analysis A Resistant Cell Line (High IC50) B Treat with QTP-E + P-gp Inhibitor (e.g., Verapamil) A->B C Perform Cell Viability Assay (e.g., MTT) B->C D Is IC50 Restored? C->D Analyze Results E Mechanism Likely: ↑ ABC Transporter Efflux D->E  Yes F Mechanism Unlikely: Explore Other Possibilities D->F  No G Confirm with Western Blot / qPCR for ABCB1/P-gp Expression E->G H Proceed to Target & Pathway Analysis (See Scenario 2) F->H

Caption: Workflow to diagnose ABC transporter-mediated resistance.

Step-by-Step Troubleshooting Plan:

  • Rule out Efflux Pump Activity:

    • Action: Perform a cell viability assay (e.g., MTT) on your resistant cells, treating them with a dose range of QTP-E both alone and in combination with a non-toxic concentration of a P-gp inhibitor (e.g., 5-10 µM Verapamil). Include the parental, sensitive cell line as a control.

    • Interpretation:

      • Sensitivity Restored: If the inhibitor restores sensitivity to QTP-E, this is strong evidence for P-gp-mediated resistance.[9]

      • No Change: If the inhibitor has no effect, the resistance is likely independent of P-gp efflux.

  • Confirm P-gp/ABCB1 Overexpression:

    • Action: If Step 1 suggests efflux pump involvement, quantify the expression of ABCB1/P-gp at the protein and mRNA levels using Western blot and qPCR, respectively. Compare the expression levels between your resistant and parental (sensitive) cell lines.

    • Interpretation: A significant increase in ABCB1/P-gp expression in the resistant line confirms this as the mechanism.[9]

  • Investigate Target-Based Resistance:

    • Action: If efflux is ruled out, investigate the molecular target of QTP-E. If the target is known, use Sanger sequencing to compare the target's gene sequence in the resistant and parental cell lines.[19][20]

    • Interpretation: The presence of a mutation in the drug-binding domain of the target in the resistant cell line, but not the parental line, points to target alteration as the resistance mechanism.

Scenario 2: The IC50 of QTP-E is high in a new cell line, suggesting intrinsic resistance.

Intrinsic resistance implies that the cell line possesses pre-existing mechanisms that make it non-responsive to the drug.

Question: My cell line of interest is intrinsically resistant to QTP-E. How can I identify the resistance mechanism and a potential combination therapy?

Answer: Intrinsic resistance often involves the cell's inherent signaling architecture or phenotype. A common mechanism is the epithelial-mesenchymal transition (EMT), which confers a more robust, drug-resistant state.[16][18]

Signaling Pathway Implicated in EMT-Mediated Resistance

G TGFb Growth Factors (e.g., TGF-β) Snail EMT Transcription Factors (Snail, Twist, ZEB1) TGFb->Snail Activates QTP_E QTP-E Target QTP-E Target (e.g., Kinase) QTP_E->Target Inhibits Apoptosis Apoptosis Target->Apoptosis Ecad E-cadherin (Epithelial Marker) Snail->Ecad Represses Vim Vimentin (Mesenchymal Marker) Snail->Vim Induces Efflux Drug Efflux Pumps (e.g., ABCB1) Snail->Efflux Induces Snail->Apoptosis Inhibits Resistance Drug Resistance Efflux->Resistance

Caption: EMT pathway leading to drug resistance.

Troubleshooting and Sensitization Strategy:

  • Assess the Cell's Phenotype:

    • Action: Characterize the expression of epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin) markers in your resistant cell line using Western blot or immunofluorescence.

    • Interpretation: High Vimentin and low E-cadherin expression suggest the cell line has a mesenchymal phenotype, which is strongly associated with drug resistance.[18]

  • Test Combination with EMT Inhibitors:

    • Action: Numerous signaling pathways can induce EMT, such as TGF-β, Wnt, and Hedgehog.[16] Based on the known molecular drivers of your cell line, select an appropriate pathway inhibitor. For example, if the cell line is known to have high TGF-β signaling, test QTP-E in combination with a TGF-β receptor inhibitor.

    • Interpretation: If the combination treatment significantly lowers the IC50 of QTP-E, it indicates that targeting the EMT pathway can re-sensitize the cells. This provides a strong rationale for a combination therapy approach.

Summary Table of Troubleshooting Strategies

Observed Issue Potential Cause Recommended First Action Confirmatory Experiment
Gradual increase in IC50 Acquired resistance via drug effluxCo-treat with a P-gp inhibitor (e.g., verapamil) and QTP-E.Western blot/qPCR for ABCB1 expression.
Gradual increase in IC50 Acquired resistance via target mutationSequence the target gene in resistant vs. sensitive cells.Functional assay with a drug targeting a different domain.
Consistently high IC50 Intrinsic resistance via EMT phenotypeAssess epithelial (E-cadherin) and mesenchymal (Vimentin) markers.Western blot for EMT markers.
Poor reproducibility Inconsistent assay conditionsOptimize cell seeding density and incubation times for your specific cell line.Perform a cell titration experiment for your viability assay.[5]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step protocols for the key assays mentioned in this guide.

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the concentration of QTP-E that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Phenol red-free culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[6]

  • Drug Treatment: Prepare serial dilutions of QTP-E in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include "untreated" (cells only) and "blank" (medium only) controls.[21]

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Remove the drug-containing medium. Add 100 µL of phenol red-free medium and 20 µL of MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[5] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise.[21]

  • Analysis: Correct for background by subtracting the average absorbance of the blank wells. Calculate percent viability relative to the untreated control and plot a dose-response curve to determine the IC50.

Protocol 2: Western Blot for P-glycoprotein (ABCB1) Expression

This protocol is used to qualitatively and semi-quantitatively measure the amount of P-gp protein in your cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-ABCB1/P-gp)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[22]

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[22][23]

    • Determine the protein concentration of the supernatant using a BCA assay.[22]

  • Gel Electrophoresis:

    • Denature 20-40 µg of protein from each sample by boiling in SDS sample buffer for 5-10 minutes.[24][25]

    • Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[22][23]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24][25]

    • Incubate the membrane with the primary anti-ABCB1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22][25]

    • Wash the membrane three times for 5-10 minutes each with TBST.[22][24]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22][24]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using a chemiluminescence imaging system.[22]

References
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Available at: [Link]

  • Shang Y, Cai X, Fan D. Roles of epithelial-mesenchymal transition in cancer drug resistance. PubMed. Available at: [Link]

  • Bucan V, et al. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. MDPI. Available at: [Link]

  • Shang Y, Cai X, Fan D. Roles of Epithelial-Mesenchymal Transition in Cancer Drug Resistance. Current Cancer Drug Targets. 2013. Available at: [Link]

  • Zheng X, et al. Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance. MDPI. Available at: [Link]

  • Singh A, Settleman J. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. National Institutes of Health. Available at: [Link]

  • Wang F, et al. Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance. Frontiers. Available at: [Link]

  • Kryvenko ON, et al. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer. Scientific Reports. 2024. Available at: [Link]

  • Thasni KA, et al. Ferulic acid reverses ABCB1-mediated paclitaxel resistance in MDR cell lines. PubMed. Available at: [Link]

  • Wang F, et al. Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance. National Institutes of Health. Available at: [Link]

  • Yang G, et al. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells. PubMed. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Saha B, et al. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. 2024. Available at: [Link]

  • Li HT, Zhu X. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. 2021. Available at: [Link]

  • Tessema B, et al. Prediction of drug resistance by Sanger sequencing of Mycobacterium tuberculosis complex strains isolated from multidrug resistant tuberculosis suspect patients in Ethiopia. PubMed Central. Available at: [Link]

  • Solomon VR, Lee H. Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry. 2016. Available at: [Link]

  • Mohamed MFA, et al. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. 2020. Available at: [Link]

  • An overview of quinoline derivatives as anti-cancer agents. ResearchGate. 2024. Available at: [Link]

  • Western Blotting: Sample Preparation to Detection. National Institutes of Health. Available at: [Link]

  • New drug combinations found for resistant cancers. Wellcome Sanger Institute. 2022. Available at: [Link]

  • Western Blot Protocol. OriGene Technologies Inc. Available at: [Link]

  • Cancer cell lines predict drug response. EMBL-EBI. 2016. Available at: [Link]

  • Balakrishna S, et al. Frequency matters: comparison of drug resistance mutation detection by Sanger and next-generation sequencing in HIV-1. Journal of Antimicrobial Chemotherapy. 2023. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. This molecule is a crucial intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural similarity to key pharmacophores necessitates a robust and high-yielding synthetic route. This guide is structured as a series of troubleshooting questions and detailed answers to help you navigate the common challenges encountered during its synthesis, thereby refining your experimental outcomes.

The most prevalent and scalable approach for this synthesis involves the nucleophilic addition of a 4-quinolyl organometallic species to 4-(trifluoromethyl)benzaldehyde. Our troubleshooting guide will be based on this reliable pathway.

Visualized Reaction Pathway

Below is a general schematic for the synthesis, which forms the basis for the subsequent troubleshooting guide.

Synthesis_Pathway cluster_0 Step 1: Formation of Organolithium Reagent cluster_1 Step 2: Nucleophilic Addition & Quench start_mat 4-Bromoquinoline reagent1 n-Butyllithium (n-BuLi) THF, -78 °C start_mat->reagent1 intermediate 4-Quinolyl Lithium (in situ) reagent1->intermediate Halogen-Lithium Exchange reagent2 4-(Trifluoromethyl)benzaldehyde product_alkoxide Lithium Alkoxide Intermediate intermediate->product_alkoxide C-C Bond Formation quench Aqueous Work-up (e.g., sat. NH4Cl) product_alkoxide->quench final_product 2-Quinolin-4-yl-1- (4-trifluoromethylphenyl)ethanol quench->final_product

Caption: General reaction scheme for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is critically low (<20%). Where is the most common point of failure in this synthesis?

A1: A critically low yield in this multi-step, single-pot reaction most often points to a failure in the initial and most sensitive step: the formation of the 4-quinolyl lithium intermediate. This organometallic species is highly reactive and susceptible to degradation by trace amounts of moisture or other electrophilic contaminants. Before troubleshooting downstream steps, you must validate the efficiency of this halogen-lithium exchange. A secondary common failure point is maintaining the rigorously low temperature required throughout the addition steps.

Q2: My TLC plate shows the spot for my 4-bromoquinoline starting material is still very strong after the reaction, but I also have a new, unidentified spot in addition to a faint product spot. What is happening?

A2: This observation strongly suggests incomplete lithiation (halogen-lithium exchange). The unreacted 4-bromoquinoline remains, leading to low conversion. The new, unidentified spot could be a byproduct from the n-butyllithium reacting with the 4-(trifluoromethyl)benzaldehyde, forming 1-(4-trifluoromethylphenyl)pentan-1-ol. This occurs when the intended nucleophile (4-quinolyl lithium) is not formed in sufficient concentration.

Q3: The purification by silica gel chromatography is proving difficult. The product is streaking, and the fractions are not clean. What can I do?

A3: The nitrogen atom in the quinoline ring and the hydroxyl group in your product can interact strongly with the acidic silanol groups on standard silica gel, causing streaking and poor separation. To mitigate this, you can either "deactivate" your silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in your mobile phase) or use a different stationary phase like neutral alumina.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Conversion of 4-Bromoquinoline
  • Symptom: High intensity of the 4-bromoquinoline spot on TLC after reaction completion; minimal product formation.

  • Root Cause Analysis: The primary cause is the failure to generate the 4-quinolyl lithium nucleophile efficiently.

    • Cause A: Presence of Moisture or Protic Impurities. Organolithium reagents are extremely strong bases and will be instantly quenched by water, alcohols, or even atmospheric moisture.

    • Cause B: Inactive n-Butyllithium. n-BuLi solutions degrade over time, especially with improper storage. The stated molarity on the bottle may not be accurate.

    • Cause C: Insufficiently Low Temperature. The halogen-lithium exchange is typically performed at -78 °C (a dry ice/acetone bath). If the temperature rises significantly, side reactions can occur, consuming the n-BuLi.

  • Solutions & Protocols:

Solution IDActionRationale & Detailed Protocol
SOL-1A Rigorous Drying of Apparatus and Reagents To eliminate sources of quenching.
Protocol: 1. Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.2. Use anhydrous grade solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl under an inert atmosphere.
SOL-1B Titration of n-Butyllithium To determine the active concentration of the n-BuLi solution, ensuring accurate stoichiometry.
Protocol (Double Titration with Diphenylacetic Acid): 1. Dry a known amount of diphenylacetic acid (e.g., 200 mg) under vacuum and dissolve in 5 mL of anhydrous THF in a flame-dried flask under argon.2. Cool the solution to 0 °C and add a few drops of an indicator (e.g., a solution of o-phenanthroline).3. Add the n-BuLi solution dropwise via syringe until a persistent color change (e.g., to reddish-brown for o-phenanthroline) is observed.4. Record the volume of n-BuLi added and calculate the molarity. Perform in triplicate for accuracy.
SOL-1C Strict Temperature Control To ensure the stability of the organolithium intermediate and prevent side reactions.
Protocol: 1. Use a well-insulated Dewar flask for the dry ice/acetone bath.2. Ensure the reaction flask is submerged sufficiently in the bath.3. Monitor the internal reaction temperature with a low-temperature thermometer. Add dry ice periodically to maintain -78 °C.
Issue 2: Formation of Significant Byproducts
  • Symptom: Multiple new spots on the TLC plate, making isolation of the desired product difficult.

  • Root Cause Analysis: Byproducts typically arise from incorrect stoichiometry, poor temperature control during the aldehyde addition, or the presence of oxygen.

    • Cause A: Aldehyde reacting with n-BuLi. If unreacted n-BuLi is present when the aldehyde is added, it will directly attack the aldehyde.

    • Cause B: Wurtz-type coupling. The 4-quinolyl lithium can react with remaining 4-bromoquinoline to form a biquinoline byproduct.

    • Cause C: Oxidation. If the reaction is not kept under a strictly inert atmosphere, the highly nucleophilic organolithium intermediate can be oxidized.

  • Solutions & Protocols:

Solution IDActionRationale & Detailed Protocol
SOL-2A Optimized Reagent Addition Sequence To ensure the n-BuLi is fully consumed before the aldehyde is introduced.
Protocol: 1. Add the n-BuLi solution dropwise to the solution of 4-bromoquinoline at -78 °C.2. After the addition is complete, stir the mixture at -78 °C for a set time (e.g., 30-60 minutes) to ensure the halogen-lithium exchange is complete.3. Then, add the 4-(trifluoromethyl)benzaldehyde solution dropwise, ensuring the internal temperature does not rise above -70 °C.
SOL-2B Maintain Inert Atmosphere To prevent oxidative degradation of the organolithium intermediate.
Protocol: 1. Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.2. Use cannulation or gas-tight syringes for all reagent transfers.3. Maintain the inert atmosphere throughout the entire reaction and quenching process.
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues with the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_lithiation Analyze Post-Lithiation TLC: High 4-Br-Quinoline? start->check_lithiation check_addition Analyze Final Crude TLC: Multiple Byproducts? check_lithiation->check_addition No sol_reagents Problem: Reagent Quality/Conditions Solutions: • Dry all solvents/glassware • Titrate n-BuLi • Ensure -78 °C check_lithiation->sol_reagents Yes check_purification Product Streaking on Silica Column? check_addition->check_purification No sol_procedure Problem: Reaction Procedure Solutions: • Check addition order/rate • Maintain strict inert atmosphere • Control temperature during addition check_addition->sol_procedure Yes sol_chromatography Problem: Silica Interaction Solutions: • Add 0.5% Triethylamine to eluent • Use neutral alumina • Attempt recrystallization check_purification->sol_chromatography Yes success Optimized Yield and Purity check_purification->success No sol_reagents->start Re-run Experiment sol_procedure->start Re-run Experiment sol_chromatography->success Re-purify

Technical Support Center: Navigating the Clinical Development of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the clinical development of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. As a potent quinoline derivative, this compound presents both significant therapeutic promise and a unique set of development challenges. This guide provides in-depth, experience-driven insights and practical troubleshooting advice to navigate these complexities effectively.

Compound at a Glance: this compound

PropertyValueSource
Chemical Formula C₁₈H₁₄F₃NO[1]
Molecular Weight 317.31 g/mol [1]
CAS Number 493024-38-7[1]
Appearance Solid (Melting Point: 141-143 °C)[2]
Purity Typically >97%[1]
Storage Ambient Temperature[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of research and development.

Q1: What are the primary therapeutic potentials of this compound?

A1: Given its structural similarity to mefloquine, a well-known antimalarial drug, the primary therapeutic potential of this compound is likely in the treatment of malaria, particularly against drug-resistant strains.[3][4] The quinoline scaffold is a critical pharmacophore in the development of new antimalarial agents.[5] Furthermore, quinoline derivatives have demonstrated a broad range of biological activities, including anticancer, antiepileptic, and neuroprotective effects, suggesting that this compound could be investigated for other indications.[6][7][8] The trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, potentially improving its therapeutic profile.[9][10]

Q2: What are the most significant challenges anticipated in the clinical development of this compound?

A2: The most significant challenges are likely to be:

  • Neurotoxicity: Quinoline derivatives, including mefloquine, are associated with a risk of neuropsychiatric side effects, which can be severe and potentially irreversible.[11][12][13]

  • Chirality: The molecule is chiral, and its enantiomers may have different efficacy and toxicity profiles.[14][15] It is crucial to separate and characterize the individual enantiomers early in development.

  • Drug Resistance: As with other quinoline-based antimalarials, the potential for parasite resistance is a major concern.[16]

  • Solubility and Bioavailability: The lipophilic nature of the molecule, enhanced by the trifluoromethyl group, may lead to poor aqueous solubility, impacting oral bioavailability.[9]

Q3: Why is the trifluoromethyl group significant in this molecule?

A3: The trifluoromethyl (CF₃) group is a key structural feature that can significantly influence the compound's properties. It is known to:

  • Enhance Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation, which can prolong the drug's half-life.[9]

  • Increase Lipophilicity: The CF₃ group increases the molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and the blood-brain barrier.[9] This is a double-edged sword, as it may enhance efficacy but also increase the risk of CNS-related side effects.

  • Modulate Binding Affinity: The electronic properties of the CF₃ group can alter the molecule's interaction with its biological target, potentially increasing potency.[9]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Synthesis and Purity

Q: We are observing unexpected byproducts in our synthesis. What are the likely sources?

A: The synthesis of quinoline derivatives can be complex, with several potential sources of byproducts.[17][18][19] Common issues include:

  • Incomplete Cyclization: The formation of the quinoline ring is a critical step. Incomplete cyclization can lead to acyclic intermediates as major impurities.

  • Positional Isomers: Depending on the synthetic route, different positional isomers of the quinoline ring can be formed.

  • Over-alkylation or -acylation: If the synthesis involves these steps, multiple additions to the quinoline or other reactive sites can occur.

  • Reagent-related Impurities: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.

Troubleshooting Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and identify the formation of byproducts in real-time.

  • Purification: Employ column chromatography with a carefully selected solvent system to separate the desired product from byproducts. Recrystallization can also be an effective final purification step.

  • Structural Elucidation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the structure of the byproducts. This can provide valuable clues about the side reactions occurring.

Solubility and Formulation

Q: The compound has very low aqueous solubility. How can we improve it for in vitro and in vivo studies?

A: Poor aqueous solubility is a common challenge for lipophilic compounds like this one.[9] Here are some strategies to address this:

StrategyMechanismAdvantagesDisadvantages
Co-solvents Increase the polarity of the solvent system.Simple to implement for in vitro assays.May have their own toxicity or biological effects.
Cyclodextrins Form inclusion complexes with the drug, increasing its solubility.Generally well-tolerated.Can be expensive and may alter the drug's pharmacokinetics.
Liposomes Encapsulate the drug in lipid bilayers.Can improve bioavailability and target drug delivery.Complex formulation and potential stability issues.
Salt Formation If the molecule has a basic nitrogen, it can be converted to a more soluble salt form.Often a straightforward way to increase solubility.The salt form may have different stability or hygroscopicity.

Recommended Starting Point: For initial in vitro assays, using a co-solvent like Dimethyl Sulfoxide (DMSO) is common. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, formulation development with cyclodextrins or as a salt should be explored.

Stereoisomers and Chiral Separation

Q: Why is it critical to separate the enantiomers of this compound, and how can we achieve this?

A: The compound has a chiral center at the alcohol group, meaning it exists as a pair of enantiomers. It is highly likely that the two enantiomers will have different biological activities and toxicity profiles. For instance, in the case of mefloquine, one enantiomer is primarily responsible for the antimalarial activity, while the other is associated with a greater risk of neuropsychiatric side effects.[15] Therefore, separating and testing the individual enantiomers is a regulatory requirement and essential for developing a safe and effective drug.[20]

Chiral Separation Workflow:

cluster_0 Chiral Separation cluster_1 Analysis and Characterization racemic Racemic Mixture hplc Chiral HPLC racemic->hplc sfc Supercritical Fluid Chromatography (SFC) racemic->sfc ce Capillary Electrophoresis (CE) racemic->ce enantiomer1 Enantiomer 1 hplc->enantiomer1 enantiomer2 Enantiomer 2 hplc->enantiomer2 sfc->enantiomer1 sfc->enantiomer2 ce->enantiomer1 ce->enantiomer2 analysis Purity and Enantiomeric Excess (ee) Determination enantiomer1->analysis enantiomer2->analysis

Caption: Workflow for chiral separation and analysis.

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating enantiomers.[14][21][22] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions for separation.

In Vitro Assay Pitfalls

Q: Our in vitro antimalarial assay results are inconsistent. What could be the cause?

A: Inconsistent results in in vitro antimalarial assays can arise from several factors.[4][5][23]

  • Parasite Stage: The sensitivity of Plasmodium falciparum to drugs can vary depending on its life cycle stage. Ensure your parasite cultures are well-synchronized.

  • Compound Stability: The compound may be unstable in the culture medium. Assess its stability under the assay conditions.

  • Drug-Protein Binding: The compound may bind to proteins in the culture medium, reducing its effective concentration.

  • Assay Method: Different assay methods (e.g., SYBR Green I, pLDH assay) have different sensitivities and potential for interference.

Troubleshooting Steps:

  • Synchronize Cultures: Use methods like sorbitol treatment to ensure a consistent parasite stage at the start of the assay.

  • Stability Check: Incubate the compound in the culture medium for the duration of the assay and then measure its concentration by HPLC to check for degradation.

  • Control for Protein Binding: If possible, perform the assay in a serum-free medium or with a reduced serum concentration to assess the impact of protein binding.

  • Validate Assay: Run positive and negative controls in every experiment to ensure the assay is performing as expected.

Pharmacokinetics and Metabolism

Q: How might the trifluoromethyl group affect the pharmacokinetics and metabolism of this compound?

A: The trifluoromethyl group is expected to have a significant impact on the drug's ADME profile.[9][10]

  • Absorption: The increased lipophilicity may enhance absorption across the gut wall, but poor solubility could be a limiting factor.[24]

  • Distribution: The compound is likely to have a large volume of distribution and may accumulate in fatty tissues. Its ability to cross the blood-brain barrier is also likely to be enhanced, which is relevant for potential neurotoxicity.

  • Metabolism: The CF₃ group is generally resistant to metabolism. However, metabolism may occur at other sites on the molecule, such as the quinoline ring or the alcohol group.

  • Excretion: The primary route of excretion is likely to be through the liver and bile, given the compound's lipophilicity.

Experimental Approach: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and metabolites. This will provide crucial information for designing subsequent in vivo pharmacokinetic studies.

Toxicity and Off-Target Effects

Q: What are the primary toxicity concerns for this compound, and how should we screen for them?

A: The primary toxicity concern is neurotoxicity , given the quinoline scaffold and its similarity to mefloquine.[11][12][25] This can manifest as a range of symptoms from dizziness and anxiety to more severe effects like psychosis and seizures.[13][26] Other potential toxicities include:

  • Hepatotoxicity: Liver damage has been reported with some quinoline derivatives.[15]

  • Cardiotoxicity: Some quinoline drugs can affect cardiac ion channels, leading to arrhythmias.

  • Phototoxicity: Some quinolines can cause skin reactions upon exposure to sunlight.

Screening Strategy:

cluster_0 In Vitro Toxicity Screening cluster_1 In Vivo Toxicity Studies compound Test Compound neuro Neuronal Cell Lines (e.g., SH-SY5Y) compound->neuro hepato Hepatocyte Cell Lines (e.g., HepG2) compound->hepato cardio hERG Assay compound->cardio photo 3T3 NRU Phototoxicity Assay compound->photo rodent Rodent Models (e.g., mouse, rat) neuro->rodent hepato->rodent cardio->rodent clinical clinical rodent->clinical Progression to Clinical Trials zebrafish Zebrafish Embryo Model zebrafish->rodent

Caption: A tiered approach to toxicity screening.

Initial Steps:

  • In Vitro Assays: Begin with a panel of in vitro toxicity assays to identify potential liabilities early.

  • Zebrafish Model: The zebrafish embryo model can be a useful tool for rapid in vivo toxicity screening of quinoline derivatives.[7]

  • Rodent Studies: If the compound shows a promising profile, proceed to more comprehensive toxicity studies in rodent models.

References

  • Nevin, R. L. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal for Parasitology: Drugs and Drug Resistance, 4(2), 98-105. [Link]

  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. [Link]

  • Wikipedia. (n.d.). Mefloquine. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Schwarcz, R., Whetsell, W. O., & Mangano, R. M. (1983). The neurotoxic actions of quinolinic acid in the central nervous system. Canadian Journal of Physiology and Pharmacology, 64(3), 369-375. [Link]

  • Drugs.com. (2024). Mefloquine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Croft, A. M., & Herxheimer, A. (2002). Adverse effects of the antimalaria drug, mefloquine: due to primary liver damage with secondary thyroid involvement?. BMC Public Health, 2, 6. [Link]

  • El-Sayed, N. N. E., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 22(11), 1836. [Link]

  • Báleš, M., et al. (2021). Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator?. International Journal of Molecular Sciences, 22(11), 5946. [Link]

  • Kumar, A., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Journal of Chemical and Pharmaceutical Research, 9(5), 235-243. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press. [Link]

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Technical Support Center: Minimizing Off-Target Effects of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (QTE)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, hereafter referred to as QTE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects during experimentation. QTE is a potent, ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 2 (ASK2), a key mediator of stress-induced apoptosis in cancer cells. While highly effective against its primary target, QTE's utility can be compromised by known off-target activities. This document provides a structured approach to identifying, understanding, and mitigating these effects to ensure the generation of reliable and translatable data.

The primary off-target interactions of concern are the inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) and a Cyclin-Dependent Kinase 9-like (CDK9L) protein, which can lead to confounding phenotypes such as altered lymphangiogenesis and cell cycle arrest, respectively. Additionally, like many small molecules, QTE has demonstrated a potential for hERG channel inhibition, a critical safety liability.[1][2]

This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between IC50 and Ki, and which value should I prioritize for assessing QTE's potency?

A: This is a crucial distinction. The IC50 is the concentration of QTE required to inhibit 50% of ASK2's enzymatic activity under specific experimental conditions. It is a measure of the inhibitor's functional strength in a given assay. However, IC50 values are highly dependent on factors like substrate (ATP) concentration.[3][4] For an ATP-competitive inhibitor like QTE, a higher ATP concentration in your assay will lead to a higher apparent IC50.

The Ki , or inhibition constant, reflects the intrinsic binding affinity of QTE to the ASK2 enzyme.[5][6] It is a thermodynamic constant that is independent of substrate concentration.[6] The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided you know the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[4]

Recommendation: While the IC50 is easier to measure, the Ki is the more reliable value for comparing the potency of QTE across different experiments or against other inhibitors.[5] Always report the ATP concentration used in your assays when stating an IC50 value to provide necessary context.[3]

Q2: My cellular phenotype (e.g., reduced cell viability) doesn't perfectly correlate with the biochemical IC50 of QTE for ASK2. Why is there a discrepancy?

A: A disconnect between biochemical potency and cellular efficacy is a common challenge in drug discovery.[7] Several factors can contribute to this:

  • Cellular Permeability: QTE must cross the cell membrane to reach its intracellular target, ASK2. Poor permeability will result in a lower effective intracellular concentration.

  • Intracellular ATP Concentration: ATP levels inside a cell (millimolar range) are typically much higher than those used in biochemical kinase assays (micromolar range). As an ATP-competitive inhibitor, QTE will face more competition in a cellular environment, leading to a rightward shift in the dose-response curve (higher concentration needed for effect).[8]

  • Efflux Pumps: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove small molecules like QTE from the cell, reducing its effective concentration.

  • Off-Target Effects: The observed phenotype might be a composite of on-target ASK2 inhibition and off-target effects on kinases like CDK9L (causing cell cycle arrest) or others.[9][10]

Q3: What is the first step I should take to confirm that the cellular effects I'm observing are due to ASK2 inhibition?

A: The most critical first step is to perform a target engagement assay. This confirms that QTE is binding to ASK2 within the complex environment of an intact cell.[11] Several methods are available:

  • NanoBRET™ Target Engagement Assay: This is a highly recommended method that measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer.[7][12] It provides a quantitative measure of target occupancy.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

  • Western Blot for Phospho-Substrates: A more indirect but valuable method is to measure the phosphorylation status of a known, direct downstream substrate of ASK2. A dose-dependent decrease in the phosphorylation of this substrate following QTE treatment provides strong evidence of target engagement and inhibition.[11][12]

Part 2: Troubleshooting Guide for Off-Target Effects

This section is designed to address specific experimental issues.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of QTE

You observe significant cell death at concentrations well below the established EC50 for ASK2-mediated apoptosis. This could suggest a potent off-target effect is contributing to the phenotype.

Q: How can I determine if the observed cytotoxicity is on-target (ASK2) or off-target?

A: Employ orthogonal approaches to validate the on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ASK2. If QTE still induces cytotoxicity in these ASK2-deficient cells, the effect is unequivocally off-target.

  • Rescue Experiment: If possible, overexpress a QTE-resistant mutant of ASK2. If this rescues the cells from QTE-induced death, it confirms the on-target mechanism.

Issue 2: Results Show Cell Cycle Arrest, Not Apoptosis

Your primary endpoint is apoptosis, but you observe a significant accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) with minimal signs of apoptosis. This strongly points towards the known off-target activity of QTE on CDK9L.

Q: How can I mitigate the CDK9L-mediated cell cycle arrest to better study ASK2-dependent apoptosis?

A: The key is to separate the two effects by carefully titrating the concentration of QTE.

  • Perform a Detailed Dose-Response Analysis: Conduct a fine-grained dose-response experiment (e.g., 10-point curve with 2-fold dilutions) and analyze multiple endpoints in parallel:

    • Apoptosis: Use Annexin V/PI staining or a caspase activity assay.

    • Cell Cycle: Use propidium iodide staining followed by flow cytometry.

    • Target Engagement: Measure phosphorylation of a direct ASK2 substrate.

  • Identify the Therapeutic Window: Plot the dose-response curves for all three endpoints. You are looking for a concentration range where you see significant inhibition of the ASK2 substrate with minimal perturbation of the cell cycle. This is your "on-target" window.

G cluster_0 Concentration Gradient cluster_1 Observed Effects c1 Low [QTE] c2 Mid [QTE] e1 On-Target Effect (p-ASK2 Substrate↓) c1->e1 Target Engagement Window c3 High [QTE] e2 Off-Target Effect (Cell Cycle Arrest) c2->e2 CDK9L Inhibition Threshold e3 Off-Target Effect (Apoptosis Confounding) c3->e3 Confounding Effects Dominate

Issue 3: In Vivo Studies Show Unexpected Edema or Poor Efficacy

In animal models, you observe fluid retention (edema) or find that the anti-tumor efficacy is less than predicted by in vitro studies. This could be related to the off-target inhibition of VEGFR3, which is involved in lymphatic vessel function.

Q: How can I assess and potentially work around the in vivo off-target effects on VEGFR3?

A: This requires a combination of pharmacodynamic (PD) and pharmacokinetic (PK) analysis.

  • Establish a PK/PD Relationship:

    • Pharmacokinetics (PK): Measure the concentration of QTE in plasma and tumor tissue over time after dosing. This will determine the drug exposure (Cmax, AUC).

    • Pharmacodynamics (PD): In parallel, collect tumor and relevant tissue samples (e.g., lymph nodes) and measure biomarkers for both the on-target and off-target pathways.

      • On-Target PD: Phosphorylation of the ASK2 substrate.

      • Off-Target PD: Phosphorylation of a known VEGFR3 substrate.

  • Optimize Dosing Schedule: Analyze the PK/PD data to find a dosing regimen (e.g., lower dose more frequently, or intermittent dosing) that maintains sufficient on-target (p-ASK2) inhibition while minimizing the duration and magnitude of off-target (p-VEGFR3) inhibition. The goal is to keep the trough concentrations of QTE above the level needed for ASK2 inhibition but below the threshold for significant VEGFR3 engagement.

Part 3: Experimental Protocols and Data Interpretation

Protocol 1: Kinase Selectivity Profiling

To proactively understand QTE's off-target profile, a broad kinase screen is essential.[8][14]

Objective: To determine the IC50 or Ki of QTE against a large panel of human kinases.

Methodology:

  • Engage a commercial vendor that offers kinase profiling services (e.g., Reaction Biology, Eurofins).

  • Tier 1 Screening: Screen QTE at a single high concentration (e.g., 1 or 10 µM) against a panel of 300-400 kinases.[14]

  • Tier 2 Confirmation: For any kinase showing >70% inhibition in Tier 1, perform a 10-point dose-response curve to determine an accurate IC50 value.[14]

  • Data Analysis: Calculate a Selectivity Score. A simple method is to divide the off-target IC50 by the on-target IC50 for ASK2. A higher ratio indicates greater selectivity.

Table 1: Hypothetical Kinase Selectivity Data for QTE

Kinase TargetIC50 (nM)Selectivity Score (vs. ASK2)Potential Phenotype
ASK2 (On-Target) 15 1.0 Apoptosis (Desired)
CDK9L15010.0Cell Cycle Arrest
VEGFR345030.0Altered Lymphangiogenesis
Kinase X>10,000>667None
Kinase Y>10,000>667None
Protocol 2: hERG Channel Inhibition Assay

Assessing cardiotoxicity risk early is critical.[15][16] The automated patch-clamp assay is the standard method.[17]

Objective: To determine the IC50 of QTE for inhibition of the hERG potassium channel.

Methodology:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[17]

  • Employ an automated patch-clamp system.

  • Establish a whole-cell recording configuration.

  • Apply a specific voltage protocol to elicit hERG currents.

  • Record baseline currents, then apply increasing concentrations of QTE.

  • Measure the steady-state block at each concentration and calculate the IC50.

Interpretation: An IC50 value below 10 µM is often considered a potential liability.[18] This must be compared to the therapeutic plasma concentrations achieved in vivo. A large margin (e.g., >30-fold) between the hERG IC50 and the efficacious Cmax provides a degree of confidence in the safety profile.

Workflow for Deconvoluting On-Target vs. Off-Target Effects

The following workflow provides a systematic approach to investigating an unexpected phenotype.

G start Unexpected Phenotype Observed with QTE step1 Confirm Target Engagement in Cells (e.g., NanoBRET) start->step1 step2 Is Target Engaged at Relevant Concentrations? step1->step2 step3 Orthogonal Validation: 1. Structurally Different Inhibitor 2. Genetic Knockdown (siRNA/CRISPR) step2->step3 Yes step6 Conclusion: Likely Off-Target Effect step2->step6 No step4 Does Orthogonal Method Recapitulate Phenotype? step3->step4 step5 Conclusion: Likely On-Target Effect step4->step5 Yes step4->step6 No step7 Investigate Off-Targets: - Kinome Screen Data - Literature Search step6->step7 step8 Design Experiments to Test Off-Target Hypothesis step7->step8

Conclusion

References

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • EBM Consult. (2014). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Klaeger, S., et al. (2017). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 16(12), 2163–2173. [Link]

  • ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Kettle, J. G., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

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Technical Support Center: Method Refinement for the Purification of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this chiral alcohol. This document will delve into the nuances of chromatographic and crystallization techniques, offering scientifically grounded solutions to enhance purity, yield, and efficiency.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Separation or Tailing Peaks in Column Chromatography

Question: I am observing poor separation and significant peak tailing during flash chromatography on silica gel. What are the likely causes and how can I improve the separation?

Answer:

Peak tailing and poor resolution are common issues when purifying nitrogen-containing heterocyclic compounds like quinolines on silica gel.[1] The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to these undesirable chromatographic behaviors.

Potential Causes & Solutions:

Possible Cause Suggested Solution Scientific Rationale
Strong Analyte-Stationary Phase Interaction Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.The basic modifier will compete with the quinoline nitrogen for interaction with the acidic silanol groups, effectively "masking" them and allowing for a more symmetrical peak shape and improved elution.
Inappropriate Mobile Phase Polarity Optimize your solvent system. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture with ethanol) can be effective.[2]A well-chosen solvent system will ensure that the compound has appropriate solubility and mobility on the column, preventing both premature elution and strong retention that can lead to band broadening.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's silica gel weight.Overloading the column saturates the stationary phase, leading to a non-linear adsorption isotherm and causing peak distortion and poor separation.[3]
Compound Instability on Silica Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[1]The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Alternative stationary phases can mitigate this issue.
Issue 2: Difficulty in Achieving High Enantiomeric Purity

Question: I am struggling to resolve the enantiomers of this compound using chiral HPLC/SFC. What factors should I consider for method refinement?

Answer:

Chiral separations are highly specific and often require careful optimization of chromatographic conditions.[4][5] The choice of chiral stationary phase (CSP) and mobile phase composition are critical for achieving baseline separation of enantiomers.

Key Considerations for Chiral Method Development:

Factor Refinement Strategy Underlying Principle
Chiral Stationary Phase (CSP) Selection Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak IA, IB, IC) are often a good starting point for this class of compounds.The three-dimensional structure of the CSP creates chiral pockets that interact differently with each enantiomer, leading to differential retention times.[]
Mobile Phase Composition For normal phase chromatography, a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is common. For reversed-phase, acetonitrile or methanol with water is typical. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact selectivity.The mobile phase influences the interaction between the analyte and the CSP. Additives can protonate or deprotonate the analyte or the CSP, altering the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) that govern the separation.[4]
Temperature Operate the column at a controlled, often sub-ambient, temperature.Lower temperatures can enhance the enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[7]
Flow Rate Optimize the flow rate to balance separation efficiency and analysis time. Lower flow rates generally lead to better resolution but longer run times.Flow rate affects the mass transfer kinetics between the mobile and stationary phases. An optimal flow rate allows for sufficient interaction time for effective chiral recognition.
Issue 3: Product Oiling Out or Forming an Amorphous Solid During Crystallization

Question: My purified product is not forming well-defined crystals upon solvent evaporation. Instead, it either oils out or precipitates as an amorphous solid. How can I induce proper crystallization?

Answer:

The presence of the trifluoromethyl group and the quinoline moiety can lead to complex crystallization behavior.[8] Factors such as solvent choice, cooling rate, and the presence of impurities can hinder the formation of an ordered crystal lattice.

Strategies to Promote Crystallization:

Technique Detailed Protocol Mechanism of Action
Solvent System Screening Experiment with a variety of solvent/anti-solvent systems. Good solvents will fully dissolve the compound at an elevated temperature, while the anti-solvent should be miscible with the solvent but cause the compound to be insoluble. Common systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/pentane.[9]This technique carefully controls the supersaturation of the solution, providing the thermodynamic driving force for crystal nucleation and growth.
Slow Cooling After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Insulating the flask can help slow the cooling process.Slow cooling allows molecules more time to orient themselves into a stable crystal lattice, preventing the rapid precipitation that can lead to amorphous solids or oils.
Seeding If a small amount of crystalline material is available, add a single seed crystal to the supersaturated solution to initiate crystallization.The seed crystal provides a pre-existing template for crystal growth, bypassing the often-difficult nucleation step.
Vapor Diffusion Dissolve the compound in a small amount of a relatively volatile good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a larger volume of a more volatile anti-solvent.The anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting slow, controlled crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

While specific NMR and mass spectrometry data can vary slightly based on the solvent and instrument used, you should look for characteristic signals. The molecular weight is 317.31 g/mol .[10] You would expect to see signals in the ¹H NMR spectrum corresponding to the aromatic protons on both the quinoline and the trifluoromethylphenyl rings, as well as signals for the ethanolic CH and CH₂ groups.[11] The ¹⁹F NMR should show a singlet for the CF₃ group. Mass spectrometry should show the molecular ion peak corresponding to the compound's mass.

Q2: What are some common impurities I might encounter, and how can I identify them?

Common impurities can arise from starting materials or side reactions during the synthesis.[12] These could include unreacted starting ketones or aldehydes, byproducts from self-condensation of the ketone, or over-reduction products.[2] TLC and LC-MS are excellent techniques for identifying the presence of impurities. Comparing the spectroscopic data of your purified product to literature values is also crucial.

Q3: Can I use recrystallization as the sole purification method?

While recrystallization can be a very effective purification technique, it is often most successful when the initial purity of the crude product is relatively high.[9] For complex mixtures or to remove closely related impurities, a preliminary purification step by column chromatography is often necessary to enrich the desired compound before proceeding with recrystallization.

Experimental Workflow & Logic Diagrams

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification / Refinement cluster_3 Chiral Resolution (Optional) cluster_4 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench & Extract Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Remove Gross Impurities Recrystallization Recrystallization Column Chromatography->Recrystallization Enhance Purity Chiral HPLC/SFC Chiral HPLC/SFC Recrystallization->Chiral HPLC/SFC Separate Enantiomers Pure Racemate Pure Racemate Recrystallization->Pure Racemate Pure Enantiomer Pure Enantiomer Chiral HPLC/SFC->Pure Enantiomer

Caption: A generalized workflow for the purification and chiral resolution of the target compound.

Troubleshooting Logic for Column Chromatography

This diagram provides a logical approach to troubleshooting common issues encountered during column chromatography.

ChromatographyTroubleshooting start Poor Separation/ Tailing Peaks cause1 Strong Analyte-Silica Interaction? start->cause1 solution1 Add Basic Modifier (e.g., Triethylamine) cause1->solution1 Yes cause2 Incorrect Mobile Phase Polarity? cause1->cause2 No end_node Improved Chromatography solution1->end_node solution2 Optimize Solvent System (Gradient) cause2->solution2 Yes cause3 Column Overloaded? cause2->cause3 No solution2->end_node solution3 Reduce Sample Load cause3->solution3 Yes cause4 Compound Degradation? cause3->cause4 No solution3->end_node solution4 Use Alumina or Deactivated Silica cause4->solution4 Yes cause4->end_node No solution4->end_node

Caption: A decision tree for troubleshooting poor chromatographic performance.

References

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addressing inconsistencies in experimental results with 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during the synthesis, purification, and application of this compound. Our goal is to provide you with the expertise and validated protocols necessary to achieve reproducible and reliable experimental outcomes.

Part 1: Troubleshooting Inconsistent Experimental Results

Inconsistencies in experimental outcomes with this compound often stem from subtle variations in reaction conditions, reagent quality, or purification techniques. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Low Yield or Incomplete Reaction

Question: My synthesis of this compound is resulting in a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted starting material (quinoline-4-carbaldehyde and (4-trifluoromethylphenyl)magnesium bromide). What is causing this and how can I fix it?

Answer: This is a common issue in Grignard reactions. The primary culprit is often the quality and handling of the reagents and solvent.

Causality: Grignard reagents are highly sensitive to moisture and air. Any protic solvent (like water or alcohols) will quench the Grignard reagent, rendering it inactive. Similarly, the presence of oxygen can lead to undesired side reactions.

Troubleshooting Workflow:

  • Reagent and Solvent Quality:

    • Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Action: Use anhydrous solvents. It is highly recommended to use freshly distilled THF or purchase anhydrous grade solvent and use it immediately after opening.

    • Action: Verify the quality of the magnesium turnings. If they are oxidized, activate them by stirring with a small amount of iodine or 1,2-dibromoethane until the color disappears.

  • Grignard Reagent Formation:

    • Action: Ensure the reaction to form the Grignard reagent is initiated correctly. A gentle warming or the addition of a small crystal of iodine can help initiate the reaction.

    • Action: Add the 4-bromobenzotrifluoride slowly to the magnesium turnings in THF to maintain a gentle reflux. A vigorous reaction can lead to side product formation.

  • Reaction with Aldehyde:

    • Action: Add the quinoline-4-carbaldehyde solution dropwise to the Grignard reagent at 0 °C to control the exothermicity of the reaction.

    • Action: Ensure the aldehyde is pure. Impurities can inhibit the reaction.

Workflow Diagram:

start Low Yield / Incomplete Reaction q1 Are you using anhydrous solvents and oven-dried glassware? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the Grignard reagent forming successfully? a1_yes->q2 sol_1 Use anhydrous solvents and dry all glassware under vacuum with heating. a1_no->sol_1 sol_1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the aldehyde pure and added slowly at 0 °C? a2_yes->q3 sol_2 Activate magnesium turnings (e.g., with iodine) and ensure slow addition of halide. a2_no->sol_2 sol_2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Optimized Reaction Conditions a3_yes->end_node sol_3 Purify the aldehyde and control the addition rate and temperature. a3_no->sol_3 sol_3->end_node reagents Mg, I₂, Anhydrous THF 4-Bromobenzotrifluoride grignard Grignard Reagent Formation reagents->grignard reaction Addition at 0 °C and Reaction at RT grignard->reaction aldehyde Quinoline-4-carbaldehyde in Anhydrous THF aldehyde->reaction workup Aqueous Workup (NH₄Cl, EtOAc, Brine) reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Validation & Comparative

A Researcher's Guide to Validating the Binding Target of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a compound's molecular target are paramount. This guide provides a comprehensive, technically-grounded framework for researchers seeking to validate the binding target of the novel compound, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol. Drawing from established methodologies and field-proven insights, we will navigate the path from a plausible hypothesis to robust experimental confirmation.

The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets, including kinases and topoisomerases. Given the structural motifs of this compound, and its resemblance to known kinase inhibitors, a compelling starting hypothesis is its interaction with the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3]

This guide will therefore focus on the hypothesis that this compound targets the mammalian target of rapamycin (mTOR), a key kinase in this pathway. We will outline a multi-faceted approach to validate this hypothesis, comparing the compound's performance against established mTOR inhibitors.

Comparative Compounds: Setting the Benchmark

To rigorously assess the activity of this compound, we will utilize two well-characterized inhibitors of the PI3K/Akt/mTOR pathway as benchmarks:

  • Torin1: A potent and highly selective second-generation ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes.[1][4] Its quinoline-like core makes it an excellent structural and mechanistic comparator.[5]

  • NVP-BEZ235: A dual PI3K/mTOR inhibitor, also possessing a quinoline-like scaffold, which allows for the exploration of potential broader activity across the pathway.[6][7]

By comparing our topic compound to these standards, we can ascertain its potency, selectivity, and mode of action within the cellular context.

A Multi-tiered Approach to Target Validation

G cluster_0 Biophysical Validation cluster_1 Cellular Validation CETSA CETSA SPR SPR CETSA->SPR Affinity & Kinetics ITC ITC SPR->ITC Thermodynamics Cell_Viability Cell Viability Assays (MTT) Target_Engagement Target Engagement & Pathway Analysis (Western Blot / In-Cell Western) Cell_Viability->Target_Engagement Mechanism of Action Hypothesis Hypothesis: This compound targets mTOR Hypothesis->CETSA Direct Target Engagement Hypothesis->Cell_Viability Functional Outcome

Figure 1. A multi-tiered workflow for validating the binding target of this compound.

Biophysical Validation: Does the Compound Directly Bind to the Target?

The initial and most critical step is to determine if there is a direct physical interaction between this compound and the putative mTOR target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[8] The principle lies in the ligand-induced stabilization of the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to 80-90% confluency. Treat cells with this compound, Torin1, NVP-BEZ235 (e.g., at 10 µM), or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble mTOR protein by Western Blotting using an anti-mTOR antibody.

Data Interpretation: A positive result is a shift in the melting curve of mTOR to a higher temperature in the presence of the compound, indicating stabilization upon binding.

CompoundApparent Melting Temperature (Tm) of mTOR (°C)
Vehicle (DMSO)52.5
This compound (10 µM)58.2
Torin1 (10 µM)60.1
NVP-BEZ235 (10 µM)59.5

Table 1. Hypothetical CETSA data demonstrating thermal stabilization of mTOR by the test and reference compounds.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity. This technique measures the change in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).

Experimental Protocol: SPR

  • Protein Immobilization: Immobilize recombinant human mTOR protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound, Torin1, and NVP-BEZ235 in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor chip surface and monitor the binding response.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9]

Experimental Protocol: ITC

  • Sample Preparation: Prepare solutions of recombinant mTOR protein and the test compounds in the same dialysis buffer to minimize heats of dilution.

  • Titration: Titrate the compound solution into the protein solution in the ITC sample cell.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

CompoundKD (nM) - SPRKD (nM) - ITCΔH (kcal/mol) - ITC
This compound8592-10.5
Torin158-12.2
NVP-BEZ2352530-11.8

Table 2. Hypothetical biophysical data comparing the binding affinities and thermodynamics of the test and reference compounds to mTOR.

Cellular Validation: Does the Compound Exert the Expected Functional Effects?

Confirming direct binding is essential, but it is equally important to demonstrate that this binding event translates into a functional cellular response.

Cell Viability Assays

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Inhibition of the mTOR pathway is expected to reduce cell proliferation and viability.[2][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Torin1, and NVP-BEZ235 for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

CompoundIC50 (µM) in MCF-7 cells
This compound0.5
Torin10.05
NVP-BEZ2350.1

Table 3. Hypothetical cell viability data demonstrating the anti-proliferative effects of the test and reference compounds.

Target Engagement and Pathway Analysis

To confirm that the observed effects on cell viability are due to the inhibition of the mTOR pathway, we will analyze the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 using Western Blotting or a higher-throughput In-Cell Western assay.[11][12][13]

G Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K p70S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits (when unphosphorylated) Inhibitor 2-Quinolin-4-yl-1- (4-trifluoromethylphenyl)ethanol Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 2. The PI3K/Akt/mTOR signaling pathway and the putative inhibitory points of this compound.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat MCF-7 cells with the test and reference compounds at their respective IC50 concentrations for a defined period (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473)

    • Total Akt

    • A loading control (e.g., GAPDH or β-actin)

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation: A successful mTOR inhibitor should decrease the phosphorylation of mTOR itself and its downstream targets, p70S6K and 4E-BP1. A dual mTORC1/mTORC2 inhibitor, like Torin1, will also reduce the phosphorylation of Akt at Ser473.

Conclusion

This guide has outlined a systematic and comparative approach to validate the binding target of this compound, with a focus on the putative target, mTOR. By employing a combination of biophysical and cell-based assays and benchmarking against well-characterized inhibitors, researchers can build a robust body of evidence to confidently identify the molecular target and elucidate the mechanism of action of this novel compound. This rigorous validation is a critical step in the journey of translating a promising molecule into a potential therapeutic.

References

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  • Kumar, S., Guru, S. K., Venkateswarlu, V., Malik, F., Vishwakarma, R. A., Sawant, S. D., & Bhushan, S. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry, 15(10), 1297–1304. [Link]

  • Torin 1 - mTOR inhibitor. InvivoGen. [Link]

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  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][15]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146–7155. [Link]

  • Can anyone suggest me protocol for western blot of phospho mTOR? ResearchGate. [Link]

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A Comparative Efficacy Analysis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol and Existing Antimalarial Drugs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, necessitates a continuous pipeline of novel and effective therapeutic agents. The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy. This guide provides a comparative framework for evaluating the potential efficacy of a novel quinoline derivative, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, against established antimalarial drugs. While specific experimental data for this compound is not yet widely published, this analysis will delve into the mechanisms of action, efficacy, and resistance profiles of current frontline treatments, offering a benchmark for the assessment of new chemical entities.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antimalarial drug is intrinsically linked to its mechanism of action. The most successful antimalarials disrupt essential parasitic processes. Here, we compare the known mechanisms of established drugs.

Chloroquine: The Hemoglobin Digestion Inhibitor

Chloroquine, a 4-aminoquinoline, was a highly effective and widely used antimalarial for decades.[1][2] Its primary mode of action is the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[3][4] Chloroquine accumulates in the acidic food vacuole and prevents the polymerization of heme into non-toxic hemozoin, leading to a buildup of toxic heme that damages parasite membranes and results in its death.[1][5][6]

cluster_rbc Infected Red Blood Cell cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Heme Polymerase Chloroquine Chloroquine Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibition

Caption: Mechanism of Chloroquine Action.

Mefloquine: A Protein Synthesis Disruptor

Mefloquine, a quinoline methanol derivative, has demonstrated efficacy against chloroquine-resistant Plasmodium falciparum.[7][8] Recent studies have revealed that mefloquine's primary target is the parasite's 80S ribosome, where it inhibits protein synthesis.[7][9] This disruption of essential protein production leads to parasite death.[9] While it was initially thought to interfere with hemozoin formation, this is now considered a secondary effect.[7]

cluster_parasite Plasmodium falciparum Ribosome 80S Ribosome Protein Essential Proteins Ribosome->Protein Translation Mefloquine Mefloquine Mefloquine->Ribosome Inhibition

Caption: Mechanism of Mefloquine Action.

Artemisinin-Based Combination Therapies (ACTs): The Free Radical Generators

Artemisinin and its derivatives are the current frontline treatment for uncomplicated P. falciparum malaria, administered as artemisinin-based combination therapies (ACTs).[10][11] Their mechanism of action involves the generation of cytotoxic free radicals.[12] This is thought to occur through the cleavage of the endoperoxide bridge in the artemisinin molecule, a process catalyzed by heme iron within the parasite. These free radicals then damage parasite proteins and lipids, leading to rapid parasite clearance.[12] ACTs combine a fast-acting artemisinin derivative with a longer-acting partner drug to enhance efficacy and reduce the likelihood of resistance.[11]

Comparative Efficacy: A Look at the Numbers

The clinical utility of an antimalarial drug is ultimately determined by its efficacy in treating infections. The following table summarizes the reported efficacy of key antimalarials against P. falciparum and P. vivax.

Drug/CombinationTarget SpeciesReported Efficacy (Cure Rate)Notes on Resistance
Chloroquine P. vivax, P. ovale, P. malariaeHigh in sensitive strainsWidespread resistance in P. falciparum and emerging resistance in P. vivax.[1][13][14]
Mefloquine P. falciparum, P. vivax96% against P. falciparum and 99.6% against P. vivax in some regions.[8][15]Resistance is a concern, particularly in Southeast Asia.[16]
Artemether-Lumefantrine (ACT) P. falciparumOverall efficacy of 98.2%.[10]Generally high efficacy, though some treatment failures have been reported.[10]
Artesunate-Mefloquine (ACT) P. falciparumOverall day 28-63 cure rate of 97.0%.[17]Remains a highly effective combination.[18]
Dihydroartemisinin-Piperaquine (ACT) P. falciparumDay 28 PCR-corrected efficacy of 99.6% in pediatric populations.[19]High efficacy, but resistance to piperaquine has emerged in some areas.[20]

Evaluating Novel Compounds: Standardized Methodologies

To assess the potential of a new compound like this compound, a series of standardized in vitro and in vivo assays are employed.

In Vitro Susceptibility Testing: The [³H]-Hypoxanthine Incorporation Assay

This assay is a gold standard for determining the 50% inhibitory concentration (IC₅₀) of a drug against the erythrocytic stages of P. falciparum.[21]

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Prepare serial dilutions of the test compound and reference drugs (chloroquine, mefloquine) in culture medium.

  • Assay Setup: In a 96-well plate, add parasitized erythrocytes (0.5% parasitemia, 2.5% hematocrit) to wells containing the drug dilutions. Include drug-free wells as controls.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.[21]

  • Harvesting and Scintillation Counting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

In Vivo Efficacy Models: Murine Malaria Models

Murine models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of a drug candidate before human trials.[22]

Common Models:

  • Plasmodium berghei in mice: This model is often used for initial in vivo screening. Mice are infected with P. berghei, and the test compound is administered at various doses. Efficacy is assessed by monitoring parasitemia and survival rates.[22]

  • Humanized mouse models: Immunodeficient mice engrafted with human erythrocytes can be infected with P. falciparum.[23] This model provides a more clinically relevant system for evaluating drug efficacy against the primary human malaria parasite.[23]

cluster_discovery Drug Discovery & Preclinical Development Compound_Library Compound Library (e.g., Novel Quinolines) In_Vitro_Screening In Vitro Screening ([³H]-Hypoxanthine Assay) Determine IC₅₀ Compound_Library->In_Vitro_Screening In_Vivo_Models In Vivo Efficacy (Murine Models) Assess Parasite Clearance & Survival In_Vitro_Screening->In_Vivo_Models Promising Hits Tox_PK_PD Toxicology & PK/PD Studies In_Vivo_Models->Tox_PK_PD Lead_Candidate Lead Candidate Selection Tox_PK_PD->Lead_Candidate

Caption: Antimalarial Drug Discovery Workflow.

Conclusion

The landscape of antimalarial therapeutics is a dynamic interplay between drug discovery and parasite resistance. While chloroquine's efficacy has been severely compromised by resistance, mefloquine and, more significantly, artemisinin-based combination therapies remain vital tools in the global fight against malaria. For a novel compound such as this compound to emerge as a viable clinical candidate, it must demonstrate potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in standardized in vitro and in vivo models. Its safety profile and pharmacokinetic properties will also be critical determinants of its potential success. The methodologies and comparative data presented in this guide provide a robust framework for the rigorous evaluation of the next generation of antimalarial drugs.

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Confirming the Mechanism of Action of Novel Kinase Inhibitor 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol: A CRISPR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of the novel synthetic compound, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, hereafter referred to as QTE. Drawing from the known activities of quinoline-based compounds in oncology, we hypothesize that QTE acts as a kinase inhibitor. This guide details a CRISPR-Cas9-based strategy to identify its specific target and validate its MoA, comparing this modern approach to traditional methods.

Introduction: The Challenge of Target Deconvolution

The identification of the precise molecular target of a novel bioactive compound is a critical and often challenging step in drug discovery. While QTE has demonstrated potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines in preliminary screens, its specific molecular target remains unknown. Quinoline derivatives are known to target a wide range of kinases and other enzymes, making a targeted biochemical approach inefficient. Here, we outline a systematic and unbiased genetic approach using CRISPR-Cas9 technology to deconvolute the MoA of QTE.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the chemical scaffold of QTE and its observed anti-proliferative phenotype, we hypothesize that it functions by inhibiting a critical kinase involved in a cancer cell proliferation pathway. The primary objective of the following experimental plan is to identify this specific kinase and validate its role as the direct target of QTE.

Part 1: Genome-Wide CRISPR Knockout Screen for Target Identification

A genome-wide CRISPR knockout (KO) screen is a powerful, unbiased method to identify genes that modulate a cell's response to a drug. The underlying principle is that cells with a knockout of the drug's target gene will become resistant to the drug's effects.

Experimental Workflow: CRISPR-KO Resistance Screen

The workflow for this screen is a multi-step process designed to isolate and identify gene knockouts that confer resistance to QTE.

CRISPR_KO_Workflow cluster_1 Phase 1: Library Transduction & Selection cluster_2 Phase 2: Drug Treatment & Resistance Screening cluster_3 Phase 3: Analysis & Hit Identification A 1. Lentiviral Production of GeCKO v2 Library B 2. Transduction of A549 Cas9-expressing cells A->B C 3. Puromycin Selection of transduced cells B->C D 4. Split cell population: - Control (DMSO) - Treatment (QTE) C->D E 5. Culture for 14 days (Maintain drug pressure) D->E F 6. Harvest surviving cells E->F G 7. Genomic DNA Extraction F->G H 8. PCR Amplification of sgRNA sequences G->H I 9. Next-Generation Sequencing (NGS) H->I J 10. Bioinformatic Analysis (MAGeCK) I->J

Caption: Workflow for CRISPR-KO resistance screen.

Detailed Protocol: CRISPR-KO Screen
  • Cell Line Preparation : Utilize A549 NSCLC cells stably expressing Cas9 nuclease. Ensure high viability and consistent growth characteristics.

  • Lentiviral Library Transduction : Transduce the A549-Cas9 cells with a genome-wide CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only a single sgRNA.

  • Antibiotic Selection : Select for successfully transduced cells using puromycin. This selection process eliminates non-transduced cells from the population.

  • Establish Baseline Representation : Collect an initial cell sample (Day 0) to determine the baseline representation of sgRNAs in the population before treatment.

  • Drug Treatment : Split the remaining cell population into two arms:

    • Treatment Arm : Culture in the presence of QTE at a pre-determined IC70 concentration.

    • Control Arm : Culture in the presence of the vehicle (DMSO).

  • Screening : Maintain the cells in culture for 14-21 days, ensuring the drug pressure is consistent in the treatment arm.

  • Genomic DNA Extraction and Sequencing : Harvest surviving cells from both arms, extract genomic DNA, and amplify the sgRNA-encoding regions using PCR. The resulting amplicons are then sequenced using a next-generation sequencing (NGS) platform.

  • Data Analysis : Analyze the sequencing data using bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout). This analysis will identify sgRNAs that are significantly enriched in the QTE-treated population compared to the DMSO control, indicating that their target genes, when knocked out, confer resistance.

Part 2: Validation of Primary Hits

The primary screen will likely identify several candidate genes. The next crucial phase is to validate these hits to confirm which are true positives.

Validation Strategy
  • Individual Gene Knockout : Design and synthesize 2-3 independent sgRNAs for each high-confidence candidate gene identified in the primary screen.

  • Generation of Knockout Cell Lines : Transduce A549-Cas9 cells with these individual sgRNAs to generate single-gene knockout cell lines.

  • Confirmation of Knockout : Validate the knockout of the target gene at the protein level using Western blot or at the genomic level by Sanger sequencing of the target locus.

  • Dose-Response Assays : Perform cell viability assays (e.g., CellTiter-Glo) on the validated knockout cell lines in the presence of a range of QTE concentrations. A significant rightward shift in the dose-response curve for a knockout line compared to the wild-type control confirms that loss of the gene confers resistance.

Experimental Step Purpose Expected Outcome for a True Target
Individual sgRNA Transduction Generate specific knockout cell lines for top hits.Viable cell lines for each targeted gene.
Western Blot / Sequencing Confirm successful gene knockout.Absence of target protein or presence of indel mutations.
Dose-Response Assay Quantify the change in sensitivity to QTE.Significant increase in IC50 value for the knockout line.

Part 3: Orthogonal Approaches and Comparative Analysis

While CRISPR screening is a powerful tool, relying on a single methodology can be misleading. Therefore, we will compare and supplement our findings with alternative approaches.

CRISPR Interference (CRISPRi)

For essential genes where a full knockout would be lethal, CRISPR interference (CRISPRi) offers a valuable alternative. By fusing a catalytically dead Cas9 (dCas9) to a transcriptional repressor domain like KRAB, we can achieve targeted gene knockdown instead of knockout.

CRISPRi_vs_KO cluster_ko CRISPR Knockout (KO) cluster_i CRISPR Interference (CRISPRi) ko_node Cas9 + sgRNA -> Double-Strand Break -> Indel Mutation -> Loss of Protein Function Phenotype Cell Resistance Phenotype ko_node->Phenotype i_node dCas9-KRAB + sgRNA -> Binds to Promoter -> Transcriptional Repression -> Reduced Protein Expression i_node->Phenotype QTE QTE Treatment QTE->ko_node QTE->i_node

Caption: Comparison of CRISPR-KO and CRISPRi mechanisms.

Advantages of CRISPRi for MoA Studies:

  • Allows for the study of essential genes.

  • The level of knockdown can be tuned, allowing for the creation of hypomorphic alleles that can mimic the effect of a partial loss-of-function inhibitor.

Comparison with Traditional Methods
Method Principle Advantages Disadvantages
CRISPR-KO Screen Unbiased genetic screen for resistance mutations.Genome-wide, unbiased, high-resolution.Can miss essential gene targets; off-target effects possible.
Affinity Chromatography Immobilized drug pulls down binding partners from cell lysate.Can directly identify binding partners.Prone to false positives (non-specific binders); requires chemical modification of the drug.
Thermal Proteome Profiling (TPP) Drug binding stabilizes the target protein against thermal denaturation.In vivo target engagement confirmation; no drug modification needed.Technically complex; may not detect targets with low expression.

Conclusion and Future Directions

The described CRISPR-based workflow provides a robust and unbiased path to identifying and validating the molecular target of 2-Quinolin-4-yl-1-(4-trifluoromethyl)ethanol. By starting with a genome-wide screen and moving to rigorous single-gene validation, this approach minimizes ambiguity and builds a strong, evidence-based case for the compound's mechanism of action. The integration of orthogonal validation methods like CRISPRi and a comparative awareness of traditional techniques ensures the highest level of scientific rigor. Upon successful identification of the target kinase, subsequent biochemical assays will be necessary to confirm direct enzymatic inhibition and determine the kinetics of binding.

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A Researcher's Guide to Deconvoluting Target Specificity: A Case Study of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the journey of a novel bioactive compound from initial hit to validated tool is paved with rigorous characterization. A molecule's ultimate utility hinges not just on its potency, but critically on its specificity and selectivity. This guide provides a comprehensive framework for assessing a novel compound, using the hypothetical molecule 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol as a case study. While limited public data exists for this specific molecule[1], its quinoline methanol scaffold, shared with the antimalarial drug mefloquine[2][3][4], suggests a rich and complex pharmacology that demands a systematic and multi-faceted approach to target identification and off-target profiling.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind a robust selectivity profiling cascade. We will move from broad, unbiased screens to specific, target-focused validation, providing the experimental logic to build a comprehensive specificity profile from the ground up.

The Compound in Focus: Structural Clues and Initial Hypotheses

This compound is a chiral molecule featuring a quinoline core. The quinoline moiety is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and DNA topoisomerases[5][6][7]. The trifluoromethylphenyl group can enhance binding affinity and metabolic stability. The structural similarity to mefloquine, a compound with known neuropsychiatric side effects attributed to off-target activities, underscores the importance of a thorough selectivity assessment[2][3]. Mefloquine itself has demonstrated activity at adenosine and serotonin receptors, and its enantiomers exhibit distinct pharmacological profiles[2][4]. This precedent immediately raises questions about the potential for our case study compound to interact with similar target classes and highlights the necessity of evaluating its stereoisomers.

A Tiered Approach to Specificity and Selectivity Profiling

A logical and cost-effective strategy for characterizing a novel compound involves a tiered or phased approach. We begin with broad screens to identify potential target families and conclude with specific assays to confirm on-target engagement and quantify selectivity.

Tier 1: Broad Spectrum Profiling - Casting a Wide Net

The initial goal is to survey the landscape of potential biological targets. This is achieved through broad panel screening against major drug target classes.

  • Kinase Profiling: Given the prevalence of quinoline-based kinase inhibitors, assessing the compound's activity across the human kinome is a critical first step. Dysregulation of kinase signaling is implicated in numerous diseases, making kinases a common target for therapeutic intervention[8][9]. Commercial services offer comprehensive kinase profiling panels that can screen against hundreds of kinases at a single concentration (e.g., 1 or 10 µM) to identify initial hits[10][][12].

  • GPCR Profiling: GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs[13][14][15]. A broad GPCR binding or functional screen can reveal unexpected interactions that may contribute to efficacy or toxicity. These panels can assess binding affinity or functional responses like calcium mobilization or cAMP modulation[16][17].

  • Ion Channel Profiling: Ion channels are crucial for cellular excitability and are important targets in therapeutic areas such as cardiovascular and neurological diseases. Off-target interactions with ion channels, particularly the hERG channel, are a major cause of cardiac toxicity and drug withdrawal[18]. A panel of key ion channels should be interrogated to flag potential liabilities early in development[19][20][21][22].

Tier 2: Hit Confirmation and Dose-Response Analysis

Any "hits" identified in Tier 1 screening must be confirmed. This involves generating full dose-response curves to determine potency (e.g., IC50 or EC50) for each interaction. This quantitative data is essential for ranking the compound's activity at different targets and beginning to build a selectivity profile.

Tier 3: Orthogonal and Cellular Target Engagement Assays

Biochemical assays, while valuable, do not always reflect a compound's activity in a cellular context. Therefore, it is crucial to employ orthogonal assays and methods that confirm target engagement within intact cells.

  • Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique for verifying that a compound binds to its intended target in a physiological setting[23][24][25][26][27]. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. This method is label-free and can be adapted to a high-throughput format[24][25]. A positive thermal shift provides strong evidence of target engagement.

  • NanoBRET™ Target Engagement Assays: This technology provides a quantitative measure of compound binding to specific protein targets in living cells. It is an alternative to mass spectrometry-based approaches for assessing cellular selectivity against a panel of related proteins[28].

  • Mass Spectrometry-Based Proteomics: For an unbiased view of on- and off-target interactions, proteomics approaches can be employed. CETSA combined with mass spectrometry (CETSA-MS) can identify thousands of proteins that interact with the compound in a cellular lysate or intact cells, offering a global view of selectivity[28][29].

Comparative Analysis: The Importance of a Relevant Benchmark

To put the selectivity profile of this compound into context, it should be compared against a relevant benchmark compound. Given its structural similarity, racemic mefloquine and its individual (+)- and (-)-enantiomers would be ideal comparators.

Parameter This compound Racemic Mefloquine (+)-Mefloquine (-)-Mefloquine
Primary Target IC50 (Hypothetical) To be determinedTo be determinedTo be determinedTo be determined
Kinase Selectivity (S-score at 1µM) To be determinedTo be determinedTo be determinedTo be determined
GPCR Off-Target Hits (>50% inhibition at 10µM) To be determinedAdenosine A2A, Serotonin 5-HT2A/2CLower affinity for Adenosine A2AHigher affinity for Adenosine A2A
hERG IC50 To be determinedTo be determinedTo be determinedTo be determined
Cellular Target Engagement (CETSA Shift) To be determinedTo be determinedTo be determinedTo be determined

This table should be populated with experimental data as it is generated.

Experimental Protocols

Protocol 1: Broad Kinase Profiling (Example)

This protocol outlines a typical process for an initial broad kinase screen.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a final concentration of 1 µM or 10 µM.

  • Kinase Panel: Select a comprehensive kinase panel, such as the scanMAX panel from Reaction Biology or a similar offering from other providers, which covers a broad representation of the human kinome[12].

  • Assay Format: The assays are typically run as radiometric (e.g., ³³P-ATP) or fluorescence-based assays that measure the phosphorylation of a substrate by the kinase.

  • Data Analysis: Results are usually expressed as percent inhibition relative to a vehicle control (DMSO). A common hit threshold is >50% inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for a Western blot-based CETSA experiment.

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble protein.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein of interest.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement[26].

Visualizing the Path Forward: Experimental Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Cellular Validation cluster_3 Final Output Kinase Panel Kinase Panel Dose-Response Dose-Response Kinase Panel->Dose-Response Identify Hits GPCR Panel GPCR Panel GPCR Panel->Dose-Response Identify Hits Ion Channel Panel Ion Channel Panel Ion Channel Panel->Dose-Response Identify Hits CETSA CETSA Dose-Response->CETSA Confirm Cellular Engagement NanoBRET NanoBRET Dose-Response->NanoBRET Confirm Cellular Engagement CETSA-MS CETSA-MS Dose-Response->CETSA-MS Unbiased Profiling Selectivity Profile Selectivity Profile CETSA->Selectivity Profile NanoBRET->Selectivity Profile CETSA-MS->Selectivity Profile Novel Compound Novel Compound Novel Compound->Kinase Panel Novel Compound->GPCR Panel Novel Compound->Ion Channel Panel

Caption: Tiered workflow for selectivity profiling of a novel compound.

Conclusion

The assessment of specificity and selectivity is a cornerstone of modern drug discovery and chemical probe development. For a novel compound like this compound, where public data is scarce, a systematic, tiered approach is not just recommended, but essential. By employing a combination of broad panel screening, dose-response analysis, and cellular target engagement assays, researchers can build a comprehensive profile that illuminates the compound's mechanism of action, identifies potential liabilities, and ultimately determines its value as a research tool or therapeutic lead. The insights gained from such a rigorous evaluation are invaluable for making informed decisions and advancing the most promising molecules in the development pipeline.

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Cross-Validation of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the anti-cancer potential of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol and structurally related quinoline-based compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes findings from closely related trifluoromethyl-substituted quinoline derivatives to offer a robust, representative evaluation for researchers, scientists, and drug development professionals. The guide delves into the mechanistic underpinnings of quinoline compounds, presents comparative efficacy across various cancer cell lines, and provides detailed protocols for key validation assays.

Introduction: The Therapeutic Promise of Quinoline Scaffolds in Oncology

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and mefloquine.[1][2] Beyond their established anti-infective properties, quinoline derivatives have garnered significant attention for their potent anti-cancer activities.[3] These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical cell signaling pathways that drive tumor growth and survival.[3] The incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in modern drug design to enhance metabolic stability, bioavailability, and target engagement.[4]

This guide will explore the cytotoxic and mechanistic effects of trifluoromethyl-substituted quinoline derivatives across a panel of cancer cell lines, providing a comparative perspective against the well-characterized quinoline-based drugs, Chloroquine and Mefloquine.

Mechanistic Landscape: How Quinoline Derivatives Exert Anti-Cancer Effects

The anti-cancer activity of quinoline derivatives is multifaceted, often involving the simultaneous modulation of several key cellular processes. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling pathways and autophagy.

Induction of Apoptosis

A primary mechanism by which quinoline derivatives eliminate cancer cells is through the induction of apoptosis, a form of programmed cell death. This is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can trigger the release of cytochrome c from mitochondria, leading to the activation of a cascade of caspase enzymes that execute the apoptotic program.[5]

Cell Cycle Arrest

Quinoline compounds have been shown to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By arresting cells at specific checkpoints, such as the G2/M phase, these compounds prevent cancer cells from proliferating. This effect is often linked to the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.

Inhibition of Pro-Survival Signaling Pathways

Many cancers are driven by the aberrant activation of signaling pathways that promote cell growth and survival. Quinoline derivatives have been found to inhibit key nodes in these pathways, such as the PI3K/Akt/mTOR cascade.[6] By blocking these signals, the compounds can effectively cut off the survival cues that cancer cells depend on, leading to their demise.

Modulation of Autophagy

Autophagy is a cellular recycling process that can have a dual role in cancer. In some contexts, it can promote cancer cell survival under stressful conditions.[7] Quinoline-based antimalarials like chloroquine are well-known inhibitors of autophagy.[8][9] By blocking this process, these compounds can sensitize cancer cells to other therapies and prevent them from escaping cell death.[7]

Comparative Efficacy: A Cross-Cell Line Analysis

To provide a comparative overview of the anti-cancer potential of trifluoromethyl-substituted quinoline derivatives, the following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies. These values represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. For a robust comparison, IC50 values for Chloroquine and Mefloquine are also included where available.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific cell line characteristics.

Table 1: Comparative IC50 Values (µM) of Trifluoromethyl-Substituted Quinoline Derivatives and Comparator Drugs in Various Cancer Cell Lines

Compound/Derivative TypeLung CancerBreast CancerColon CancerLeukemiaReference(s)
Trifluoromethyl-Quinoline Derivatives
Representative Derivative 1A549: ~12.2MDA-MB-468: 2.5-5HCT116: ~14.1K-562: 5.16[10][11]
Representative Derivative 2HOP-92: 2.37MCF-7: 10.5-MOLT-4: 8.17[10][11]
Comparator Drugs
Chloroquine A549: 71.3MDA-MB-231: 113 (as µg/mL)HCT116: 2.27-[3][12][13]
H460: 55.6[12]
Mefloquine A549: >10MCF-7: IC50 not specified but cytotoxicHCT116 & RKO: ~30-[1][14]
TNBC: 2.30 (in combination)[14]

Experimental Protocols for Cross-Validation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to assess the anti-cancer effects of quinoline derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 24-72 hours.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.[1][17]

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[1][17]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[1][17]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[17]

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix them in ice-cold 70% ethanol.[6]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[6]

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.[6]

  • PI Staining: Add propidium iodide solution to stain the cellular DNA.[6]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[2]

Visualizing the Scientific Workflow and Mechanistic Pathways

To provide a clearer understanding of the experimental logic and the proposed molecular mechanisms, the following diagrams were generated using Graphviz.

Experimental Workflow for Cross-Validation

G cluster_0 In Vitro Screening cluster_1 Primary Assays cluster_2 Data Analysis & Comparison cluster_3 Conclusion cell_lines Panel of Cancer Cell Lines (Lung, Breast, Colon, Leukemia) treatment Treat with Quinoline Derivatives & Comparators (Chloroquine, Mefloquine) cell_lines->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 mechanistic_insights Analyze Apoptosis & Cell Cycle Arrest apoptosis->mechanistic_insights cell_cycle->mechanistic_insights comparison Compare Efficacy vs. Alternatives ic50->comparison mechanistic_insights->comparison conclusion Evaluate Therapeutic Potential comparison->conclusion

Caption: A streamlined workflow for the cross-validation of quinoline derivatives.

Hypothesized Signaling Pathway of Quinoline Derivatives

G cluster_0 Pro-Survival Signaling cluster_1 Cell Cycle Progression cluster_2 Apoptosis Cascade cluster_3 Autophagy quinoline Quinoline Derivative (e.g., this compound) pi3k PI3K quinoline->pi3k Inhibition g2m G2/M Checkpoint quinoline->g2m Arrest bax Bax quinoline->bax Activation bcl2 Bcl-2 quinoline->bcl2 Inhibition autophagy_process Autophagosome-Lysosome Fusion quinoline->autophagy_process Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation g2m->proliferation caspases Caspase Activation bax->caspases bcl2->caspases apoptosis_out Apoptosis caspases->apoptosis_out cell_survival Cancer Cell Survival autophagy_process->cell_survival

Caption: Proposed mechanisms of anti-cancer action for quinoline derivatives.

Conclusion and Future Directions

The evidence synthesized in this guide strongly suggests that this compound and its structural analogs represent a promising class of anti-cancer compounds. Their ability to induce apoptosis, arrest the cell cycle, and inhibit critical pro-survival pathways underscores their therapeutic potential across a range of cancer types. The comparative data indicates that novel trifluoromethyl-substituted quinolines can exhibit potency comparable to or greater than established drugs like chloroquine and mefloquine in certain contexts.

Future research should focus on direct, head-to-head comparisons of these novel derivatives in standardized in vitro and in vivo models to definitively establish their efficacy and safety profiles. Further elucidation of their specific molecular targets will be crucial for optimizing their therapeutic application and for the rational design of next-generation quinoline-based cancer therapies.

References

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Sources

A Framework for the Independent Verification and Comparative Analysis of the Anti-Tumor Activity of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Quinoline-Based Investigational Agent

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents with a broad range of biological activities, including significant anti-tumor properties.[1][2][3] The compound 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol represents a novel chemical entity within this class, incorporating a quinoline core, known for DNA intercalation and enzyme inhibition, with a trifluoromethylphenyl group, which can enhance metabolic stability and cell permeability.

While specific preclinical data for this compound is not yet widely published, its structural alerts warrant a thorough and independent investigation into its potential as an anti-cancer agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct such an evaluation. We will outline a logical, multi-step workflow, from initial in vitro cytotoxicity screening to mechanistic elucidation and in vivo efficacy confirmation. This document serves as a blueprint for generating the robust, comparative data necessary to profile a novel investigational compound against established benchmarks.

Scientific Rationale and Plausible Mechanisms of Action

The anti-tumor activity of quinoline derivatives is diverse, often involving multiple mechanisms.[2][3] Based on the structure of this compound, several plausible mechanisms of action can be hypothesized, providing a logical starting point for investigation.

  • Topoisomerase Inhibition: Many quinoline-based drugs, such as camptothecin derivatives, function by inhibiting topoisomerase I or II.[1][2] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

  • Tubulin Polymerization Disruption: Certain quinoline compounds have been shown to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics.[4] This interference with the mitotic spindle apparatus leads to M-phase cell cycle arrest and apoptosis.

  • Kinase Inhibition: The quinoline ring is a common scaffold for kinase inhibitors. Given the prevalence of dysregulated kinase signaling in cancer, this compound could potentially target key oncogenic kinases.[3]

The following diagram illustrates a potential mechanism centered on DNA damage, a common outcome of topoisomerase inhibition.

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Response Compound This compound Nucleus Cell Nucleus Compound->Nucleus Cellular Uptake DNA_Complex Cleavable Complex (DNA + Topo II + Compound) Compound->DNA_Complex TopoII Topoisomerase II Nucleus->TopoII TopoII->DNA_Complex DNA_Breaks Double-Strand DNA Breaks DNA_Complex->DNA_Breaks DDR DNA Damage Response (ATM/ATR Activation) DNA_Breaks->DDR p53 p53 Activation DDR->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Plausible mechanism: Topoisomerase II inhibition leading to apoptosis.

PART 1: In Vitro Verification and Comparative Cytotoxicity

The first step in verifying anti-tumor activity is to assess the compound's cytotoxicity across a panel of well-characterized human cancer cell lines. This provides initial data on potency and selectivity.

Experimental Workflow: Cytotoxicity Screening

A robust and high-throughput method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is ideal for this initial screen.[5][6] This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[7][8]

G start Start seed Seed Cancer Cells in 96-well Plates (e.g., 5,000 cells/well) start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere treat Treat with Compound (Serial Dilutions) & Controls (Vehicle, Doxorubicin) adhere->treat incubate Incubate (72 hours) treat->incubate add_mtt Add MTT Reagent (e.g., 20 µL of 5 mg/mL) incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate IC50 Values read->analyze end End analyze->end G start Start implant Subcutaneously Implant Cancer Cells (e.g., 5x10^6 HCT116) into Flank of Nude Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize When Tumors Reach ~150 mm³, Randomize Mice into Treatment Groups (n=8-10/group) monitor->randomize dosing Initiate Dosing Regimen: - Vehicle Control (p.o., daily) - Compound (e.g., 50 mg/kg, p.o., daily) - Positive Control randomize->dosing measure Measure Tumor Volume & Body Weight (2-3 times per week) dosing->measure endpoint Continue Until Endpoint (e.g., Tumor Volume >2000 mm³ or 21 Days) measure->endpoint collect Euthanize & Collect Tumors for Analysis endpoint->collect analyze Analyze Data: Calculate Tumor Growth Inhibition (TGI) collect->analyze end End analyze->end

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline methanol scaffold is a cornerstone in medicinal chemistry, most notably recognized for its potent antimalarial activity. The parent structure, quinine, and its synthetic analogs like mefloquine have been pivotal in the global fight against malaria. This guide focuses on a specific, synthetically accessible scaffold: 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol . This core structure shares key pharmacophoric elements with the renowned antimalarial drug mefloquine but offers unique opportunities for chemical modification and optimization.

This document serves as a comprehensive guide for researchers in drug development, providing an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. By leveraging experimental data from closely related analogs, we will dissect the roles of the three primary structural components: the quinoline nucleus, the ethanol linker, and the 4-trifluoromethylphenyl moiety. Our objective is to provide a predictive framework for designing next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Pillar 1: The Role of Core Moieties in Biological Activity

The biological activity of this scaffold is intrinsically linked to the distinct physicochemical properties of its three main components. Understanding their individual contributions is crucial for rational drug design.

The Quinoline Nucleus: The Anchor of Activity

The quinoline ring system is a privileged scaffold in medicinal chemistry. In the context of antimalarial agents, it is believed to interfere with heme detoxification in the parasite's food vacuole. Modifications to this ring can dramatically impact efficacy.

  • Substitution at Position 2: In the specified scaffold, the 2-position of the quinoline ring is unsubstituted, unlike in mefloquine which features a piperidine ring. This site is a prime target for modification to modulate activity and physical properties. Introducing small alkyl or aryl groups can enhance van der Waals interactions within the target binding site.

  • Substitution on the Benzo Ring (Positions 6, 7, 8): Introducing electron-withdrawing groups, such as additional trifluoromethyl groups (as seen in mefloquine), can significantly increase antimalarial activity.[1] Preliminary SAR studies on related quinoline derivatives suggest that bulky alkoxy substituents at the 7-position can also be beneficial for antiproliferative activity in other contexts, indicating this position's importance for modulating biological response.[2]

The 4-(Trifluoromethyl)phenyl Group: The Metabolic Shield and Potency Enhancer

The strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry.[3] Its presence on the phenyl ring of this scaffold is not incidental and serves multiple functions:

  • Metabolic Stability: The CF3 group is highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] Replacing a metabolically labile methyl group with a CF3 group can significantly increase a compound's half-life and bioavailability.[6]

  • Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[1][4]

  • Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety alters the electronic distribution of the phenyl ring, potentially leading to stronger and more favorable interactions with biological targets.[3][5]

The Chiral Ethanol Linker: The Stereochemical Determinant

The hydroxyl-bearing carbon of the ethanol linker is a chiral center, meaning the molecule exists as two enantiomers (R and S). It is well-documented for mefloquine that stereochemistry plays a critical role in both efficacy and safety. The (+)-erythro enantiomer is the more active and less toxic form.[7] This precedent strongly suggests that the stereochemistry of the this compound scaffold will be a critical determinant of its biological activity. The hydroxyl group itself is also a key hydrogen bond donor, essential for anchoring the molecule to its target.

Pillar 2: Comparative SAR Analysis of Analogs

While direct, comprehensive SAR data for the exact target scaffold is nascent, extensive research on mefloquine analogs provides a robust predictive framework.[8][9][10] The following tables summarize expected activity trends based on modifications at key positions, extrapolated from this body of work.

Table 1: Predicted Impact of Modifications on the Quinoline Ring
Position of ModificationType of SubstitutionPredicted Effect on Antimalarial ActivityRationale & Causality
C2 Small Alkyl (e.g., -CH3)Neutral to Moderate IncreaseMay enhance binding through hydrophobic interactions without causing significant steric hindrance.
C2 Bulky/Aromatic (e.g., -Ph)Likely DecreasePotential for steric clash in the binding pocket, disrupting optimal orientation.
C2 Basic Amine (e.g., piperidine)Significant IncreaseMimics the structure of mefloquine, likely restoring a key interaction and improving physicochemical properties.[7]
C7 Electron-donating (e.g., -OCH3)Moderate IncreaseCan alter the electronics of the quinoline ring system, potentially enhancing target interaction.[2]
C8 Electron-withdrawing (e.g., -CF3)Significant IncreaseMimics the bis-trifluoromethyl pattern of mefloquine, known to be crucial for high potency.[1]
Table 2: Predicted Impact of Modifications on the Phenyl Ring
Position of ModificationType of SubstitutionPredicted Effect on Antimalarial ActivityRationale & Causality
C4 (CF3 position) H (unsubstituted)Significant DecreaseLoss of the CF3 group removes key benefits of metabolic stability and lipophilicity.[4]
C4 (CF3 position) Cl, BrMaintained or Slight DecreaseHalogens can act as bioisosteres for the CF3 group, but may have different electronic and steric profiles.[6]
C2, C3, C5, C6 Additional Halogens/CF3Potential IncreaseCan further enhance metabolic stability and binding affinity, but may also increase toxicity.
C4 (CF3 position) -OCH3Significant DecreaseAn electron-donating group would drastically alter the ring's electronics and is susceptible to metabolism.

Pillar 3: Experimental Methodologies & Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies required to synthesize and evaluate the analogs discussed.

General Synthetic Protocol: Grignard Addition to Aldehyde

The synthesis of these analogs is typically achieved via a robust and high-yielding Grignard reaction.

Workflow Diagram: Synthesis of Analogs

cluster_reactants Starting Materials cluster_steps Reaction Steps R1 4-Bromobenzotrifluoride S1 Step 1: Grignard Formation (Anhydrous THF, Reflux) R1->S1 R2 Quinoline-4-carbaldehyde S2 Step 2: Nucleophilic Addition (Quinoline-4-carbaldehyde, 0°C to RT) R2->S2 Mg Magnesium Turnings Mg->S1 S1->S2 Grignard Reagent S3 Step 3: Aqueous Workup (Sat. aq. NH4Cl) S2->S3 S4 Step 4: Purification (Silica Gel Chromatography) S3->S4 Product Product: This compound S4->Product

Caption: General synthetic workflow for the target scaffold.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add magnesium turnings (1.2 eq). Add a solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or an iodine crystal if necessary. Reflux the mixture for 1-2 hours until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of quinoline-4-carbaldehyde (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ethanol analog.

In Vitro Antimalarial Activity Assay: SYBR Green I-based Fluorescence Assay

This high-throughput assay is a gold standard for screening antimalarial compounds, measuring the proliferation of Plasmodium falciparum by quantifying the intercalation of SYBR Green I dye into parasitic DNA.

Workflow Diagram: In Vitro Antimalarial Assay

cluster_prep Preparation cluster_incubation Incubation cluster_readout Measurement P1 Prepare serial dilutions of test compounds in 96-well plate P2 Add P. falciparum culture (ring-stage, 2% parasitemia, 2% hematocrit) P1->P2 I1 Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) P2->I1 R1 Lyse cells and add SYBR Green I Lysis Buffer I1->R1 R2 Incubate in dark (1 hour, RT) R1->R2 R3 Read fluorescence (Ex: 485 nm, Em: 530 nm) R2->R3 Data Data Analysis: Calculate IC50 values R3->Data

Caption: Workflow for the SYBR Green I based antimalarial assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well microplate. Include positive controls (e.g., Artemisinin, Chloroquine) and negative controls (DMSO vehicle).

  • Parasite Culture Addition: Add synchronized P. falciparum culture (typically a chloroquine-sensitive strain like 3D7 or a resistant strain like Dd2) at the ring stage to each well. The final well conditions should be approximately 2% parasitemia and 2% hematocrit.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C. This duration allows for approximately two full asexual life cycles.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Seal the plates and incubate in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence intensity is directly proportional to the amount of parasitic DNA. Plot the fluorescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC50).[11][12]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of antimalarials. The SAR insights extrapolated from extensive studies on mefloquine provide a clear and logical roadmap for optimization.

Future efforts should focus on three key areas:

  • Systematic Modification: Synthesize and test a focused library of analogs based on the predictive SAR outlined in this guide, with particular attention to substitutions at the C2 and C8 positions of the quinoline ring.

  • Stereochemical Resolution: Separate the enantiomers of the most potent racemic compounds and evaluate them individually to identify the eutomer, which is critical for maximizing potency and minimizing potential off-target toxicity.

  • Pharmacokinetic Profiling: Advance lead compounds with potent in vitro activity into early ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic studies to ensure that excellent potency translates into a viable drug candidate.[13]

By combining rational, structure-based design with robust biological evaluation, researchers can effectively navigate the chemical space around this scaffold to uncover new and powerful drug candidates.

References

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Comparative Performance Analysis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol Against a Panel of Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a foundational structure in medicinal chemistry, giving rise to numerous clinical candidates and approved drugs, particularly in oncology.[1][2] This guide presents a comprehensive benchmarking analysis of the novel compound, 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol, hereafter referred to as Q-TPE. Recognizing that quinoline derivatives frequently exhibit inhibitory activity across a broad spectrum of kinases, this study was designed to evaluate Q-TPE's potency and selectivity against a panel of well-characterized kinase inhibitors.[1][3] We provide detailed in-vitro and cell-based assay protocols to establish a framework for assessing Q-TPE's potential as a targeted therapeutic agent. The objective is to furnish researchers with the necessary data and methodologies to compare Q-TPE's performance with established alternatives, thereby informing future drug development efforts.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their aberrant activity is a known driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] The quinoline structural motif has proven to be a "privileged scaffold" in the design of kinase inhibitors, with several FDA-approved drugs, such as Cabozantinib and Neratinib, featuring this core structure.[3] These compounds often function by competing with ATP at the kinase's catalytic site, thereby disrupting downstream signaling pathways that promote tumor growth and survival.[5][6]

However, a significant challenge in kinase inhibitor development is achieving selectivity. Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors affect multiple kinases, leading to potential off-target effects and toxicity. Therefore, rigorous benchmarking of any new chemical entity against a panel of known inhibitors is a critical step in the drug discovery process.[7][8]

This guide focuses on Q-TPE, a novel quinoline ethanol derivative. Given its structural similarity to known kinase inhibitors, we hypothesize that Q-TPE will exhibit activity against one or more protein kinases. This study aims to:

  • Determine the in-vitro inhibitory potency (IC50) of Q-TPE against a representative kinase.

  • Assess the compound's activity in a cellular context to understand its effects in a more biologically relevant system.[9]

  • Compare the performance of Q-TPE directly against a panel of established, clinically relevant kinase inhibitors.

  • Provide detailed, validated protocols that can be replicated for internal research and development.

By systematically evaluating Q-TPE, we can elucidate its mechanism of action, identify potential therapeutic applications, and highlight its advantages or disadvantages compared to existing inhibitors.

Materials and Methods

This section details the step-by-step protocols for evaluating the inhibitory activity of Q-TPE. The experimental design incorporates both biochemical and cell-based assays to provide a comprehensive profile of the compound's performance.

Overall Experimental Workflow

The benchmarking process follows a logical progression from a direct biochemical assessment of enzyme inhibition to a more complex cell-based analysis of pathway modulation. This multi-faceted approach ensures a thorough characterization of the test compound.

G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cell-Based Assay cluster_2 Phase 3: Data Analysis a Test Compound (Q-TPE) & Inhibitor Panel Preparation c In-Vitro Kinase Assay (e.g., ADP-Glo™) a->c b Recombinant Kinase & Substrate Preparation b->c d IC50 Determination c->d i Comparative Analysis of IC50 Values d->i e Cell Line Culture (e.g., Ba/F3 Proliferation Model) f Compound Treatment e->f g Cell Viability Assay (e.g., CellTiter-Glo®) f->g h Cellular IC50 Determination g->h h->i j Selectivity & Potency Assessment i->j k Final Report Generation j->k

Caption: High-level workflow for benchmarking kinase inhibitors.

Panel of Known Inhibitors

To provide a robust comparison, Q-TPE will be benchmarked against a panel of well-established kinase inhibitors with varying degrees of selectivity. This allows for a nuanced understanding of Q-TPE's performance relative to both broad-spectrum and highly selective agents.

InhibitorPrimary Target(s)Type
Staurosporine Broad Spectrum (Pan-Kinase)ATP-Competitive
Dasatinib ABL, SRC familyATP-Competitive
Erlotinib EGFRATP-Competitive
Sunitinib VEGFR, PDGFRATP-Competitive
Protocol 1: In-Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a sensitive, luminescence-based method suitable for high-throughput screening and IC50 determination.[10]

Rationale: The ADP-Glo™ assay is chosen for its high sensitivity and robustness. It directly measures the product of the kinase reaction (ADP), providing a reliable readout of enzyme activity. This method is less prone to interference compared to assays that measure ATP depletion. For this guide, we will use Pim-1 kinase as a representative target, as it is a serine/threonine kinase implicated in cancers and known to be inhibited by some quinoline derivatives.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of Pim-1 kinase in kinase reaction buffer.

    • Prepare a 2X solution of the peptide substrate in kinase reaction buffer.

    • Serially dilute Q-TPE and the panel inhibitors in DMSO, then dilute in kinase reaction buffer to create 4X compound solutions.

  • Reaction Setup (384-well plate):

    • Add 5 µL of 4X compound solution to the appropriate wells.

    • Add 5 µL of DMSO to control wells (100% activity).

    • Add 10 µL of kinase reaction buffer to "no kinase" control wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X kinase/substrate mixture to all wells except the "no kinase" controls.

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay (Ba/F3 Proliferation Assay)

This assay provides a more biologically relevant assessment of an inhibitor's efficacy by measuring its effect on cell proliferation driven by a specific kinase.[9][11] The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival; however, when engineered to express an oncogenic kinase, its survival becomes dependent on the activity of that kinase, making it an excellent model for testing targeted inhibitors.[11]

Rationale: Unlike in-vitro assays, cell-based methods provide direct information on how a compound interacts with its target in a complex cellular environment, accounting for factors like cell permeability and engagement with intracellular ATP concentrations.[9] This provides more reliable and relevant data for predicting in-vivo efficacy.[9]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the engineered Ba/F3 cell line (expressing the target kinase) in appropriate media without IL-3.

  • Cell Plating:

    • Harvest and seed the cells into a 96-well plate at a density of 5,000 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of Q-TPE and the panel inhibitors in the appropriate cell culture medium.

    • Add the compound dilutions to the cells. Include DMSO-only wells as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent cell viability for each compound concentration relative to the DMSO control.

    • Plot the percent viability versus compound concentration and fit the data to determine the cellular IC50 value.

Anticipated Results and Comparative Analysis

The data from the biochemical and cell-based assays will be compiled to provide a head-to-head comparison of Q-TPE with the established inhibitors.

Hypothetical Signaling Pathway

Quinoline-based kinase inhibitors often target key nodes in oncogenic signaling pathways. The diagram below illustrates a generic pathway involving the Pim-1 kinase, a plausible target for Q-TPE, which plays a role in cell survival and proliferation by phosphorylating downstream targets like BAD.

G cluster_1 cluster_2 GrowthFactors Growth Factors Pim1 Pim-1 Kinase GrowthFactors->Pim1 Cytokines Cytokines Cytokines->Pim1 BAD BAD Pim1->BAD phosphorylates Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis (Inhibited) Bcl2->Apoptosis inhibits

Caption: Simplified Pim-1 kinase signaling pathway.

Data Summary Tables

The results will be summarized in clear, comparative tables. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.

Table 1: Biochemical IC50 Values against Pim-1 Kinase

CompoundBiochemical IC50 (nM)
Q-TPE (Hypothetical Value: e.g., 85 nM)
Staurosporine(Hypothetical Value: e.g., 15 nM)
Dasatinib(Hypothetical Value: e.g., >10,000 nM)
Erlotinib(Hypothetical Value: e.g., >10,000 nM)
Sunitinib(Hypothetical Value: e.g., 250 nM)

Table 2: Cellular IC50 Values in Ba/F3-Pim-1 Proliferation Assay

CompoundCellular IC50 (nM)
Q-TPE (Hypothetical Value: e.g., 450 nM)
Staurosporine(Hypothetical Value: e.g., 90 nM)
Dasatinib(Hypothetical Value: e.g., >10,000 nM)
Erlotinib(Hypothetical Value: e.g., >10,000 nM)
Sunitinib(Hypothetical Value: e.g., 1,200 nM)

Discussion and Conclusion

This guide outlines a rigorous, multi-step process for benchmarking the novel quinoline derivative, Q-TPE, against a panel of established kinase inhibitors. By employing both biochemical and cell-based assays, we can construct a comprehensive profile of the compound's potency, cellular efficacy, and relative performance.

The hypothetical data presented in the tables would suggest that Q-TPE is a potent inhibitor of Pim-1 kinase, more potent than Sunitinib but less so than the broad-spectrum inhibitor Staurosporine. The lack of activity from Dasatinib and Erlotinib would indicate a degree of selectivity for Pim-1 over their primary targets. The shift between biochemical and cellular IC50 values (e.g., from 85 nM to 450 nM for Q-TPE) is expected and provides crucial information about the compound's ability to cross the cell membrane and engage its target in an intracellular environment.

Ultimately, the experimental framework detailed herein provides a robust and validated pathway for characterizing novel kinase inhibitors like this compound. The resulting data is essential for making informed decisions in the drug discovery pipeline, guiding lead optimization, and identifying promising new candidates for further preclinical and clinical development. The versatility of the quinoline scaffold continues to make it a cornerstone of modern medicinal chemistry, and systematic benchmarking is key to unlocking its full therapeutic potential.[1][12]

References

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Safety Operating Guide

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

For researchers and professionals in drug development, the synthesis of novel compounds is only half the battle. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS: 493024-38-7), a halogenated quinoline derivative.

The structural complexity of this molecule—incorporating a quinoline ring, a trifluoromethylphenyl group, and an ethanol linkage—necessitates a cautious and informed approach to its disposal. Standard laboratory waste procedures are insufficient. This protocol is designed to provide clear, actionable guidance grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from its structural motifs and data from suppliers.[1] The molecule is a halogenated aromatic alcohol, and its components suggest multiple hazard classes.

Hazard Causality:

  • Quinoline Moiety: Quinoline and its derivatives are known for a range of biological activities and can be toxic.[2][3] The U.S. EPA classifies quinoline itself as a "probable human carcinogen." This potential for long-term health effects demands that exposure be minimized and the compound be treated as hazardous waste.

  • Trifluoromethylphenyl Group: This is a halogenated aromatic component. Halogenated organic compounds are often resistant to natural degradation, making them environmentally persistent.[4] Their disposal typically requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[5]

  • General Hazard Statements: Supplier information indicates the following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][6]

The following table summarizes the known and inferred hazards:

Hazard ClassificationDescriptionRationale & Source(s)
Acute Toxicity (Oral) Harmful if swallowed.GHS Hazard Statement H302.[1][6]
Skin Corrosion/Irritation Causes skin irritation.GHS Hazard Statement H315.[1][6]
Serious Eye Damage/Irritation Causes serious eye irritation.GHS Hazard Statement H319.[1][6]
STOT - Single Exposure May cause respiratory irritation.GHS Hazard Statement H335.[1][6]
Environmental Hazard Potentially persistent and toxic to aquatic life.Inferred from the halogenated aromatic structure.[4][7]
Chronic Health Hazard Potential for long-term health effects.Inferred from the quinoline structural component.[7]

Required Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is mandatory to prevent accidental exposure during handling and disposal. All operations involving this compound must be conducted within a certified chemical fume hood.[8]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene).Prevents skin contact and irritation (H315).[8]
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes that can cause serious eye irritation (H319).[9]
Protective Clothing Chemical-resistant and flame-retardant lab coat.Shields skin and personal clothing from contamination.[8]
Respiratory Protection Not required if handled exclusively within a functioning fume hood. Use a NIOSH-approved respirator if aerosols or dust may be generated outside of a hood.Prevents respiratory irritation (H335).[9]

Spill Management Protocol

Accidents happen, and a clear, pre-defined spill response plan is essential. In the event of a spill, immediate and correct action can significantly mitigate risks.

Spill_Management_Workflow start_end start_end action_node action_node decision_node decision_node hazard_node hazard_node spill Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate Immediate Action ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material (Vermiculite, Sand) ppe->contain collect Carefully Collect Contaminated Material into Waste Container contain->collect decontaminate Decontaminate Spill Area with a Suitable Solvent collect->decontaminate collect_cleanup Collect All Cleanup Materials as Hazardous Waste decontaminate->collect_cleanup report Report Incident to EHS collect_cleanup->report

Caption: Spill response workflow for this compound.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately clear the affected area and inform nearby personnel.

  • Don PPE: Before re-entering the area, put on the full required PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Final Disposal: All materials used for the cleanup, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container.[10]

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by its classification as a halogenated organic hazardous waste.[11][12] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[7][13]

Disposal_Workflow start_end start_end action_node action_node decision_node decision_node hazard_node hazard_node start Generate Waste (Unused Reagent, Contaminated Labware, Solutions) classify Classify as: 'Halogenated Organic Hazardous Waste' start->classify segregate Segregate from Incompatible Waste Streams (e.g., Strong Oxidizers, Bases) classify->segregate container Use Designated, Leak-Proof, Chemically Compatible Container (e.g., Glass Bottle) segregate->container labeling Label Container Clearly: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms (Irritant, Health Hazard) 4. Accumulation Start Date container->labeling storage Store in a Secure, Ventilated Secondary Containment Area Away from Ignition Sources labeling->storage disposal Arrange for Pickup via Institutional EHS or Licensed Hazardous Waste Contractor storage->disposal end Final Disposal via High-Temperature Incineration disposal->end

Caption: Disposal workflow for this compound.

Protocol Details:

  • Waste Classification and Segregation:

    • This compound must be classified as Halogenated Organic Hazardous Waste .[12]

    • It must be segregated from other waste streams. It is particularly important to keep it separate from strong oxidizing agents and bases to prevent potentially violent reactions.[7][12]

  • Waste Collection and Containerization:

    • Collect all waste forms (pure solid, solutions, contaminated labware like pipette tips and gloves) in a single, designated waste container.[10]

    • The container must be leak-proof, have a secure screw cap, and be chemically compatible (a glass bottle is recommended).[7]

  • Proper Labeling:

    • The container must be clearly and accurately labeled. Adherence to the OSHA Laboratory Standard and EPA regulations is mandatory.[14][15][16] The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards (e.g., "Toxic," "Irritant").

      • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and provide secondary containment to control any potential leaks.

  • Final Disposal:

    • Disposal must be handled by your institution's EHS department or a licensed chemical waste disposal contractor.[8][10]

    • The approved disposal method for this type of halogenated waste is high-temperature incineration, which ensures complete destruction of the molecule into less harmful components.[5][17]

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the integrity of our shared environment.

References

  • Vertex AI Search Result: Cas 493024-38-7, this compound. Chemical Properties.
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Personal protective equipment for handling 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

An In-Depth Technical Guide for Safe Laboratory Operations and Disposal

As a novel research chemical, this compound lacks extensive, specific safety data. However, its constituent parts—a quinoline ring, a trifluoromethylphenyl group, and an ethanol backbone—necessitate a cautious and well-informed approach to handling. Quinoline derivatives can be irritants and possess other toxic properties, while fluorinated aromatic compounds may present unique hazards, including the potential for bioaccumulation and the release of hazardous substances like hydrogen fluoride upon decomposition.[1][2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards.

Hazard Assessment and Risk Mitigation

Before any procedure involving this compound, a thorough hazard assessment is mandatory.[3][4] This assessment should identify potential risks at each step of the experimental workflow, from initial handling to final disposal. The primary routes of exposure to be controlled are inhalation, skin contact, and ingestion.[5]

Key Hazard Considerations:

  • Inhalation: The compound may be harmful if inhaled as a dust or aerosol, potentially causing respiratory irritation.[6]

  • Skin Contact: Direct contact can lead to skin irritation.[6] Due to the presence of the trifluoromethyl group, absorption through the skin is a potential concern.

  • Eye Contact: The compound is likely to cause serious eye irritation.[6]

  • Ingestion: Swallowing the chemical may be harmful.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound.[7] The following table outlines the recommended PPE for various laboratory operations.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.[1][8]
Eyes/Face Safety goggles and face shieldSafety goggles are the minimum requirement.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure.[9]
Body Laboratory coatA flame-resistant lab coat provides a barrier against accidental spills and splashes.[9]
Respiratory Respirator (as needed)In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[9][10] The specific type of respirator will depend on the potential exposure concentration.

PPE Selection Logic Diagram

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Safe Handling and Operational Procedures
  • Engineering Controls : All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

  • Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

  • Spill Response : In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including a respirator if necessary, and clean the spill using an inert absorbent material.[12] Collect the absorbed material in a sealed container for proper disposal.

Step-by-Step Guide for Donning and Doffing PPE

Donning (Putting On) PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don gloves last, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[8]

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide the ungloved finger under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of gloves in the appropriate waste container.[11]

  • Face Shield and Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out to contain any contaminants.

  • Respirator (if worn): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[13][14]

  • Waste Segregation : Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[15][16] Do not mix with non-halogenated waste.[12]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[12]

  • Disposal Protocol : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). School Chemistry Laboratory Safety Guide. DHHS (NIOSH) Publication No. 2007-107. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Johns Hopkins University Lab Safety. (2015, April 27). NIOSH pocket guide to chemical hazards. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4. Retrieved from [Link]

  • Compound Interest. Personal Protective Equipment. Retrieved from [Link]

  • OUSD Science. NIOSH School Chemistry Lab Safety Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Pharmacist. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • RSC Advances Blog. (2024, December 6). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. Retrieved from [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.